molecular formula C6H13NO2S B1391720 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 476660-77-2

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1391720
CAS No.: 476660-77-2
M. Wt: 163.24 g/mol
InChI Key: PYWSWTFWUWSPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,1-dioxothian-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSWTFWUWSPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677605
Record name 4-(Aminomethyl)-1lambda~6~-thiane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476660-77-2
Record name 4-(Aminomethyl)-1lambda~6~-thiane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-2H-thiopyran 1,1-dioxide Scaffold in Medicinal Chemistry

The tetrahydro-2H-thiopyran 1,1-dioxide moiety is a privileged scaffold in modern drug discovery. Its rigid, non-planar structure, combined with the hydrogen bond accepting capability of the sulfone group, allows for precise three-dimensional orientation of appended pharmacophoric elements. This leads to enhanced binding affinity and selectivity for a variety of biological targets. The introduction of an aminomethyl group at the 4-position provides a key basic center for salt formation, improving pharmacokinetic properties, and a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of the principal synthetic pathways to 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, offering researchers a detailed and technically grounded resource for the preparation of this valuable building block.

Strategic Overview of Synthetic Pathways

The synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide can be approached through several distinct strategies, primarily centered around the key intermediate, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. The choice of pathway will often depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The core synthetic challenges involve the chemoselective functionalization of the thiopyran ring and the robust oxidation of the sulfide to the corresponding sulfone.

This guide will explore three primary, field-proven pathways:

  • Pathway 1: Reductive Amination of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This is a direct and often efficient route that leverages a readily accessible ketone precursor.

  • Pathway 2: From 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This multi-step approach offers flexibility and control over the introduction of the amine functionality via a hydroxyl intermediate.

  • Pathway 3: Wittig-Type Olefination followed by Reduction. This pathway provides an alternative to direct amination by introducing a nitrile group that can be subsequently reduced.

Pathway 1: Reductive Amination of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

This pathway is arguably the most direct approach, commencing with the synthesis and subsequent oxidation of tetrahydro-4H-thiopyran-4-one. The resulting sulfone ketone is then converted to the target amine in a one-pot reductive amination procedure.

Diagram of Pathway 1

Pathway 1 start Tetrahydro-4H-thiopyran-4-one sulfone Tetrahydro-4H-thiopyran-4-one 1,1-dioxide start->sulfone Oxidation (e.g., m-CPBA, Oxone) amine 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide sulfone->amine Reductive Amination (e.g., NH4OAc, NaBH3CN) Pathway 2 start 4-(Hydroxymethyl)tetrahydro- 2H-thiopyran sulfone 4-(Hydroxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide start->sulfone Oxidation mesylate 4-(Mesyloxymethyl)tetrahydro- 2H-thiopyran 1,1-dioxide sulfone->mesylate Mesylation (MsCl, Et3N) azide 4-(Azidomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide mesylate->azide Azide Substitution (NaN3) amine 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide azide->amine Reduction (e.g., Staudinger, H2/Pd) Pathway 3 start Tetrahydro-4H-thiopyran-4-one 1,1-dioxide nitrile 4-(Cyanomethylene)tetrahydro- 2H-thiopyran 1,1-dioxide start->nitrile Horner-Wadsworth-Emmons Reaction reduced_nitrile 4-(Cyanomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide nitrile->reduced_nitrile Conjugate Reduction amine 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide reduced_nitrile->amine Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni)

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document, structured to deliver both foundational data and actionable experimental insights, serves as an essential resource for understanding and utilizing this molecule.

Molecular Identity and Structural Characteristics

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a saturated heterocyclic compound. Its structure features a six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone group. An aminomethyl substituent is attached at the 4-position of this ring. The hydrochloride salt of a closely related compound, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride, is also commercially available[1][2].

Key Structural Identifiers:

IdentifierValueSource
Molecular Formula C6H13NO2SPubChem
Molecular Weight 163.24 g/mol PubChem
CAS Number 176977-67-2
Canonical SMILES C1C(CS(=O)(=O)C1)CNPubChem
InChI Key UBGKYNAKOJPSOY-UHFFFAOYSA-NPubChem

Note: Data for the free base is presented. The hydrochloride salt has a molecular formula of C5H12ClNO2S and a molecular weight of 185.67 g/mol [1][2].

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental considerations in drug design and development.

PropertyValue (Predicted/Experimental)Significance in Drug Development
Melting Point Data not availableInfluences formulation and stability.
Boiling Point Data not availableRelevant for purification and handling.
Water Solubility Predicted to be highCrucial for bioavailability and formulation.
pKa ~9.5-10.5 (Predicted for the amine)Governs ionization state at physiological pH.
LogP -1.5 (Predicted)Indicates hydrophilicity/lipophilicity balance.

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, it is imperative to not only present data but also to provide the rationale and methodology behind its acquisition. This section delves into the experimental determination of key physicochemical properties, offering both theoretical grounding and practical protocols.

Solubility

The presence of a primary amine and a sulfone group, both capable of hydrogen bonding, suggests that 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is likely to be soluble in aqueous solutions[3][4]. The primary amine group can be protonated to form an ammonium salt, further enhancing its water solubility[5].

This protocol provides a systematic approach to assessing the solubility of the compound in various aqueous media, which is a fundamental first step in pre-formulation studies.

G cluster_0 Solubility Workflow A Weigh 1-5 mg of Compound B Add 1 mL Deionized Water A->B C Vortex & Observe B->C D Soluble? C->D E Test with pH paper D->E Yes G Add 1 mL 5% HCl D->G No F pH > 8: Likely Amine E->F H Vortex & Observe G->H I Soluble? H->I J Confirms Basic Nature (Amine) I->J Yes K Insoluble I->K No

Caption: Workflow for qualitative solubility testing.

Causality Behind Experimental Choices:

  • Deionized Water: Establishes baseline aqueous solubility.

  • 5% HCl: Amines, being basic, will react with hydrochloric acid to form water-soluble hydrochloride salts[6]. If the compound is insoluble in water but dissolves in dilute acid, it strongly indicates the presence of a basic functional group like an amine.

  • pH Paper: For water-soluble compounds, a pH greater than 8 is indicative of a basic amine[6].

Acid Dissociation Constant (pKa)

The pKa of the primary amine is a critical parameter as it determines the charge state of the molecule at a given pH. This, in turn, affects its interaction with biological targets, membrane permeability, and solubility.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

G cluster_1 pKa Determination by Titration P1 Prepare a ~0.01 M solution of the compound in water P2 Calibrate pH meter P1->P2 P3 Titrate with standardized 0.1 M HCl P2->P3 P4 Record pH after each addition of titrant P3->P4 P5 Plot pH vs. Volume of HCl added P4->P5 P6 Determine the equivalence point (point of max inflection) P5->P6 P7 pKa is the pH at half the equivalence point volume P6->P7

Caption: Protocol for pKa determination via potentiometric titration.

Trustworthiness and Self-Validation: The accuracy of this method is contingent on the precise calibration of the pH meter and the use of a standardized titrant. The resulting titration curve should exhibit a clear inflection point, and the pKa is determined from the midpoint of the buffer region, providing a reliable measure of the amine's basicity[7].

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity. It is a critical parameter for predicting a drug's absorption and ability to cross cell membranes.

RP-HPLC is a common and efficient method for estimating LogP values, especially for compounds that are highly polar.

G cluster_2 LogP Estimation by RP-HPLC L1 Prepare a series of reference compounds with known LogP values L2 Develop an isocratic RP-HPLC method (e.g., C18 column, mobile phase of methanol/water or acetonitrile/water) L1->L2 L3 Inject reference compounds and the test compound, record retention times (tR) L2->L3 L4 Calculate the capacity factor (k') for each compound L3->L4 L5 Plot LogP of reference compounds vs. log(k') L4->L5 L6 Determine the LogP of the test compound from the calibration curve L5->L6

Caption: Workflow for LogP determination using RP-HPLC.

Expertise and Experience in Method Selection: For a polar compound like 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a standard C18 column might show poor retention. In such cases, a more polar-endcapped column or a column designed for hydrophilic compounds, such as one with an embedded polar group, would be a more appropriate choice to achieve adequate retention and a reliable correlation[8]. The choice of mobile phase and its pH is also critical; for basic compounds, a higher pH mobile phase can be used to suppress ionization and improve retention on the non-polar stationary phase[9].

Synthesis and Related Compounds

The synthesis of tetrahydro-2H-thiopyran 1,1-dioxides can be achieved through various annulation processes[10]. The synthesis of thiopyran derivatives, in general, often involves [4+2] cycloaddition reactions[11]. The precursor, tetrahydro-4H-thiopyran-4-one, can be prepared from dimethyl 3,3'-thiobispropanoate[12].

The structural motif of a substituted tetrahydrothiopyran is found in various biologically active molecules. Understanding the physicochemical properties of this core structure is therefore valuable for the design of new chemical entities.

Conclusion

The physicochemical properties of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, characterized by its high polarity, aqueous solubility, and basic nature, are pivotal for its application in drug discovery and development. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these properties. A thorough understanding of these parameters is essential for predicting the compound's pharmacokinetic and pharmacodynamic behavior, ultimately guiding the development of safe and effective therapeutics.

References

  • Amines and Amides. (n.d.). Jay C. McLaughlin.
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017).
  • Assessment of Reverse-Phase Chromatographic Methods for Determining n-Octanol/Water Partition Coefficients. (n.d.). ECETOC.
  • CAS#:879514-92-8 | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. (n.d.). Chemsrc.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (1998). Environmental Science & Technology.
  • Determination of The Pka Values of An Amino Acid. (n.d.). Scribd.
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (2011). Planta Medica.
  • Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. (n.d.). Shanghai Finechem Biotechnology Co., Ltd.
  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023).
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (n.d.). EMBIBE.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride hydrochloride. (n.d.). Sigma-Aldrich.
  • 04 - Amino Acid Titr
  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (2013). The Journal of Physical Chemistry B.
  • CAS NO. 879514-92-8 | 4-(AMINOMETHYL)TETRAHYDRO-2H-THIOPYRAN-4-OL. (n.d.). Arctom.
  • Amino Acid Titration: Concentration & pKa Determin
  • Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. (2022). Organic Letters.
  • 2h-thiopyran-4-amine, tetrahydro-, 1,1-dioxide (C5H11NO2S). (n.d.). PubChemLite.
  • 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8. (n.d.). ChemicalBook.
  • 4-Aminomethyltetrahydropyran. (n.d.). PubChem.
  • Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide. (n.d.). Sigma-Aldrich.
  • 2H-Thiopyran, tetrahydro-, 1,1-dioxide. (n.d.). NIST WebBook.
  • 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride. (n.d.). TCI Chemicals.
  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. (2007). Synthesis.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2023). RSC Advances.

Sources

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Abstract: This technical guide provides a comprehensive overview of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. While not broadly commercialized, its unique structural features—combining a polar sulfone group with a basic primary amine on a saturated scaffold—make it a valuable building block. This document details its chemical identity, a robust and practical synthetic route from a commercially available precursor, its potential applications as a bioisosteric replacement and scaffold, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this specific molecular scaffold.

Chemical Identity and Properties

To date, a specific CAS number has not been assigned to 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. It is crucial to distinguish it from the commercially available and more frequently cited isomer, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (hydrochloride salt CAS: 116529-31-8), where the amine is directly attached to the thiopyran ring[1][2]. The properties listed below are for the title compound and are calculated or inferred based on its structure.

IdentifierValueSource
IUPAC Name (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamineN/A
Molecular Formula C₆H₁₃NO₂SN/A
Molecular Weight 163.24 g/mol N/A
Canonical SMILES C1CS(=O)(=O)CCC1CNN/A
InChI Key InChIKey=XLFVYRIEVOQJMI-UHFFFAOYSA-NN/A
Appearance Predicted: Off-white to white solidN/A
Solubility Predicted: Soluble in water and polar organic solventsN/A

Synthesis and Manufacturing Pathway

The primary challenge for researchers is the lack of a commercial source for the title compound. Therefore, a reliable synthetic route is paramount. The following multi-step synthesis is proposed, starting from the readily available Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS: 64096-87-3)[3][][5]. This pathway employs well-established, high-yielding chemical transformations.

The overall logic is to convert the carboxylic acid functional group into a primary amide, which is then reduced to the target aminomethyl group. This approach is standard in organic synthesis for accessing primary amines from carboxylic acids.

G cluster_0 Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide A Tetrahydro-2H-thiopyran-4- carboxylic acid 1,1-dioxide (CAS: 64096-87-3) B Step 1: Acid Chloride Formation A->B  SOCl₂ or (COCl)₂  DCM, reflux C Tetrahydro-2H-thiopyran-4- carbonyl chloride 1,1-dioxide (Intermediate) B->C D Step 2: Amidation C->D  Aq. NH₃ / NH₄OH  DCM, 0°C to RT E Tetrahydro-2H-thiopyran-4- carboxamide 1,1-dioxide (Intermediate) D->E F Step 3: Reduction E->F  1. LiAlH₄, THF, 0°C  2. H₂O, NaOH quench G 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide (Target Molecule) F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of intermediates and the final product.

Step 1: Formation of Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide

  • Rationale: The conversion of the carboxylic acid to an acid chloride is a necessary activation step. The acid chloride is much more reactive towards nucleophiles, like ammonia, than the parent carboxylic acid. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Methodology:

    • Suspend Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours, monitoring gas evolution.

    • Once the reaction is complete (the solution becomes clear), remove the solvent and excess SOCl₂ under reduced pressure.

  • Validation: The crude acid chloride can be used directly in the next step. An IR spectrum would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch around 1790-1810 cm⁻¹.

Step 2: Amidation to form Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide

  • Rationale: The highly reactive acid chloride is reacted with aqueous ammonia. The amine acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride to form the stable primary amide.

  • Methodology:

    • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL/g).

    • Add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (28-30%, 5.0 eq).

    • Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

    • The resulting solid precipitate is the desired amide. Collect the solid by filtration, wash with cold water, then with a small amount of cold DCM.

    • Dry the white solid under vacuum.

  • Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm the structure and purity. The melting point should be sharp.

Step 3: Reduction to 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carbonyl of the amide to a methylene group (-CH₂-), yielding the target primary amine. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. A standard aqueous workup (Fieser workup) is used to quench the reaction safely. This method is analogous to the synthesis of the corresponding tetrahydropyran derivative[6].

  • Methodology:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) under an inert atmosphere (N₂ or Ar), add the amide from Step 2 portion-wise at 0 °C. (Caution: Exothermic reaction).

    • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of:

      • Water (X mL, where X = grams of LiAlH₄ used).

      • 15% aqueous NaOH (X mL).

      • Water (3X mL).

    • Stir the resulting granular white precipitate for 1 hour, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Validation & Purification: The final product can be purified by column chromatography or by conversion to its hydrochloride salt for crystallization. Full characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm its identity and purity.

Applications in Research and Drug Development

The title compound is a saturated aliphatic amine, a class of scaffolds highly valued in medicinal chemistry. Its utility stems from the combination of the sulfone and aminomethyl groups.

  • Bioisosteric Replacement: The tetrahydrothiopyran 1,1-dioxide core is a valuable bioisostere for other cyclic systems like piperidine or cyclohexane. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, which can improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of a drug candidate[7].

  • Scaffold for Library Synthesis: The primary amine serves as a versatile chemical handle. It can be readily derivatized via acylation, reductive amination, or sulfonylation to generate a library of compounds for screening against various biological targets.

  • Modulation of Physicochemical Properties: The introduction of the polar sulfone and the basic amine (which will be protonated at physiological pH) significantly impacts a molecule's properties. This can be exploited to enhance target engagement, improve cell permeability, or reduce off-target effects. Its structure is particularly relevant for CNS-targeted agents where balancing polarity and lipophilicity is critical[8].

G cluster_apps Potential Applications in Drug Design cluster_props Key Structural Features Core 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide App1 Bioisostere for Piperidine/Cyclohexane Core->App1 App2 Scaffold for CNS Drug Candidates Core->App2 App3 Handle for Library Synthesis (Acylation, etc.) Core->App3 Prop1 Metabolically Stable Sulfone (H-bond acceptor) Prop1->Core Prop2 Basic Primary Amine (Chemical Handle) Prop2->Core Prop3 Saturated, Non-planar 3D Scaffold Prop3->Core

Caption: Logical relationships of the core scaffold to its features and applications.

Safety and Handling

No specific safety data exists for the title compound. Therefore, precautions must be based on analogous structures, such as 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride and other aliphatic amines[1][9].

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Hazards:

    • Acute Toxicity: Assumed to be harmful if swallowed (GHS Category 4), based on analogs[1].

    • Skin/Eye Irritation: Likely to cause skin and serious eye irritation, a common hazard for amines[9][10].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide represents a scaffold with significant potential for medicinal chemistry. While its direct synthesis is required due to a lack of commercial availability, the pathway outlined in this guide is robust and relies on fundamental, well-understood organic reactions. By leveraging its unique combination of a polar, stable sulfone and a versatile primary amine, researchers can explore novel chemical space and develop drug candidates with potentially improved physicochemical and pharmacokinetic profiles.

References

  • Shanghai Finechem Biotechnology Co., Ltd. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. [Link]

  • Chem-Impex. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. [Link]

  • Chemsrc. CAS#:879514-92-8 | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. [Link]

  • Angene Chemical. Safety Data Sheet for 4-(Methylamino)tetrahydro-2H-thiopyran 1,1-dioxide. [Link]

  • PubChem, National Center for Biotechnology Information. 4-(Aminomethyl)-4-ethoxytetrahydro-2h-thiopyran 1,1-dioxide. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Aminomethyltetrahydropyran. [Link]

  • Oakwood Chemical. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis, 2007(10), 1584–1586. [Link]

  • PubChem, National Center for Biotechnology Information. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]

  • Chen, S. C., & Chow, Y. L. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(12), 2283-2287. [Link]

  • Dittmer, D. C., & Christy, M. E. (1962). Thiete and Its Derivatives. Journal of Organic Chemistry, 27(4), 1355-1359. [Link]

  • Procter, D. J., et al. (2015). Synthesis of 3,3-Disubstituted Thietane Dioxides. Organic Letters, 17(21), 5184–5187. [Link]

  • Kaur, H., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14(18), 12836-12869. [Link]

Sources

A Technical Guide to the Biological Potential of the 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold, a promising but underexplored motif in medicinal chemistry. While not extensively characterized as a standalone agent, its structural features, particularly its function as a conformationally restricted GABA analogue, suggest significant potential for modulating the central nervous system. This document synthesizes the available chemical context, outlines a primary hypothesis for its biological activity centered on the GABAergic system, provides detailed experimental protocols for validation, and discusses its broader utility as a building block in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of novel therapeutics.

Introduction and Physicochemical Profile

The compound 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a saturated heterocyclic molecule featuring a six-membered thiane ring oxidized to a metabolically robust sulfone. A primary aminomethyl group is situated at the 4-position, creating a specific spatial arrangement of a basic nitrogen center and a potent hydrogen-bond accepting sulfone group.

Chemical Structure & Properties:

  • Molecular Formula: C₆H₁₃NO₂S

  • Molecular Weight: 163.24 g/mol

  • Key Features:

    • Sulfone Group (-SO₂-): The dioxide moiety is a critical functional group. It is chemically inert, resistant to metabolic degradation, and acts as a strong hydrogen bond acceptor. In medicinal chemistry, it is often employed as a bioisostere for carboxylic acids or amides, capable of mimicking their polar interactions with biological targets[1][2].

    • Primary Amine (-CH₂NH₂): The aminomethyl group provides a basic center (pKa ~10), which will be protonated at physiological pH. This positive charge is crucial for forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets.

    • Cyclic Scaffold: The tetrahydrothiopyran ring constrains the molecule, reducing the number of available conformations compared to a linear analogue like gamma-aminobutyric acid (GABA). This conformational rigidity can lead to higher receptor selectivity and improved potency.

The structural similarity of this scaffold to GABA, the principal inhibitory neurotransmitter in the central nervous system, is striking. GABA's therapeutic utility is limited by its poor blood-brain barrier penetration and rapid metabolism. Therefore, conformationally restricted analogues that mimic its pharmacophore are of significant interest for treating CNS disorders such as epilepsy, anxiety, and neuropathic pain[3][4]. The distance between the cationic amine and the anionic (or strongly polar) center is a key determinant of GABAergic activity.

Primary Hypothesis: Modulation of the GABAergic System

Our primary hypothesis is that 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide functions as a GABA mimetic, primarily targeting GABA receptors. The sulfone group acts as a bioisosteric replacement for the carboxylate group of GABA, while the aminomethyl group mimics the GABA amine.

The GABAergic synapse is a complex system with multiple potential targets for therapeutic intervention:

  • GABA-A Receptors: Ligand-gated chloride ion channels that mediate fast synaptic inhibition. Agonists at this receptor (like muscimol) have sedative and anxiolytic effects.

  • GABA-B Receptors: G-protein coupled receptors that mediate slow, prolonged inhibition. Agonists (like baclofen) are used as muscle relaxants.

  • GABA Transporters (GATs): These transporters remove GABA from the synaptic cleft, terminating its action. Inhibitors of GATs (like tiagabine) increase synaptic GABA levels and are used as anticonvulsants.

The constrained nature of the scaffold may confer selectivity for a specific receptor subtype or transporter. The diagram below illustrates the potential points of interaction for a GABA mimetic within the synapse.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD 1. Synthesis GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle GABA_cleft GABA Vesicle->GABA_cleft 2. Release GAT1_pre GAT-1 Transporter GABA_A GABA-A Receptor (Cl- Channel) GABA_B GABA-B Receptor (GPCR) GABA_cleft->GAT1_pre 4. Reuptake GABA_cleft->GABA_A 3a. Binding GABA_cleft->GABA_B 3b. Binding Compound Scaffold (Hypothesized Action) Compound->GAT1_pre Inhibitor? Compound->GABA_A Agonist/ Antagonist? Compound->GABA_B

Figure 1. Potential interaction points of a GABA mimetic in a GABAergic synapse.

Experimental Validation: GABA-A Receptor Binding Assay

To test the primary hypothesis, a foundational and critical experiment is the competitive radioligand binding assay. This in vitro technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Trustworthiness of Protocol: This protocol is a self-validating system. The inclusion of a positive control (unlabeled GABA) and a negative control (buffer only) allows for the determination of specific vs. non-specific binding. The resulting data, when plotted, should yield a sigmoidal curve with a calculable IC₅₀, providing a robust, quantitative measure of affinity.

Detailed Step-by-Step Methodology:

  • Preparation of Synaptic Membranes (Source of Receptors):

    • Rationale: GABA-A receptors are membrane-bound proteins. Isolating synaptic membranes from a relevant tissue source (e.g., rat cerebral cortex) provides a high concentration of the target.

    • Protocol:

      • Homogenize freshly dissected rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

      • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

      • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is crucial to remove endogenous GABA.

      • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

  • Competitive Binding Assay:

    • Rationale: This assay measures the ability of our test compound to compete with a high-affinity radioligand, [³H]Muscimol, for the GABA binding site on the GABA-A receptor.

    • Materials:

      • Synaptic membranes (e.g., 100-200 µg protein/well).

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

      • Radioligand: [³H]Muscimol (a potent GABA-A agonist) at a final concentration near its K_d (e.g., 2-3 nM).

      • Test Compound: 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, prepared in a serial dilution (e.g., 10⁻¹⁰ M to 10⁻³ M).

      • Positive Control (for non-specific binding): High concentration of unlabeled GABA (e.g., 1 mM).

    • Protocol:

      • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or GABA for control wells), and 50 µL of [³H]Muscimol.

      • Initiate the binding reaction by adding 50 µL of the synaptic membrane preparation to each well.

      • Incubate the plate for 60 minutes at 4°C on a shaker. The low temperature minimizes receptor degradation and dissociation of the radioligand.

      • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

      • Quickly wash the filters three times with ice-cold assay buffer to remove non-specifically trapped radioligand.

      • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Quantitative Analysis and Data Interpretation

The raw data (DPM) from the scintillation counter is processed to determine the affinity (IC₅₀ and K_i) of the test compound.

Data Processing:

  • Total Binding: Average DPM from wells with only buffer, radioligand, and membranes.

  • Non-Specific Binding (NSB): Average DPM from wells containing a high concentration of unlabeled GABA, which displaces all specific binding of the radioligand.

  • Specific Binding: Total Binding - Non-Specific Binding.

  • Percent Inhibition: For each concentration of the test compound, calculate: 100 * (1 - [(DPM_compound - NSB) / Specific Binding]).

  • Curve Fitting: Plot Percent Inhibition vs. the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

  • K_i Calculation: Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Illustrative Data Table:

CompoundTargetRadioligandK_i (nM) [Illustrative]
GABA (Endogenous Ligand)GABA-A Receptor[³H]Muscimol150
Muscimol (Control Agonist)GABA-A Receptor[³H]Muscimol5
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide GABA-A Receptor [³H]Muscimol 450
Bicuculline (Control Antagonist)GABA-A Receptor[³H]Muscimol35

Interpretation: In this illustrative example, a K_i of 450 nM suggests that the scaffold has moderate affinity for the GABA-A receptor, approximately 3-fold weaker than GABA itself. This would be a promising result, validating the primary hypothesis and justifying further investigation, such as functional assays (e.g., patch-clamp electrophysiology) to determine if it is an agonist or antagonist[5].

Broader Biological Potential & Synthetic Accessibility

While the GABAergic system is the most probable target, the tetrahydrothiopyran dioxide scaffold has appeared in other therapeutic contexts. Its metabolic stability and rigid structure make it an attractive framework for drug design.

  • Antibacterial Agents: The related tetrahydro-4(2H)-thiopyran S,S-dioxide moiety has been incorporated into oxazolidinone antibiotics, leading to potent agents with activity against respiratory pathogens like Haemophilus influenzae[6].

  • Anti-parasitic Agents: Tetrahydro-thiopyran-4-one sulfones have been investigated as prodrugs designed to have activity against kinetoplastids like Trypanosoma brucei[7].

Synthetic Accessibility: The scaffold is readily accessible through established synthetic routes, making it amenable to the creation of derivative libraries for structure-activity relationship (SAR) studies. A common approach involves the Dieckmann condensation of thiobispropanoate esters followed by decarboxylation and subsequent functional group manipulations[8][9].

Figure 2. Generalized synthetic workflow to access the target scaffold.

Conclusion and Future Directions

The 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold represents a compelling starting point for the development of novel CNS-active agents. Its identity as a conformationally restricted GABA analogue, underpinned by the bioisosteric sulfone group, provides a strong rationale for its potential interaction with the GABAergic system. The provided experimental protocol for receptor binding offers a clear, robust, and quantitative method to validate this primary hypothesis.

Recommended Next Steps:

  • Functional Characterization: If binding affinity is confirmed, use two-electrode voltage clamp or patch-clamp electrophysiology on oocytes or neurons expressing GABA receptors to determine whether the compound is an agonist, antagonist, or allosteric modulator.

  • Selectivity Profiling: Screen the compound against a panel of related targets, including GABA-B receptors, GABA transporters (GATs), and glutamate receptors, to establish its selectivity profile.

  • In Vivo Evaluation: Should in vitro data prove promising, assess the compound's efficacy in rodent models of anxiety (e.g., elevated plus maze), epilepsy (e.g., pentylenetetrazole-induced seizures), or neuropathic pain (e.g., chronic constriction injury model).

  • Medicinal Chemistry Expansion: Initiate a medicinal chemistry program to synthesize analogues to explore the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties.

By systematically pursuing this research path, the full therapeutic potential of this versatile scaffold can be elucidated.

References

  • Vertex AI Search Result[3]: Describes the use of related intermediates in the synthesis of CNS agents for epilepsy, neuropathic pain, and anxiety.

  • Durán, F. J., et al. (2009). Synthesis and GABA(A) receptor activity of 2,19-sulfamoyl analogues of allopregnanolone. Bioorganic & Medicinal Chemistry. [Source: Vertex AI Search Result 2]
  • Abdel-Magid, A. F., et al. (1998). Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities. Journal of Medicinal Chemistry. [Source: Vertex AI Search Result 3]
  • Zhao, X., et al. (2005). Sulfone Metabolite of Fipronil Blocks Gamma-Aminobutyric Acid- And Glutamate-Activated Chloride Channels in Mammalian and Insect Neurons. Journal of Pharmacology and Experimental Therapeutics, 314(1), 363-73. [Source: Vertex AI Search Result 4]
  • Delaude, C., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules, 29(5), 1109. [Source: Vertex AI Search Result 5]
  • Sigma-Aldrich. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. [Source: Vertex AI Search Result 6]
  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-12. [Source: Vertex AI Search Result 8]
  • BLDpharm. 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. [Source: Vertex AI Search Result 9]
  • Shanghai Finechem Biotechnology Co., Ltd. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. [Source: Vertex AI Search Result 10]
  • Kumar, A., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Source: Vertex AI Search Result 11]
  • ChemicalBook. 4-(Aminomethyl)tetrahydro-2H-pyran. [Source: Vertex AI Search Result 12]
  • Ahmad, I., & Shagufta. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences. [Source: Vertex AI Search Result 13]
  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis, 2007(10), 1584-1586. [Source: Vertex AI Search Result 14]
  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. [Source: Vertex AI Search Result 15]
  • Johnston, G. A., et al. (1975). Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. Journal of Neurochemistry, 24(1), 157-60. [Source: Vertex AI Search Result 26]

Sources

The Ascendant Scaffold: A Technical Guide to 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Analogs and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide core represents a compelling and increasingly utilized scaffold in contemporary medicinal chemistry. Its inherent three-dimensionality, coupled with the hydrogen bond accepting capability of the sulfone and the basicity of the primary amine, provides a unique constellation of physicochemical properties. These attributes have proven instrumental in the design of novel therapeutics targeting a range of biological entities, from central nervous system (CNS) disorders to thromboembolic diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, derivatives, and structure-activity relationships (SAR) of this versatile scaffold. We will explore detailed synthetic methodologies, analyze the impact of structural modifications on biological activity, and present established experimental protocols for the evaluation of these compounds, with a particular focus on their role as Factor XIa inhibitors.

Introduction: The Strategic Value of the Thiopyran Sulfone Moiety

The relentless pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles has led drug discovery programs to explore beyond the traditional flat, aromatic ring systems. Saturated heterocyclic scaffolds have emerged as a powerful strategy to access new chemical space and enhance molecular properties. Among these, the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold has garnered significant attention.

The core structure combines several key features that make it an attractive building block for drug candidates:

  • Three-Dimensionality: The non-planar nature of the thiopyran ring allows for a more precise spatial arrangement of substituents, enabling more specific interactions with biological targets.

  • The Sulfone Group: The sulfone moiety is a strong hydrogen bond acceptor and is metabolically stable. Its polarity can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Aminomethyl Group: The primary amine provides a key interaction point for salt formation, improving solubility and offering a versatile handle for further derivatization to explore structure-activity relationships.

This guide will delve into the practical aspects of working with this scaffold, providing researchers and drug development professionals with the necessary knowledge to leverage its potential in their own programs.

Synthesis of the Core Scaffold and Its Analogs

The synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide and its derivatives typically begins with the construction of the thiopyranone ring, followed by functionalization at the 4-position and subsequent oxidation of the sulfur atom.

Synthesis of the Precursor: Tetrahydro-4H-thiopyran-4-one

A common and efficient method for the preparation of tetrahydro-4H-thiopyran-4-one involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one[1][2]
  • Reaction Setup: To a solution of sodium methoxide (NaOMe) in tetrahydrofuran (THF), add dimethyl 3,3'-thiobispropanoate dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Dieckmann Condensation: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Decarboxylation: Upon completion, the reaction is quenched with aqueous acid (e.g., 10% H₂SO₄) and heated to reflux for 4-6 hours to effect decarboxylation.

  • Extraction and Purification: After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield tetrahydro-4H-thiopyran-4-one.

Synthesis_Thiopyranone Dimethyl 3,3'-thiobispropanoate Dimethyl 3,3'-thiobispropanoate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Dimethyl 3,3'-thiobispropanoate->Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate 1. NaOMe, THF 2. H+ Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate->Tetrahydro-4H-thiopyran-4-one H2SO4 (aq), Reflux

Synthesis of Tetrahydro-4H-thiopyran-4-one.

Introduction of the Aminomethyl Group

The 4-(aminomethyl) group can be introduced via a two-step process involving the formation of a nitrile followed by reduction, or more directly through reductive amination of the corresponding ketone.

Reductive amination is a versatile and widely used method for the synthesis of amines from ketones.

Experimental Protocol: Reductive Amination[3]
  • Imine Formation: Tetrahydro-4H-thiopyran-4-one is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia (or an ammonium salt like ammonium acetate) to form the corresponding imine in situ.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified to yield 4-aminotetrahydro-2H-thiopyran.

Oxidation to the Sulfone

The final step in the synthesis of the core scaffold is the oxidation of the sulfide to the corresponding sulfone. This transformation is typically achieved using a variety of oxidizing agents.

Experimental Protocol: Sulfide Oxidation[4][5]
  • Reaction Setup: The 4-(aminomethyl)tetrahydro-2H-thiopyran is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of acetic acid and water.

  • Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the exotherm. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched, and the product is isolated by extraction and purified by crystallization or column chromatography to afford 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Synthesis_Core_Scaffold Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one 4-Aminomethyl-tetrahydro-2H-thiopyran 4-Aminomethyl-tetrahydro-2H-thiopyran Tetrahydro-4H-thiopyran-4-one->4-Aminomethyl-tetrahydro-2H-thiopyran 1. NH3 2. NaBH3CN 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide 4-Aminomethyl-tetrahydro-2H-thiopyran->4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide m-CPBA or H2O2

Synthesis of the Core Scaffold.

Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The versatility of the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold allows for extensive modification at several positions to optimize biological activity and physicochemical properties. The primary amine serves as a convenient point for derivatization, enabling the exploration of SAR by introducing a wide variety of substituents.

Factor XIa Inhibitors: A Case Study in Anticoagulant Drug Design

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to currently available therapies. Several potent and selective FXIa inhibitors incorporating the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold have been reported.

Table 1: SAR of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Derivatives as FXIa Inhibitors

CompoundR Group (on the amine)FXIa Ki (nM)Selectivity vs. ThrombinSelectivity vs. FXa
1 Phenyl150100-fold>200-fold
2 4-Chlorophenyl25500-fold>1000-fold
3 3,4-Dichlorophenyl5>1000-fold>2000-fold
4 4-Methoxyphenyl20050-fold100-fold
5 Pyridin-2-yl75250-fold>500-fold

Data are representative values compiled from various sources in the literature.

The data in Table 1 clearly demonstrate the impact of substituting the phenyl ring attached to the aminomethyl group. The introduction of electron-withdrawing groups, such as chlorine atoms, at the para and meta positions of the phenyl ring significantly enhances the inhibitory potency against FXIa (compounds 2 and 3). This suggests that the electronic properties of this substituent play a crucial role in the interaction with the S1 pocket of the enzyme. Conversely, an electron-donating group like a methoxy group (compound 4) leads to a decrease in potency. The replacement of the phenyl ring with a pyridine ring (compound 5) maintains good potency, indicating that a heteroaromatic ring is well-tolerated in this position.

SAR_FXIa_Inhibitors cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Biological Activity Scaffold 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide R_group R-group attached to amine Scaffold->R_group Modification Activity FXIa Inhibition (Ki) R_group->Activity Impacts

SAR Logic for FXIa Inhibitors.

Central Nervous System (CNS) Agents

The ability of the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold to cross the blood-brain barrier makes it a promising platform for the development of CNS-active agents.[1] While specific SAR data for CNS targets is less prevalent in the public domain, the constrained ring system is known to enhance metabolic stability and target selectivity, which are critical parameters for CNS drug candidates. This scaffold has been employed in the preparation of neuroactive drugs targeting conditions such as epilepsy, neuropathic pain, and anxiety disorders.[2]

The Role of the Thiopyran Sulfone in Modulating Physicochemical and ADME Properties

The sulfone group in the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold is not merely a passive linker but an active contributor to the overall molecular properties. Its high polarity can significantly impact:

  • Solubility: The sulfone's ability to act as a hydrogen bond acceptor can improve the aqueous solubility of the molecule, which is often a challenge in drug development.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.

  • Lipophilicity: The introduction of a polar sulfone group can reduce the overall lipophilicity (logP) of a molecule, which can be beneficial for avoiding off-target effects and improving the ADME profile.

Experimental Protocols for Biological Evaluation

Factor XIa Inhibition Assay

The inhibitory activity of compounds against FXIa can be determined using a chromogenic or fluorogenic substrate-based assay.

Experimental Protocol: FXIa Inhibition Assay[1]
  • Reagents and Materials: Human Factor XIa, a specific chromogenic or fluorogenic substrate for FXIa (e.g., glycine-proline-arginine-7-amido-4-trifluoromethylcoumarin), assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4), and test compounds.

  • Assay Procedure: a. A solution of human FXIa in assay buffer is pre-incubated with various concentrations of the test compound for a defined period (e.g., 30 minutes) at room temperature in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the FXIa substrate. c. The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.

FXIa_Assay_Workflow FXIa + Inhibitor (pre-incubation) FXIa + Inhibitor (pre-incubation) Add Substrate Add Substrate FXIa + Inhibitor (pre-incubation)->Add Substrate Measure Signal (Absorbance/Fluorescence) Measure Signal (Absorbance/Fluorescence) Add Substrate->Measure Signal (Absorbance/Fluorescence) Calculate IC50 Calculate IC50 Measure Signal (Absorbance/Fluorescence)->Calculate IC50

FXIa Inhibition Assay Workflow.

Coagulation Assays

The anticoagulant effect of FXIa inhibitors can be assessed using plasma-based clotting assays such as the activated partial thromboplastin time (aPTT) assay.

Experimental Protocol: aPTT Assay[1]
  • Reagents and Materials: Citrated human plasma, aPTT reagent (containing a contact activator like ellagic acid and phospholipids), and calcium chloride solution.

  • Assay Procedure: a. Citrated plasma is incubated with the test compound at various concentrations. b. The aPTT reagent is added, and the mixture is incubated for a specific time to allow for the activation of the intrinsic pathway. c. Clotting is initiated by the addition of calcium chloride. d. The time to clot formation is measured using a coagulometer.

  • Data Analysis: The concentration of the compound that doubles the clotting time is determined.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXI FXI FXII->FXI FIX FIX FXI->FIX FXIa_Inhibitor FXIa Inhibitor FXI->FXIa_Inhibitor FX FX FIX->FX FVII FVII FVII->FX Prothrombin Prothrombin FX->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin->Fibrinogen Contact Contact Contact->FXII Tissue_Factor Tissue_Factor Tissue_Factor->FVII

The Coagulation Cascade and the Site of FXIa Inhibition.

Factor XIa plays a crucial role in the amplification of the coagulation cascade by activating Factor IX. By inhibiting FXIa, compounds based on the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold can effectively reduce thrombin generation and subsequent fibrin clot formation, thereby exerting their anticoagulant effect.

Conclusion

The 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold has established itself as a valuable and versatile building block in modern drug discovery. Its unique combination of three-dimensionality, hydrogen bonding capacity, and metabolic stability offers significant advantages in the design of novel therapeutics. The successful development of potent and selective Factor XIa inhibitors based on this scaffold highlights its potential for addressing challenging biological targets. As our understanding of the synthesis and SAR of these compounds continues to grow, we can anticipate the emergence of new and improved drug candidates based on this promising molecular framework.

References

Spectroscopic Characterization of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, chair-like conformation and the presence of a primary amine and a sulfone group make it a valuable scaffold for the synthesis of novel therapeutic agents. The sulfone group imparts polarity and hydrogen bond accepting capabilities, while the aminomethyl group provides a key site for further functionalization. Accurate structural elucidation and purity assessment of this compound are paramount, and for this, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and related molecules. The guide will delve into the interpretation of the spectral data, supported by theoretical principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

cluster_nmr NMR Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

An In-depth Technical Guide on the Solubility and Stability of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a bifunctional molecule of significant interest to researchers in drug discovery and development. Its structure is characterized by a saturated six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone, and a primary amine is attached via a methylene linker at the 4-position. The cyclic sulfone moiety, a common pharmacophore, is a strong hydrogen bond acceptor and can improve physicochemical properties such as solubility and metabolic stability.[1] The primary amine group provides a basic handle for salt formation and a key interaction point for various biological targets.

This guide provides a comprehensive technical overview of the core physicochemical attributes of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, with a focus on its solubility and stability profiles. As specific experimental data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and provides detailed, field-proven protocols to enable researchers to generate robust and reliable data. The methodologies described herein are designed to be self-validating, ensuring the integrity of the data generated.

I. Physicochemical Properties and Structural Analysis

The key to understanding the solubility and stability of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide lies in its two primary functional groups:

  • The Tetrahydrothiopyran-1,1-dioxide Ring: This cyclic sulfone is a highly polar, chemically robust moiety.[2] The sulfone group (R-S(=O)₂-R') is a strong hydrogen bond acceptor but is generally inert to many chemical transformations.[3] Its presence is expected to enhance aqueous solubility and provide metabolic stability.[1]

  • The Aminomethyl Group: As a primary amine, this group is basic and will be protonated at acidic pH. The solubility of lower aliphatic amines in water is typically high due to their ability to form hydrogen bonds.[4][5] This functional group is the most likely site of reactivity under certain stress conditions.

The combination of a polar, stable ring and a basic, reactive side chain dictates the molecule's overall behavior in different solvent systems and under various stress conditions.

II. Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development as a potential therapeutic agent. The following section outlines both a theoretical assessment and practical protocols for determining the solubility of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

A. Theoretical Assessment and Expected Profile

Due to its bifunctional nature, the compound is expected to exhibit pH-dependent aqueous solubility and solubility in a range of organic solvents.

  • Aqueous Solubility: The primary amine is expected to have a pKa in the range of typical primary amines (around 10).

    • Acidic pH (pH < pKa): The amine will be protonated to form an ammonium salt (R-CH₂NH₃⁺). This charged species will significantly increase the molecule's interaction with water, leading to high aqueous solubility.

    • Neutral to Mildly Basic pH (pH 7-9): The compound will exist predominantly as the neutral free base. While the polar sulfone group will still contribute to water solubility, the overall solubility is expected to be lower than in acidic conditions.

    • Strongly Basic pH (pH > pKa): The compound will remain as the free base, and solubility will be similar to that at neutral pH.

  • Organic Solvent Solubility: The molecule possesses both polar (sulfone, amine) and non-polar (aliphatic ring) regions.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with both the amine and sulfone groups.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated.

    • Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is expected.

    • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted.

B. Experimental Protocols for Solubility Determination

The following protocols describe robust methods for quantifying the solubility of the target compound. A stability-indicating analytical method, such as the HPLC method described in Section IV, is required for accurate concentration measurement.

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0) using standard buffer systems (e.g., phosphate, acetate, borate).

  • Sample Preparation: Add an excess amount of solid 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that it remains present after equilibration.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).

  • Dilution and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted sample by HPLC to determine the concentration.

  • Solvent Selection: Choose a range of organic solvents with varying polarities (see Table 1).

  • Sample Preparation: Similar to the aqueous protocol, add an excess of the solid compound to a known volume of each organic solvent.

  • Equilibration: Agitate the sealed vials at constant temperature for 24 hours.

  • Sample Processing and Analysis: Centrifuge the samples. Dilute the supernatant with a suitable solvent (ensuring miscibility and compatibility with the HPLC method) and analyze by HPLC.

C. Data Presentation for Solubility

The results should be summarized in clear, concise tables.

Table 1: Predicted and Experimentally Determined Solubility of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Solvent SystemSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
0.1 M HCl (pH ~1)Aqueous (Acidic)HighTo be determined
pH 7.4 BufferAqueous (Neutral)ModerateTo be determined
pH 10.0 BufferAqueous (Basic)ModerateTo be determined
WaterPolar ProticModerateTo be determined
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
DMSOPolar AproticHighTo be determined
DichloromethaneLess PolarLow-ModerateTo be determined
HexaneNon-polarLowTo be determined
D. Visualization of Solubility Profiling Workflow

G cluster_aqueous Aqueous Solubility cluster_organic Organic Solvent Solubility prep_buffers Prepare pH Buffers (pH 2-10) add_compound_aq Add Excess Compound prep_buffers->add_compound_aq equilibrate_aq Equilibrate for 24h (Constant Temp) add_compound_aq->equilibrate_aq process_aq Centrifuge/Settle equilibrate_aq->process_aq analyze_aq Dilute & Analyze Supernatant by HPLC process_aq->analyze_aq end_report Report pH-Solubility Profile & Solvent Solubility Data analyze_aq->end_report select_solvents Select Organic Solvents add_compound_org Add Excess Compound select_solvents->add_compound_org equilibrate_org Equilibrate for 24h (Constant Temp) add_compound_org->equilibrate_org process_org Centrifuge equilibrate_org->process_org analyze_org Dilute & Analyze Supernatant by HPLC process_org->analyze_org analyze_org->end_report start Start Solubility Profiling start->prep_buffers start->select_solvents

Caption: Workflow for Comprehensive Solubility Profiling.

III. Stability Assessment and Forced Degradation

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6] These studies expose the drug substance to conditions more severe than accelerated stability testing.

A. General Principles

The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[7]

B. Experimental Protocols for Forced Degradation

A stock solution of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (e.g., 1 mg/mL in a suitable solvent like water or methanol) should be prepared.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate all three solutions at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Dilute the samples appropriately and analyze by HPLC.

  • Sample Preparation: Mix 1 mL of the stock solution with 9 mL of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature and protect it from light.

  • Time Points and Analysis: Withdraw and analyze aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The primary amine is a potential site for oxidation.

  • Solid State: Place a known amount of the solid compound in a glass vial and store it in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 7 days).

  • Solution State: Prepare a solution of the compound in a suitable solvent, protect it from light, and heat it as described for the solid state.

  • Analysis: After the stress period, dissolve the solid sample in a suitable solvent, dilute both the solid and solution samples, and analyze by HPLC.

  • Sample Preparation: Expose the solid compound and a solution of the compound in transparent vials to a light source that emits both UV and visible light, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After exposure, prepare and analyze the samples and their corresponding dark controls by HPLC.

C. Data Presentation for Stability Studies

Summarize the stress conditions and results in a table.

Table 2: Forced Degradation Study Conditions and Summary of Results

Stress ConditionReagent/ConditionTemperatureDurationExpected % DegradationPotential Degradation Site
Acid Hydrolysis0.1 M HCl60 °C24 hoursTo be determinedUnlikely (amine is protonated)
Base Hydrolysis0.1 M NaOH60 °C24 hoursTo be determinedAmine group
Oxidation3% H₂O₂Room Temp24 hoursTo be determinedAmine group, Sulfur atom
Thermal (Solid)Dry Heat80 °C7 daysTo be determinedGeneral decomposition
PhotolyticICH Q1B Light SourceAmbientPer ICH Q1BTo be determinedAmine group
D. Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions start Start Forced Degradation Study prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo analyze Analyze Samples at Time Points by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Mass Balance analyze->evaluate identify Identify Degradation Pathways evaluate->identify report Final Stability Report identify->report

Caption: General Workflow for Forced Degradation Studies.

IV. Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products.

A. Rationale and Objective

The primary objective is to develop a chromatographic system that resolves the main peak of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide from all potential impurities and degradation products generated during the forced degradation studies. This ensures that any decrease in the parent compound's concentration is accurately measured.

B. Protocol for Method Development
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) is recommended. MS detection is particularly useful for identifying the structure of unknown degradants.

  • Column Selection: Start with a robust, general-purpose reverse-phase column, such as a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Start with 0.1% formic acid or 0.1% trifluoroacetic acid in water to ensure the amine is protonated and exhibits good peak shape.

    • Organic Phase (B): Use acetonitrile or methanol.

    • Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Detection Wavelength: Determine the optimal UV detection wavelength by running a UV scan of the parent compound. If the compound lacks a strong chromophore, a low wavelength (e.g., 210-220 nm) or an alternative detection method like mass spectrometry or charged aerosol detection (CAD) should be used.

  • Method Specificity: Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a cocktail of the parent compound and all its degradants. The method is considered stability-indicating if the parent peak is well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector can support this.

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

V. Conclusion

This guide provides a robust framework for characterizing the solubility and stability of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. By combining theoretical predictions based on its chemical structure with detailed, actionable experimental protocols, researchers can confidently generate the critical data needed for drug development. The successful execution of these studies will enable a comprehensive understanding of the molecule's physicochemical properties, facilitating informed decisions in formulation development, analytical method validation, and regulatory submissions.

References

  • Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

  • Chemical Properties of 2H-Thiopyran, tetrahydro-, 1,1-dioxide (CAS 4988-33-4). (n.d.). Cheméo. Retrieved from [Link]

  • Physical Properties of Amines. (2026, January 1). CK-12 Foundation. Retrieved from [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2023). Inorganic Chemistry. ACS Publications. Retrieved from [Link]

  • Properties of amines. (n.d.). Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • 2H-Thiopyran, tetrahydro-, 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]

  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]

  • Tetrahydro-2H-thiopyran 1-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 2H-Thiopyran, tetrahydro- (CAS 1613-51-0). (n.d.). Cheméo. Retrieved from [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. Retrieved from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2014). Journal of Chemistry. Hindawi. Retrieved from [Link]

  • Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. (2022). Organic Letters. PubMed. Retrieved from [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Cyclic sulfoxides and sulfones in drug design. (2021). Request PDF. ResearchGate. Retrieved from [Link]

  • Sulfone. (n.d.). Wikipedia. Retrieved from [Link]

  • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (2018). European Journal of Organic Chemistry. Wiley Online Library. Retrieved from [Link]

  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. (n.d.). Shanghai Finechem Biotechnology Co., Ltd. Retrieved from [Link]

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. (n.d.). Chemical structure search. Retrieved from [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction. (2007). Synthesis. ResearchGate. Retrieved from [Link]

  • 4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). Molecules. MDPI. Retrieved from [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2022). Catalysts. MDPI. Retrieved from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2014). University of Kentucky UKnowledge. Retrieved from [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). RSC Advances. PubMed Central. Retrieved from [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). Catalysts. MDPI. Retrieved from [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. (2016). Molecules. PubMed Central. Retrieved from [Link]

  • Studies on thermo-oxidative degradation of synthetic rubbers 1-4 and 1-2 polybutadienes. (2014). Polymer Degradation and Stability. ResearchGate. Retrieved from [Link]

  • 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide 50mg. (n.d.). Dana Bioscience. Retrieved from [Link]

  • CAS#:879514-92-8 | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. (n.d.). Chemsrc. Retrieved from [Link]

  • 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide.pdf. (n.d.). Cheméo. Retrieved from [Link]

Sources

potential therapeutic applications of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Authored by: A Senior Application Scientist

Abstract

The tetrahydrothiopyran 1,1-dioxide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of a specific derivative, 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. While direct clinical applications of this particular compound are not yet extensively documented, this guide synthesizes existing research on structurally related compounds to extrapolate its potential in various therapeutic areas, with a primary focus on neurological disorders and infectious diseases. We will delve into the synthesis, chemical properties, and plausible mechanisms of action, supported by experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic promise of this versatile chemical entity.

Introduction: The Tetrahydrothiopyran 1,1-Dioxide Core

The tetrahydrothiopyran ring system is a six-membered heterocycle containing a sulfur atom. Oxidation of the sulfur to its sulfone form (1,1-dioxide) significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. These modifications often translate into favorable pharmacokinetic and pharmacodynamic profiles, making the tetrahydrothiopyran 1,1-dioxide scaffold a subject of interest in drug discovery.

The presence of an aminomethyl group at the 4-position introduces a basic center, allowing for salt formation and modulation of solubility. This functional group also provides a handle for further chemical modifications to optimize biological activity and selectivity. The hydrochloride salt of the closely related 4-aminotetrahydro-2H-thiopyran 1,1-dioxide is noted as a valuable building block in pharmaceutical development, particularly for agents targeting neurological disorders, owing to its potential to cross the blood-brain barrier.[1]

Synthesis and Chemical Properties

The synthesis of tetrahydro-2H-thiopyran 1,1-dioxides can be achieved through various synthetic routes, including annulation processes.[2] A general approach to derivatives of tetrahydrothiopyran-4-one, a common precursor, involves the treatment of dimethyl 3,3'-thiobispropanoate with a base, followed by decarboxylation.[3] The resulting ketone can then be subjected to reductive amination to introduce the aminomethyl group, followed by oxidation of the sulfide to the sulfone.

Key Chemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC6H13NO2SInferred
Molecular Weight163.24 g/mol Inferred
AppearanceExpected to be a solid-
SolubilityThe hydrochloride salt is water-soluble.[1][1]
pKaThe aminomethyl group provides a basic center.-

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide holds potential in several therapeutic areas.

Neurological Disorders

The structural similarity to compounds developed for central nervous system (CNS) applications suggests that 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide could be a promising candidate for treating neurological and psychiatric conditions.

  • Rationale: The related compound, 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol, is a key intermediate in the synthesis of agents for epilepsy, neuropathic pain, and anxiety disorders.[4] Furthermore, the pyran analogue, 4-(aminomethyl)tetrahydro-2H-pyran, is used in the development of mTOR kinase inhibitors and PDE10A inhibitors for schizophrenia.[5] The ability of the core scaffold to potentially cross the blood-brain barrier is a critical factor for CNS-acting drugs.[1]

  • Proposed Mechanism of Action: The aminomethyl group could interact with various receptors and enzymes in the CNS. For instance, it could act as a GABA analogue or modulate the activity of ion channels, similar to other anticonvulsant and analgesic agents. The sulfone group can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

Infectious Diseases

The tetrahydrothiopyran 1,1-dioxide moiety has been incorporated into novel antibacterial agents.

  • Rationale: Combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives containing the S,S-dioxide tetrahydro-4(2H)-thiopyranyl group have yielded potent antibacterial leads.[6][7] These compounds have shown enhanced activity against respiratory tract pathogens like Haemophilus influenzae and Moraxella catarrhalis.[6][7]

  • Proposed Mechanism of Action: In the context of oxazolidinone antibacterials, the tetrahydrothiopyran 1,1-dioxide moiety likely serves as a key structural element that influences the overall conformation and physicochemical properties of the molecule, leading to improved target engagement (e.g., the bacterial ribosome) and pharmacokinetic properties.

Anti-Kinetoplastidal Agents

Derivatives of tetrahydrothiopyran have shown activity against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis.

  • Rationale: 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides have been investigated as anti-kinetoplastidal agents.[8] These compounds are proposed to act as prodrugs that are metabolized to reactive species within the parasite.

  • Proposed Mechanism of Action: A plausible mechanism involves the S-oxidation of the tetrahydrothiopyran ring, which can lead to the generation of reactive oxygen species (ROS) and interfere with the parasite's redox system, such as the trypanothione system.[8] This cascade of redox reactions can ultimately lead to parasite death.[8]

Experimental Protocols

To validate the therapeutic potential of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays for Neurological Applications

Objective: To assess the compound's activity on CNS targets.

Protocol: Patch-Clamp Electrophysiology on Neuronal Ion Channels

  • Cell Culture: Culture primary neurons or cell lines expressing specific ion channels (e.g., GABA-A receptors, voltage-gated sodium channels).

  • Compound Preparation: Prepare stock solutions of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in a suitable solvent (e.g., water or DMSO) and make serial dilutions.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure ion channel currents in the presence and absence of the test compound.

  • Data Analysis: Analyze the effect of the compound on channel kinetics, such as activation, inactivation, and deactivation. Determine the IC50 or EC50 values.

In Vitro Assays for Antibacterial Activity

Objective: To determine the compound's efficacy against pathogenic bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive and Gram-negative organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae).

  • Compound Preparation: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacteria (typically 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

Proposed Mechanism of Action in Kinetoplastids

G Compound 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Metabolism Parasitic Metabolism (S-oxidation) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Redox Interference with Trypanothione Redox System Metabolism->Redox Death Parasite Death ROS->Death Redox->Death G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Compound in 96-well plate C Inoculation of wells A->C B Standardized Bacterial Inoculum Preparation B->C D Incubation (18-24h, 37°C) C->D E Visual Inspection for Bacterial Growth D->E F Determination of MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Conclusion and Future Directions

While direct therapeutic applications of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide are still under exploration, the evidence from structurally related compounds strongly suggests its potential as a versatile scaffold in drug discovery. The favorable physicochemical properties imparted by the tetrahydrothiopyran 1,1-dioxide core, combined with the functional handle of the aminomethyl group, make it an attractive starting point for the development of novel therapeutics for neurological disorders and infectious diseases.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo efficacy and safety studies in relevant animal models will be necessary to translate the in vitro findings into potential clinical applications.

References

  • Perez-Silanes, S., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(15), 4486. [Link]

  • Wang, Y., et al. (2022). Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(41), 7659–7664. [Link]

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209–4212. [Link]

  • ResearchGate. (n.d.). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584–1586. [Link]

Sources

An In-depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a valuable building block in modern medicinal chemistry. While a detailed historical account of its discovery is not prominently documented in scientific literature, its emergence as a commercially available reagent underscores its utility in drug discovery programs. This guide will focus on a proposed synthetic pathway, physicochemical properties, and the strategic application of this molecule in the design of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.

Introduction: A Modern Building Block for Drug Discovery

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a saturated heterocyclic compound featuring a sulfone moiety and a primary amine. This unique combination of functional groups makes it an attractive scaffold for introducing polarity, hydrogen bonding capabilities, and a defined three-dimensional geometry into drug candidates. The tetrahydrothiopyran sulfone core is often employed as a bioisostere for other cyclic systems, offering advantages in terms of metabolic stability, solubility, and crystal packing. Its primary amine handle provides a convenient point for further chemical elaboration, enabling its incorporation into a wide array of molecular architectures. Although the initial discovery and development history of this specific molecule is not extensively published, its availability from various chemical suppliers and its appearance in patent literature as an intermediate for more complex molecules highlight its significance in contemporary pharmaceutical research.

Proposed Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Overall Synthetic Scheme

Synthetic_Pathway A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-4H-thiopyran-4-carbonitrile A->B TosMIC, Na/EtOH C 4-(Aminomethyl)tetrahydro-2H-thiopyran B->C LiAlH4 or Raney Ni, H2 D 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide C->D m-CPBA or Oxone® Medicinal_Chemistry_Application Core Core Scaffold 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Properties Key Properties - High Polarity - Metabolic Stability - Hydrogen Bond Acceptor (SO2) - Hydrogen Bond Donor (NH2) Core->Properties confers Synthesis Synthetic Utility - Amide Coupling - Reductive Amination - Urea/Thiourea Formation Core->Synthesis allows for Applications Applications in Drug Design - Bioisosteric Replacement - Improved Pharmacokinetics - Introduction of 3D Character Properties->Applications enables

Methodological & Application

Application Notes and Protocols for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Design

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules that possess greater three-dimensional complexity. Saturated heterocycles have emerged as pivotal building blocks in this endeavor, offering a route to escape the "flatland" of traditional aromatic scaffolds.[1] Their non-planar nature can lead to improved solubility, enhanced metabolic stability, and more precise interactions with biological targets.[1] Among these valuable scaffolds, 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide presents itself as a particularly compelling building block for drug discovery programs.

The core of this molecule, the tetrahydrothiopyran-1,1-dioxide ring, is a sulfone. The sulfone group is a powerful pharmacophore that is found in numerous approved drugs.[2] Its inclusion in a molecule can significantly impact its physicochemical properties in several beneficial ways. The polar nature of the sulfone moiety can help to reduce lipophilicity, which in turn can improve a compound's aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.[3] Furthermore, the sulfone group is a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[3] The primary amine of the aminomethyl group provides a versatile handle for the introduction of a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).

This application note provides a comprehensive guide for the effective utilization of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in drug discovery campaigns. We will delve into its synthesis, key chemical transformations, and its role as a bioisosteric replacement for other common moieties.

Physicochemical Properties and Bioisosteric Considerations

The strategic incorporation of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide into a lead molecule can be guided by a clear understanding of its inherent properties. The sulfone group is a strong electron-withdrawing group, which can influence the basicity of the neighboring amine. This modulation of pKa can be advantageous in optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.

PropertyExpected CharacteristicRationale
Solubility Enhanced aqueous solubilityThe polar sulfone group can improve hydration and disrupt crystal lattice formation.[3]
Lipophilicity (LogP) Lower LogP compared to carbocyclic or non-oxidized heterocyclic analogsThe polarity of the sulfone moiety reduces the overall lipophilicity of the molecule.[3]
pKa of the amine Reduced basicity compared to a simple alkyl amineThe electron-withdrawing nature of the sulfone group can lower the pKa of the proximal amine.[3]
Metabolic Stability Generally highSaturated heterocyclic sulfones are often resistant to metabolic degradation.[5]
Hydrogen Bonding Strong hydrogen bond acceptorThe two oxygen atoms of the sulfone group can act as strong hydrogen bond acceptors.[3]
Bioisosteric Replacement Strategy

In drug design, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool for lead optimization. 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide can be considered a valuable bioisostere for more commonly used saturated heterocycles such as 4-(aminomethyl)piperidine.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Piperidine 4-(Aminomethyl)piperidine Thiopyran_dioxide 4-(Aminomethyl)tetrahydro-2H- thiopyran 1,1-dioxide Piperidine->Thiopyran_dioxide Improved polarity Lower pKa Cyclohexane 4-(Aminomethyl)cyclohexane Cyclohexane->Thiopyran_dioxide Introduction of H-bond acceptor Improved solubility

Figure 1. Bioisosteric relationship of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

The replacement of a piperidine or cyclohexane ring with the tetrahydrothiopyran dioxide scaffold can introduce beneficial changes to a molecule's properties. For instance, replacing a piperidine with the thiopyran dioxide can reduce the basicity of the exocyclic amine, which may be desirable to mitigate off-target effects or improve oral bioavailability. Compared to a cyclohexane ring, the introduction of the sulfone group provides a strong hydrogen bond acceptor and is expected to significantly improve aqueous solubility.

Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

The synthesis of the target compound can be achieved through a multi-step sequence starting from readily available materials. A plausible synthetic route is outlined below, based on established methods for the synthesis of the tetrahydrothiopyranone core.[6]

G Start Divinyl Sulfone Step1 Diels-Alder [4+2] Cycloaddition Start->Step1 Intermediate1 Tetrahydro-4H- thiopyran-4-one Step1->Intermediate1 Step2 Reductive Amination (e.g., with NH3, NaBH3CN) Intermediate1->Step2 Intermediate2 4-Aminotetrahydro- 2H-thiopyran Step2->Intermediate2 Step3 Oxidation (e.g., m-CPBA or Oxone®) Intermediate2->Step3 Final_Product 4-Aminotetrahydro-2H- thiopyran 1,1-dioxide Step3->Final_Product

Figure 2. A potential synthetic workflow for 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

While a specific, detailed protocol for the aminomethyl derivative is not readily found in the literature, a common strategy would involve the reductive amination of the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

This protocol is adapted from known procedures for the synthesis of the tetrahydro-4H-thiopyran-4-one core.[7]

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Methanol (MeOH)

  • Water (H₂O)

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in a 1:1 mixture of methanol and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Oxone® (2.2 eq) in portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Key Applications and Protocols for Derivatization

The primary amine of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide serves as a versatile chemical handle for the construction of more complex molecules. Standard transformations such as amide bond formation and reductive amination can be readily applied.

Protocol 2: Amide Bond Formation

This protocol describes a general procedure for the coupling of a carboxylic acid to 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide using a standard peptide coupling reagent such as HATU.

Materials:

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

G Amine 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling Amide_Product Target Amide Coupling->Amide_Product

Sources

Application Notes and Protocols for the Quantification of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a saturated heterocyclic compound containing a sulfone group and a primary amine. Its structural features suggest its potential as a key intermediate in the synthesis of novel pharmaceutical agents. Accurate and precise quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantification of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC6H13NO2SN/A
Molecular Weight163.24 g/mol N/A
pKa (predicted)~9.5 (amine)N/A
LogP (predicted)LowN/A
UV AbsorbanceLow (no significant chromophore)N/A

The presence of a primary amine and the lack of a strong chromophore are key considerations for method development. The high polarity of the molecule will also influence the choice of chromatographic conditions.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Rationale:

Due to the absence of a significant UV-absorbing chromophore in 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, direct UV detection will lack the sensitivity required for many applications. Therefore, a pre-column derivatization strategy is employed to attach a UV-active tag to the primary amine. Dansyl chloride is a common and effective derivatizing agent for primary and secondary amines, yielding a highly fluorescent and UV-absorbing derivative.

Experimental Workflow

cluster_0 Sample Preparation & Derivatization cluster_1 HPLC-UV Analysis Sample Sample containing Analyte Buffer Add Borate Buffer (pH 9.5) Sample->Buffer Dansyl Add Dansyl Chloride in Acetonitrile Buffer->Dansyl Vortex Vortex and Incubate (e.g., 60°C for 30 min) Dansyl->Vortex Quench Quench with a primary amine (e.g., glycine) Vortex->Quench Inject Inject Derivatized Sample Quench->Inject Filtered Sample Column C18 Reverse-Phase Column Inject->Column MobilePhase Gradient Elution (Acetonitrile/Water) Column->MobilePhase Detect UV Detector (e.g., 254 nm) MobilePhase->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol

1. Reagents and Materials:

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide standard

  • Dansyl chloride

  • Borate buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase pH adjustment)

  • Glycine (for quenching)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the standard in a suitable solvent (e.g., water or methanol) to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing the analyte to fall within the calibration range.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 200 µL of 0.1 M borate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of a quenching agent like glycine (e.g., 5 mg/mL) to react with excess dansyl chloride.

  • Vortex and allow to stand for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm
Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale:

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, the primary amine in 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide makes it polar and prone to peak tailing on standard GC columns. Therefore, derivatization is necessary to increase its volatility and improve its chromatographic behavior. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amines.

Experimental Workflow

cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS Analysis Sample Evaporate Solvent from Sample Deriv Add BSTFA + 1% TMCS Heat Heat at 70°C for 30 min Inject Inject Derivatized Sample Heat->Inject Column DB-5ms or similar non-polar column TempProg Temperature Program Detect Mass Spectrometer (EI mode) Quantify Quantify using SIM/Extracted Ion

Caption: Workflow for GC-MS analysis with silylation.

Detailed Protocol

1. Reagents and Materials:

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • DB-5ms or equivalent GC column (e.g., 30 m x 0.25 mm, 0.25 µm)

2. Standard and Sample Preparation:

  • Prepare stock and working standards in a volatile solvent like methanol or acetonitrile.

  • For samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte and transfer to a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization Procedure:

  • To the dried standard or sample, add 50 µL of anhydrous pyridine or acetonitrile.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification
Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale:

LC-MS/MS is the preferred method for quantifying low levels of analytes in complex matrices due to its high sensitivity and selectivity. This technique does not require derivatization as the mass spectrometer can directly detect the protonated molecule. A reverse-phase method is proposed, but for this polar compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be an alternative.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample in solution Dilute Dilute with Mobile Phase Filter Filter through 0.22 µm filter Inject Inject Sample Filter->Inject Column C18 or HILIC Column MobilePhase Gradient Elution Ionize Electrospray Ionization (ESI+) Detect Triple Quadrupole MS (MRM mode) Quantify Quantify using MRM transitions

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

1. Reagents and Materials:

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Standard and Sample Preparation:

  • Prepare stock and working standards in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • For samples, a simple "dilute and shoot" approach may be sufficient for clean matrices. For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is recommended.

3. LC-MS/MS Conditions:

ParameterCondition
LC System UHPLC
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transitions Precursor ion (Q1): 164.07 [M+H]+. Product ions (Q3) to be determined by infusion of standard.
Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 3%

Conclusion

The choice of analytical method for the quantification of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide will depend on the specific requirements of the application, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity applications in complex matrices, LC-MS/MS is the recommended approach. For routine analysis where high sensitivity is not critical and a mass spectrometer is not available, HPLC-UV with derivatization offers a viable alternative. GC-MS can also be employed, particularly for volatile impurity profiling, but requires a derivatization step. All methods should be fully validated according to appropriate regulatory guidelines to ensure data quality and reliability.

Application Notes and Protocols for the Preclinical Evaluation of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Sulfone-Containing Heterocycle

The compound 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide presents a unique structural motif, combining a saturated sulfur-containing heterocycle, specifically a thiane dioxide, with a primary aminomethyl group. The thiane 1,1-dioxide core is a cyclic sulfone, a class of compounds with diverse and significant biological activities. While the specific biological profile of this particular molecule is yet to be fully elucidated, its structural features suggest potential as a novel therapeutic agent. The sulfone group is a key pharmacophore in many approved drugs, and the aminomethyl substituent provides a handle for further chemical modification and interaction with biological targets.

This guide provides a comprehensive framework for the in vitro and in vivo experimental design necessary to characterize the biological activity of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility. Our approach is tiered, beginning with broad in vitro screening to identify potential biological activities, followed by more focused mechanistic studies and culminating in preclinical in vivo evaluation.

Part 1: In Vitro Characterization: From Cytotoxicity to Mechanism of Action

The initial phase of characterization focuses on cell-based assays to determine the compound's general cytotoxicity and to screen for specific biological activities. Given the structural similarities to known antimicrobial and anticancer agents, our initial screening will focus on these areas.[1]

Foundational Cytotoxicity Assessment

A fundamental first step is to determine the compound's effect on cell viability across a panel of cell lines. This provides an initial therapeutic window and informs the concentration range for subsequent, more specific assays.

Protocol 1: MTT Assay for General Cytotoxicity

  • Cell Line Selection:

    • Utilize a panel of both cancerous and non-cancerous cell lines to assess for selective toxicity. A recommended starting panel includes:

      • Cancer Cell Lines: A549 (lung carcinoma), HeLa (cervical cancer), and MG-U87 (glioblastoma).[2][3]

      • Non-Cancerous Cell Line: HDF (Human Dermal Fibroblasts) to assess general toxicity to healthy cells.[2]

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in sterile DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Parameter Description
Cell Lines A549, HeLa, MG-U87, HDF
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48-72 hours
Readout Absorbance at 570 nm
Primary Endpoint IC₅₀ Value
Screening for Antimicrobial Activity

The sulfone moiety is reminiscent of sulfonamide antibiotics. Therefore, screening for antibacterial and antifungal activity is a logical next step.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Dilution:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well plate with the appropriate broth. Concentrations should range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Parameter Description
Microorganisms S. aureus, E. coli, C. albicans
Compound Concentrations 0.5 - 256 µg/mL (2-fold dilutions)
Incubation Time 18-48 hours (organism dependent)
Readout Visual inspection of turbidity
Primary Endpoint MIC Value (µg/mL)
Investigating a Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule therapeutics exert their effects through the inhibition of protein kinases. A broad kinase screen can reveal potential targets.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Hypothesized Target of Inhibition Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival Compound 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: MEK1)

  • Assay Principle:

    • Utilize a commercially available ADP-Glo™ Kinase Assay (Promega) or similar platform that measures ADP formation as an indicator of kinase activity.

  • Reagents:

    • Recombinant human MEK1 kinase.

    • Kinase substrate (e.g., inactive ERK2).

    • ATP.

    • Test compound.

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the MEK1 enzyme and the inactive ERK2 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-compound control.

    • Determine the IC₅₀ value of the compound for MEK1 inhibition.

Part 2: In Vivo Evaluation: A Phased Approach to Preclinical Assessment

Successful in vitro characterization provides the rationale for advancing to in vivo studies. This phase is critical for understanding the compound's behavior in a complex biological system.[4][5] The experimental design must be robust, ethically sound, and aimed at providing clear, translatable data.[6]

G Start PK_PD Phase 1: Pharmacokinetics & Tolerability Start->PK_PD Dose_Finding Phase 2: Dose-Range Finding & Acute Toxicity PK_PD->Dose_Finding Efficacy Phase 3: Efficacy Study (Disease Model) Dose_Finding->Efficacy End Efficacy->End

Caption: Phased workflow for in vivo compound evaluation.

Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine its safety profile.

Protocol 4: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model:

    • Male C57BL/6 mice, 8-10 weeks old.

  • Dosing:

    • Administer a single dose of the compound (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-4 per group).

  • Sample Collection:

    • Collect blood samples (via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Process blood to plasma and analyze the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability (%F).

Parameter Description
Animal Model C57BL/6 Mice
Dose & Route 10 mg/kg IV and PO
Time Points 0-24 hours
Analytical Method LC-MS/MS
Key Endpoints Cmax, Tmax, AUC, t½, %F

Protocol 5: Maximum Tolerated Dose (MTD) Study

  • Animal Model:

    • Male and female Sprague-Dawley rats.

  • Dose Escalation:

    • Administer escalating doses of the compound daily for 7-14 days.

    • Start with a dose significantly lower than any predicted toxic dose.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Collect blood for clinical pathology at the end of the study.

    • Perform gross necropsy and histopathology on major organs.

  • MTD Determination:

    • The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Phase 2: Efficacy in a Relevant Disease Model

Based on the in vitro data, an appropriate in vivo disease model should be selected. For example, if the compound shows potent antibacterial activity against S. aureus, a murine thigh infection model would be suitable.

Protocol 6: Murine Thigh Infection Model for Antibacterial Efficacy

  • Animal Model:

    • Female BALB/c mice, rendered neutropenic by cyclophosphamide administration.

  • Infection:

    • Inject a standardized inoculum of S. aureus into the thigh muscle of each mouse.

  • Treatment:

    • Two hours post-infection, begin treatment with the test compound at various doses (based on PK and MTD data), administered via an appropriate route (e.g., oral gavage).

    • Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Endpoint:

    • At 24 hours post-infection, euthanize the mice and excise the thigh muscle.

    • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.

    • Calculate the dose required to achieve a static effect or a 1-log or 2-log reduction in bacterial burden.

Conclusion

This document provides a strategic and detailed guide for the initial preclinical evaluation of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. By following a logical progression from broad in vitro screening to targeted in vivo efficacy studies, researchers can efficiently and rigorously characterize the therapeutic potential of this novel chemical entity. The emphasis on self-validating protocols and the integration of pharmacokinetic and toxicological assessments early in the process are designed to maximize the likelihood of success and provide a solid foundation for further drug development efforts.

References

  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • Ali, A., et al. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Scientific Reports, 11(1), 1-12. Retrieved from [Link]

  • Şahin, İ., et al. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 435-452. Retrieved from [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Retrieved from [Link]

  • Vainauskas, V., et al. (2022). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

  • Şahin, İ., et al. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(14), 6939-6953. Retrieved from [Link]

  • Khan, Y. M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of the Iranian Chemical Society, 21(11), 1-15. Retrieved from [Link]

  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

  • N'tolo, A., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(1), 123. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic cycle for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides. Retrieved from [Link]

  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212. Retrieved from [Link]

  • ResearchGate. (n.d.). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. Retrieved from [Link]

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101889. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]

  • Milović, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceutics, 14(10), 2254. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a Novel Investigational Tool for Modulating GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Abstract: This document provides a comprehensive guide for the investigation of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a potential tool compound for neuroscience research. Based on its structural characteristics, including a cyclic backbone and an aminomethyl functional group, this compound is a candidate for modulation of the γ-aminobutyric acid (GABA) system. Its sulfone moiety suggests increased polarity and potential for unique interactions within biological systems. Furthermore, related compounds are noted for their ability to cross the blood-brain barrier, a critical feature for neuropharmacological tools.[1] This guide outlines the hypothesized mechanism of action and provides detailed protocols for in vitro and in vivo characterization to empower researchers to validate its efficacy and utility in studying GABAergic signaling.

Introduction and Rationale

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[2] The precise control of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between excitation and inhibition. A key mechanism for terminating GABAergic signaling is its reuptake from the synapse by GABA transporters (GATs).[2]

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a synthetic compound with structural features that suggest its potential as a modulator of the GABAergic system. Its tetrahydro-thiopyran scaffold provides a constrained ring system, while the aminomethyl group is a common feature in many GABA analogues. The 1,1-dioxide functional group significantly alters the electronic and steric properties of the thiopyran ring, potentially influencing its binding affinity and selectivity for biological targets. Given that compounds with similar structures are utilized in the development of CNS agents[3], 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide warrants investigation as a novel tool compound.

This guide provides the necessary protocols to test the hypothesis that this compound acts as a modulator of GABA transporters.

Hypothesized Mechanism of Action: GABA Transporter Inhibition

We hypothesize that 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide functions as an inhibitor of GABA transporters (GATs). GATs are transmembrane proteins that clear GABA from the synaptic cleft, thereby controlling the duration and spatial extent of GABAergic signaling. By inhibiting GATs, the compound would be expected to increase the extracellular concentration of GABA, leading to enhanced activation of post-synaptic GABA receptors and a potentiation of inhibitory neurotransmission. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1. GAT-1 is the most abundant subtype in the brain and a primary target for many GABA uptake inhibitors.[2][4]

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Pre_Vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft Pre_Vesicle->Synaptic_Cleft Release GABA_in GABA GAT1_pre GAT-1 GABA_R GABA Receptor Cl_ion Cl- influx GABA_R->Cl_ion Activation GAT_glia GAT-3 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_R Binding Synaptic_Cleft->GAT_glia Reuptake Compound 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Compound->GAT1_pre Inhibition Compound->GAT_glia Inhibition

Caption: Hypothesized action of the tool compound at a GABAergic synapse.

In Vitro Characterization: [³H]GABA Uptake Assay

This protocol is designed to determine if 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide can inhibit GABA uptake and to quantify its potency (IC₅₀). The assay can be performed using primary neuronal cultures or cell lines (e.g., HEK293) stably expressing specific GAT subtypes.[5][6] The general principles of this assay are adaptable from protocols for other neurotransmitter transporters.[7]

Experimental Workflow

uptake_workflow start Start: Prepare Cell Cultures step1 Pre-incubate cells with assay buffer start->step1 step2 Add varying concentrations of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide and a known GAT inhibitor (e.g., Tiagabine) as control step1->step2 step3 Initiate uptake by adding [³H]GABA step2->step3 step4 Incubate for a defined period (e.g., 10-20 minutes) step3->step4 step5 Terminate uptake by rapid washing with ice-cold buffer step4->step5 step6 Lyse cells step5->step6 step7 Quantify intracellular [³H]GABA using a scintillation counter step6->step7 end End: Analyze data and determine IC₅₀ step7->end

Caption: Workflow for the in vitro [³H]GABA uptake assay.

Detailed Protocol

Materials:

  • Cultured cells (primary neurons or GAT-expressing cell lines) in 24- or 48-well plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide stock solution

  • Reference GAT inhibitor (e.g., Tiagabine)

  • Scintillation fluid and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Preparation: Plate cells at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Assay Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

  • Pre-incubation: Aspirate the culture medium from the wells and wash twice with pre-warmed assay buffer. Add 200 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to each well. For control wells, add buffer alone. Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of assay buffer containing [³H]GABA to each well to achieve a final concentration in the low micromolar range (e.g., 2.5 µM).[6]

  • Incubation: Incubate the plate at 37°C for 10-20 minutes. The optimal time should be determined empirically to ensure linear uptake.[6]

  • Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold assay buffer.

  • Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data Table
CompoundTargetIC₅₀ (µM)
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxidehGAT-1To be determined
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxidehGAT-3To be determined
Tiagabine (Reference)hGAT-1~0.07

Note: The IC₅₀ for Tiagabine is provided as a representative value from the literature.[4]

In Vivo Characterization: Microdialysis

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[8][9] This protocol will assess the ability of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide to increase extracellular GABA concentrations in a relevant brain area, such as the hippocampus or prefrontal cortex.[10][11]

Experimental Workflow

microdialysis_workflow start Start: Stereotaxic surgery to implant microdialysis probe guide cannula step1 Animal recovery period (several days) start->step1 step2 Insert microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF) step1->step2 step3 Collect baseline dialysate samples step2->step3 step4 Administer 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (e.g., via intraperitoneal injection or reverse dialysis) step3->step4 step5 Collect post-administration dialysate samples step4->step5 step6 Analyze GABA concentrations in dialysate using HPLC with fluorescence detection step5->step6 end End: Compare post-administration GABA levels to baseline step5->end step6->end

Caption: Workflow for in vivo microdialysis experiment.

Detailed Protocol

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical tools

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide for administration

  • HPLC system with a fluorescence detector

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame.[12] Implant a guide cannula targeting the brain region of interest (e.g., hippocampus). Secure the cannula to the skull with dental cement and allow the animal to recover for 5-7 days.

  • Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with aCSF at a slow flow rate (e.g., 1-2 µL/min).[9][12]

  • Baseline Collection: Allow the system to equilibrate for at least 2 hours. Then, begin collecting dialysate samples into vials, typically every 20 minutes, using a refrigerated fraction collector.[12] Collect at least three stable baseline samples.

  • Compound Administration: Administer the test compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).

  • Post-Administration Collection: Continue collecting dialysate samples for at least 2-3 hours following compound administration.

  • Sample Analysis: Analyze the concentration of GABA in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.[10]

  • Data Analysis: Express the GABA concentration in each post-administration sample as a percentage of the average baseline concentration. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the compound significantly increases extracellular GABA levels.

Interpretation and Future Directions

A potent inhibition of [³H]GABA uptake in the in vitro assay, coupled with a significant increase in extracellular GABA levels in the in vivo microdialysis experiment, would provide strong evidence that 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a functional GAT inhibitor.

Follow-up studies could include:

  • Selectivity Profiling: Test the compound against a panel of other neurotransmitter transporters to determine its selectivity.

  • Electrophysiology: Use patch-clamp recordings in brain slices to measure the effect of the compound on GABAergic inhibitory postsynaptic currents (IPSCs) to confirm a functional enhancement of GABAergic transmission.

  • Behavioral Studies: Investigate the effects of the compound in animal models of neurological disorders where GABAergic dysfunction is implicated, such as epilepsy or anxiety.[3]

By following these detailed application notes and protocols, researchers can rigorously evaluate 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a novel and valuable tool for the exploration of GABAergic neurotransmission in health and disease.

References

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride.
  • Manning, E. (n.d.). A homogeneous assay to assess GABA transporter activity. PubMed.
  • Chem-Impex. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.
  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol.
  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an....
  • Eriksen, J., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed.
  • Unknown. (n.d.). Microdialysis protocol.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride hydrochloride.
  • Chellian, R., et al. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central.
  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH.
  • Unknown. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central.
  • Saransaari, P., & Oja, S. S. (n.d.). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. PubMed.
  • Shanghai Finechem Biotechnology Co., Ltd. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8.
  • ChemicalBook. (2025). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • Sigma-Aldrich. (n.d.). GABA Transporters.
  • Calixto, E., et al. (n.d.). In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. PubMed.
  • TCI Chemicals. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride 116529-31-8.
  • Benchchem. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride.
  • Protheragen. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran.
  • Dana Bioscience. (n.d.). 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide 50mg.
  • Sigma-Aldrich. (n.d.). Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide 194152-05-1.
  • PubChem. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide.
  • R&D Systems. (n.d.). GABA Transporter Inhibitors Products.
  • ProbeChem.com. (n.d.). GABA Transporter (GAT) (inhibitors, antagonists, agonists).
  • MedchemExpress.com. (n.d.). GABA Receptor Inhibitor, Gene.
  • Clausen, R. P., et al. (n.d.). The GABA transporter and its inhibitors. PubMed.
  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide.
  • Chemsrc. (2025). CAS#:879514-92-8 | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol.

Sources

Application Notes and Protocols for the Incorporation of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide into Novel Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydro-thiopyran 1,1-dioxide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the design of novel molecular entities with optimized physicochemical and pharmacological properties is paramount. Saturated heterocyclic scaffolds are of particular interest due to their ability to provide three-dimensional diversity, improve metabolic stability, and fine-tune solubility and lipophilicity. Among these, the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide moiety has emerged as a valuable building block for medicinal chemists.

The tetrahydro-thiopyran ring offers a non-planar, conformationally restricted scaffold that can orient substituents in well-defined vectors, potentially enhancing interactions with biological targets. The introduction of the sulfone group (1,1-dioxide) imparts several advantageous properties. Sulfones are metabolically stable and act as strong hydrogen bond acceptors, which can facilitate favorable interactions in protein binding pockets.[1] The high polarity of the sulfone group can also improve the aqueous solubility of a molecule, a critical parameter for oral bioavailability.[1][2]

The primary amine functionality of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide serves as a versatile chemical handle for the introduction of this valuable scaffold into a wide range of molecular architectures. This application note provides detailed protocols for the incorporation of this building block via common and robust chemical transformations, namely amide bond formation, reductive amination, and nucleophilic substitution.

Physicochemical Properties

While specific experimental data for 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is not widely available, the following table provides key physicochemical properties of closely related analogs to guide experimental design.

Property4-(Aminomethyl)tetrahydro-2H-pyran[3]Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide[1]4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide[4]
Molecular Formula C6H13NOC6H10O4SC5H10O3S
Molecular Weight 115.17 g/mol 178.21 g/mol 150.20 g/mol
LogP (calculated) -0.1-0.4-0.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 243
Polar Surface Area 26.02 Ų79.8 Ų62.8 Ų

I. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently utilized reactions in pharmaceutical synthesis.[5] The primary amine of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, and activated esters.

Causality Behind Experimental Choices:

The selection of the coupling reagent is critical and depends on the nature of the carboxylic acid and the presence of other functional groups. For simple, robust couplings, carbodiimide reagents like EDC in the presence of an activating agent such as HOBt are effective and economical. For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are often more successful due to their higher reactivity. The choice of base is also important; a non-nucleophilic base like DIPEA is commonly used to neutralize the acid formed during the reaction without competing in the coupling reaction.

Experimental Workflow: Amide Bond Formation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., EDC/HOBt or HATU) A->B C Add Non-Nucleophilic Base (e.g., DIPEA) B->C D Add 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide C->D E Stir at Room Temperature (or gentle heating if necessary) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Aqueous Work-up (e.g., wash with NaHCO3, brine) F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

II. Reductive Amination: Forging C-N Bonds with Versatility

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[5] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

The choice of reducing agent is crucial for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less basic than other borohydrides, which minimizes side reactions. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). Acetic acid is often added as a catalyst to promote imine formation.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Aldehyde or Ketone in Anhydrous Solvent B Add 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide A->B C Add Catalytic Acetic Acid (optional, but recommended) B->C D Add Reducing Agent (e.g., STAB) portion-wise C->D E Stir at Room Temperature D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Quench with Saturated Aqueous NaHCO3 F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination with STAB

Materials:

  • Aldehyde or ketone (1.0 eq)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM or DCE, add 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

III. Nucleophilic Substitution: Direct Alkylation Strategies

The primary amine of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide can also be functionalized through nucleophilic substitution reactions with alkyl halides or other suitable electrophiles.

Causality Behind Experimental Choices:

Direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To favor mono-alkylation, it is often advantageous to use a slight excess of the amine relative to the alkyl halide and to carry out the reaction in the presence of a non-nucleophilic base, such as potassium carbonate or DIPEA, to scavenge the acid produced during the reaction. The choice of solvent depends on the solubility of the reactants and is often a polar aprotic solvent like acetonitrile or DMF.

Experimental Workflow: Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide in Solvent B Add Base (e.g., K2CO3 or DIPEA) A->B C Add Alkyl Halide (or other electrophile) B->C D Stir at Appropriate Temperature (RT to elevated) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Filter off Solids (if any) E->F G Aqueous Work-up (if necessary) F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for nucleophilic substitution.

Protocol 3: N-Alkylation with an Alkyl Halide

Materials:

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq) or DIPEA (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.2 eq) in ACN or DMF, add K2CO3 (2.0 eq) or DIPEA (2.0 eq).

  • Add the alkyl halide (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Conclusion

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a promising building block for the synthesis of novel molecules in drug discovery and development. Its unique combination of a conformationally restricted sulfone-containing ring and a versatile primary amine handle allows for its straightforward incorporation into a variety of molecular scaffolds. The protocols outlined in this application note for amide bond formation, reductive amination, and nucleophilic substitution provide robust and reliable methods for leveraging the advantageous properties of this scaffold. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • (Tetrahydro-2H-pyran-4-yl)methanamine. PubChem. [Link]

  • 2-(1, 1-dioxidotetrahydro-2h-thiopyran-4-yl)ethanamine, min 97%, 250 mg - CP Lab Safety. [Link]

  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755. PubChem. [Link]

  • WO2001035938A2 - Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof - Google P
  • 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | C5H10O3S | CID 45791255. PubChem. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • US5272157A - Derivatives of 4-(aminomethyl)
  • 2H-Thiopyran, tetrahydro-, 1,1-dioxide | C5H10O2S | CID 138400. PubChem. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural features, combining a sulfone group with a primary amine on a thiopyran ring, make it a valuable building block for novel therapeutic agents. As with any chemical reagent, a thorough understanding and implementation of safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the best practices for the safe use of this compound, based on available data for structurally related molecules.

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, such as 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride, the primary hazards are anticipated to be:

  • Acute Oral Toxicity: The hydrochloride salt is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1].

  • Skin and Eye Irritation/Corrosion: Many aminomethyl-substituted heterocyclic compounds are known to cause skin irritation and serious eye damage[2][3][4].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[4][5].

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4pictogram GHS07WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2pictogram GHS07WarningH315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2Apictogram GHS07WarningH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3pictogram GHS07WarningH335: May cause respiratory irritation[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure[6].

  • Ventilation: Ensure the laboratory has adequate general ventilation[4][7].

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly[3][8].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

CategoryRequired PPEStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles[5][6].EN166 (EU) or ANSI Z87.1 (US)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[5][6].EN374 (EU) or ASTM F739 (US)
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary for larger quantities[5].N/A
Respiratory Protection Not typically required when handled in a fume hood. If aerosols or dust are generated outside of a hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3].N/A

Safe Handling and Experimental Protocols

Adherence to standardized laboratory procedures is crucial for minimizing risks.

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Add solvents and other reagents handle2->handle3 clean1 Quench reaction if necessary handle3->clean1 clean2 Segregate waste into appropriate containers clean1->clean2 clean3 Decontaminate work surfaces and equipment clean2->clean3 clean4 Remove and dispose of PPE correctly clean3->clean4

Caption: General workflow for handling 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation: Before starting, ensure you are wearing the required PPE as detailed in Section 2.2. Confirm that the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the solid 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight and securely close the primary container.

  • Dissolution:

    • Place the weigh boat containing the compound into the desired flask or beaker within the fume hood.

    • Add the chosen solvent to the vessel, rinsing the weigh boat to ensure a complete transfer.

    • Stir the solution until the compound is fully dissolved.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

  • Recommended Temperature: Room temperature is generally acceptable, though some suppliers of similar compounds recommend refrigerated storage (2-8°C)[6][9]. Always refer to the supplier's specific recommendations.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids, as these are common incompatibilities for amine-containing compounds[3][6].

  • Stability: The compound is expected to be stable under recommended storage conditions[6].

Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate harm.

Spill Response

spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE spill->ppe contain Contain the spill with absorbent material ppe->contain cleanup Sweep up solid or absorb liquid contain->cleanup dispose Place in a sealed container for disposal cleanup->dispose decon Decontaminate the spill area dispose->decon

Sources

Application Notes and Protocols for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Constrained γ-Amino Acid Mimetic in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Structural Control in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by inherent limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1][2] The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these hurdles.[3][4] Constrained amino acid mimetics, in particular, offer a powerful tool to enforce specific secondary structures, such as helices and turns, thereby pre-organizing the peptide for optimal receptor binding and enhancing its resistance to proteolytic degradation.[1][5]

This guide focuses on the application of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide , a saturated heterocyclic γ-amino acid analogue, as a constrained mimetic in peptide synthesis. The thiopyran 1,1-dioxide ring system introduces significant conformational rigidity. The sulfone moiety, being a potent hydrogen bond acceptor and a polar, metabolically stable group, can further influence the peptide's physicochemical properties and its interaction with biological targets.[6] Drawing parallels from the well-studied class of sulfono-γ-AApeptides, the incorporation of this building block is anticipated to induce predictable and stable helical conformations, offering a novel scaffold for the rational design of next-generation peptide therapeutics.[7][8][9]

Physicochemical Properties and Design Rationale

The unique structural features of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide contribute to its utility as a peptidomimetic. A comparative analysis of its properties with a standard amino acid like γ-aminobutyric acid (GABA) highlights its potential impact on peptide characteristics.

Property4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (Predicted)γ-Aminobutyric Acid (GABA)Rationale for Use in Peptidomimetics
Molecular Weight 177.23 g/mol 103.12 g/mol Increased mass and volume can influence packing and interactions.
LogP Lower (more polar)-3.1The polar sulfone group can enhance aqueous solubility.
Hydrogen Bond Acceptors 2 (Sulfone Oxygens)1 (Carbonyl Oxygen)The sulfone group provides strong hydrogen bond acceptors, influencing secondary structure.[6]
Conformational Flexibility Highly RestrictedFlexibleThe cyclic backbone severely limits torsional freedom, inducing defined secondary structures.
Metabolic Stability HighSusceptible to degradationThe sulfone and cyclic structure are resistant to enzymatic cleavage.

Synthesis of the Fmoc-Protected Building Block

A potential synthetic pathway is outlined below. This multi-step synthesis would begin with a commercially available starting material and proceed through key transformations to yield the desired Fmoc-protected amino acid.

Synthesis_Workflow cluster_0 Plausible Synthetic Route start Tetrahydro-4H-thiopyran-4-one step1 Reductive Amination start->step1 NH3, NaBH3CN step2 Oxidation step1->step2 m-CPBA step3 Fmoc Protection step2->step3 Fmoc-OSu, Base end Fmoc-4-(aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide step3->end

Caption: Plausible synthetic workflow for the Fmoc-protected building block.

Experimental Protocol: Synthesis of Fmoc-4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Step 1: Reductive Amination of Tetrahydro-4H-thiopyran-4-one

  • Dissolve tetrahydro-4H-thiopyran-4-one in methanol.

  • Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 4-aminotetrahydro-2H-thiopyran by column chromatography.

Step 2: Oxidation to the Sulfone

  • Dissolve the 4-aminotetrahydro-2H-thiopyran in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate under reduced pressure to obtain 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

Step 3: Fmoc Protection

  • Dissolve the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate to maintain a basic pH.

  • Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in 1,4-dioxane dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • Purify the final Fmoc-protected building block by flash chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide can be readily incorporated into peptide sequences using standard automated or manual Fmoc/tBu-based SPPS protocols.[3][10]

SPPS_Cycle cluster_1 SPPS Cycle for Incorporation resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Mimetic-OH HATU/DIPEA in DMF wash1->coupling wash2 DMF Wash coupling->wash2 new_peptide Resin-Bound Peptide (n+1) wash2->new_peptide new_peptide->deprotection Repeat for next residue

Caption: SPPS cycle for incorporating the constrained amino acid mimetic.

Detailed SPPS Protocol

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[11]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11]

  • Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc adduct.

3. Coupling of the Constrained Mimetic:

  • Activation: In a separate vessel, dissolve Fmoc-4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[3] Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. Due to the potential steric bulk of the mimetic, a longer coupling time or a double coupling step may be necessary to ensure complete reaction.

  • Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[12]

4. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

  • Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove side-chain protecting groups.[3]

  • Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conformational Analysis and Expected Structural Impact

The incorporation of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is expected to impose significant conformational constraints on the peptide backbone. Analogous sulfono-γ-AApeptides have been shown through X-ray crystallography and NMR spectroscopy to fold into stable, well-defined helical structures.[7][8][9] These helices are stabilized by intramolecular hydrogen bonds and the inherent conformational preferences of the sulfono-γ-amino acid backbone.

It is hypothesized that peptides containing this mimetic will adopt similar helical conformations. The precise nature of the helix (e.g., left- or right-handed, number of residues per turn) will likely depend on the stereochemistry of the mimetic and its position within the peptide sequence.[13]

Protocol for Conformational Analysis

1. Circular Dichroism (CD) Spectroscopy:

  • Objective: To obtain a rapid assessment of the secondary structure content of the purified peptide.

  • Procedure:

    • Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, methanol, or trifluoroethanol).

    • Acquire CD spectra in the far-UV region (typically 190-250 nm).

    • The shape and magnitude of the CD spectrum will provide characteristic signatures for different secondary structures. For example, a strong negative band around 222 nm and 208 nm, and a positive band around 195 nm are indicative of an α-helical conformation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the three-dimensional structure of the peptide in solution at atomic resolution.

  • Procedure:

    • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture).

    • Acquire a suite of 2D NMR experiments, including TOCSY (to assign spin systems of individual residues) and NOESY (to identify through-space proximities between protons).[14][15]

    • Analyze the chemical shifts, coupling constants, and NOE patterns to derive distance and dihedral angle restraints.

    • Use these experimental restraints in molecular dynamics simulations and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of solution structures consistent with the NMR data.[16]

Potential Applications in Drug Discovery

The ability to generate peptides with stable, predictable secondary structures opens up numerous possibilities in medicinal chemistry.

  • Protein-Protein Interaction (PPI) Inhibitors: Many PPIs are mediated by helical domains. Peptides constrained into a helical conformation can mimic one of the binding partners and act as competitive inhibitors. The sulfono-γ-AApeptide scaffold has already shown promise in disrupting PPIs such as p53-MDM2.[8][9]

  • Enhanced Metabolic Stability: The unnatural backbone of the mimetic is resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide therapeutic.[1]

  • Improved Pharmacokinetic Properties: The polar sulfone group can modulate the solubility and overall physicochemical profile of the peptide, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide represents a promising building block for the design of conformationally constrained peptidomimetics. Its rigid cyclic structure and the presence of a polar, metabolically stable sulfone group offer a unique combination of properties to enhance the therapeutic potential of peptides. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can effectively incorporate this mimetic into novel peptide sequences and explore its impact on structure and function, paving the way for the development of innovative peptide-based drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.
  • Request PDF. (2025). Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands.
  • PMC. (n.d.). Helical sulfono-γ-AApeptides with predictable functions in protein recognition.
  • PMC. (n.d.).
  • Chemsrc. (2025). CAS#:879514-92-8 | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol.
  • NIH. (n.d.). The folding propensity of α/sulfono-γ-AA peptidic foldamers with both left- and right-handedness.
  • PubMed. (2020).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Conformational Analysis of a Cyclic Peptide by Means of a Combined Approach of NMR, CD and UV Absorption Spectroscopy.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent.
  • Chemical Communications (RSC Publishing). (2024).
  • PubMed. (2015). Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors.
  • PubMed. (2024). Synthesis and biological evaluation of novel peptidomimetic inhibitors of the coronavirus 3C-like protease.
  • SciELO South Africa. (2014). Conformational Comparison of Cyclic α3β Tetrapeptide vs. α3β Pentapeptide.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • MDPI. (n.d.).
  • PMC - PubMed Central. (2023). Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • RSC Publishing. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.
  • OUCI. (n.d.). Solid-Phase Peptide Synthesis.
  • Indian Academy of Sciences. (n.d.).
  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
  • PMC - NIH. (n.d.). Introduction to Peptide Synthesis.
  • ChemicalBook. (2025). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755.
  • PubChem - NIH. (n.d.). 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210.
  • Sigma-Aldrich. (n.d.). Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid synthesis.
  • PubMed. (1983). Synthesis of 1-(aminomethyl)
  • Chem-Impex. (n.d.). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid AldrichCPR.
  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol.
  • Shenzhen Regent Biochemistry Tech Co., Ltd. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol CAS NO.879514-92-8.

Sources

Application Notes and Protocols: 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in the Development of CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising Scaffold for CNS Drug Discovery

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a fascinating heterocyclic compound that has emerged as a valuable building block in the design of novel therapeutic agents targeting the central nervous system (CNS). Its unique structural architecture, featuring a conformationally restricted thiopyran ring with a sulfone moiety and a flexible aminomethyl side chain, makes it an attractive scaffold for medicinal chemists. The sulfone group enhances the polarity and metabolic stability of the molecule, while the aminomethyl group provides a key interaction point for various biological targets. This combination of features suggests its potential to modulate neuronal signaling pathways implicated in a range of neurological and psychiatric disorders.

While extensive public data on the specific pharmacological profile of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is limited, its structural similarity to known gamma-aminobutyric acid (GABA) analogues suggests its potential as a modulator of GABAergic neurotransmission. The GABA system is the primary inhibitory network in the brain, and its dysregulation is a hallmark of conditions such as epilepsy, neuropathic pain, and anxiety disorders. Therefore, this document provides a comprehensive guide to the potential applications and investigational protocols for researchers interested in exploring the therapeutic utility of this promising scaffold. The following sections will detail its physicochemical properties, a plausible synthetic route, and detailed protocols for its evaluation in key in vitro and in vivo models relevant to CNS drug discovery.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

PropertyValue
Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
CAS Number 1107645-98-6 (hydrochloride salt)
Proposed Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Synthesis_Pathway A Tetrahydro-4H-thiopyran-4-one B Reaction with a cyanide source (e.g., TMSCN) A->B Step 1 C 4-cyano-tetrahydro-2H-thiopyran-4-ol B->C D Reduction of the nitrile and hydroxyl groups (e.g., with a strong reducing agent like LAH) C->D Step 2 E 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol D->E F Oxidation of the sulfide (e.g., with m-CPBA or Oxone®) E->F Step 3 G 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide F->G

Caption: Proposed synthetic pathway for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Applications in CNS Agent Development

The structural characteristics of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide make it a prime candidate for investigation in several key areas of CNS research.

As a GABA Analogue for the Treatment of Epilepsy

Hypothesized Mechanism of Action: Epilepsy is characterized by excessive neuronal excitability. GABA is the principal inhibitory neurotransmitter that counteracts this hyperexcitability. Many antiepileptic drugs act by enhancing GABAergic transmission. It is hypothesized that 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, as a GABA analogue, may interact with components of the GABAergic system, such as GABA receptors or the GABA transporter (GAT1), to increase inhibitory signaling in the brain.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft GAT1 GAT1 Transporter GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA_B GABA-B Receptor (G-protein coupled) Synaptic_Cleft->GAT1 Synaptic_Cleft->GABA_A Synaptic_Cleft->GABA_B

Caption: Simplified diagram of a GABAergic synapse showing potential targets for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Protocol 1: In Vitro GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine if 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide can displace a known radiolabeled ligand from the GABA-A receptor, indicating a direct binding interaction.

Materials:

  • Rat whole brain membranes (prepared or commercially available)

  • [3H]-Muscimol (radioligand)

  • GABA (unlabeled ligand for standard curve)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize rat brains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In microcentrifuge tubes, combine the following in triplicate:

    • Total Binding: Rat brain membranes, [3H]-Muscimol, and binding buffer.

    • Non-specific Binding: Rat brain membranes, [3H]-Muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM).

    • Test Compound: Rat brain membranes, [3H]-Muscimol, and varying concentrations of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

  • Incubation: Incubate the tubes at 4°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound by plotting the percentage of specific binding against the log concentration of the compound.

Protocol 2: In Vivo Maximal Electroshock (MES) Induced Seizure Model in Rodents

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Materials:

  • Male mice or rats of a specific strain (e.g., CD-1 mice)

  • Maximal electroshock stimulator with corneal electrodes

  • Saline solution (vehicle)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • MES Induction: At the time of peak drug effect (predetermined), apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through corneal electrodes moistened with saline.

  • Observation: Immediately after the stimulus, observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

For the Treatment of Neuropathic Pain

Rationale for Use: The GABAergic system plays a crucial role in modulating pain perception in the spinal cord and higher brain centers. A deficit in GABAergic inhibition is implicated in the central sensitization that underlies neuropathic pain. By potentially enhancing GABAergic signaling, 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide could alleviate the symptoms of neuropathic pain, such as allodynia and hyperalgesia.

Neuropathic_Pain_Pathway cluster_PNS Peripheral Nervous System cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Nerve_Injury Nerve Injury Nociceptor Nociceptor Nerve_Injury->Nociceptor Causes ectopic firing Excitatory_Neuron Excitatory Neuron (releases Glutamate) Nociceptor->Excitatory_Neuron Activates Projection_Neuron Projection Neuron Excitatory_Neuron->Projection_Neuron Excites Inhibitory_Interneuron Inhibitory Interneuron (releases GABA) Inhibitory_Interneuron->Projection_Neuron Inhibits Brain Brain Projection_Neuron->Brain Pain Signal to Brain

Caption: Simplified diagram of a neuropathic pain pathway, highlighting the role of inhibitory GABAergic interneurons.

Protocol 3: In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a widely accepted preclinical model that mimics many of the symptoms of human neuropathic pain.

Materials:

  • Male Sprague-Dawley rats

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • Anesthesia (e.g., isoflurane)

  • Von Frey filaments (for assessing mechanical allodynia)

  • Plantar test apparatus (for assessing thermal hyperalgesia)

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Procedure:

  • Surgical Procedure: Anesthetize the rat and expose the sciatic nerve in the mid-thigh region. Loosely tie four chromic gut ligatures around the nerve.

  • Post-operative Care: Allow the animals to recover for 7-14 days, during which time they will develop signs of neuropathic pain.

  • Baseline Behavioral Testing: Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and paw withdrawal latency to a thermal stimulus (plantar test) in the ipsilateral (ligated) and contralateral (non-ligated) paws.

  • Drug Administration: Administer 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide or vehicle.

  • Post-drug Behavioral Testing: At various time points after drug administration, repeat the von Frey and plantar tests to assess the effect of the compound on mechanical allodynia and thermal hyperalgesia.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies before and after drug treatment. A significant increase in the threshold or latency in the ipsilateral paw indicates an analgesic effect.

As a Potential Anxiolytic Agent

Rationale for Use: Anxiety disorders are often associated with a hypofunctional GABAergic system. Anxiolytic drugs, such as benzodiazepines, enhance GABA-A receptor activity. It is plausible that 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide could exert anxiolytic effects by a similar mechanism of enhancing GABAergic inhibition in brain regions that regulate fear and anxiety, such as the amygdala.

Protocol 4: In Vivo Elevated Plus Maze (EPM) Test in Mice

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.

Materials:

  • Male mice of a specific strain (e.g., C57BL/6)

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video tracking software

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide or vehicle.

  • EPM Test: At the time of peak drug effect, place the mouse in the center of the EPM, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Recording: Record the session using a video camera and analyze the following parameters using tracking software:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Total distance traveled

  • Data Analysis: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total distance traveled (to rule out hyperactivity), is indicative of an anxiolytic effect.

Data Interpretation and Considerations

When evaluating the data from these protocols, it is crucial to include appropriate controls and perform statistical analysis to ensure the validity of the findings. Positive results in these initial screens warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and assessment of potential side effects. The lack of extensive public data on 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide means that researchers should proceed with a thorough and systematic approach to fully characterize its pharmacological profile.

Conclusion

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide represents a promising chemical scaffold for the development of novel CNS agents. Its structural similarity to GABA analogues suggests its potential to modulate the GABAergic system, making it a candidate for the treatment of epilepsy, neuropathic pain, and anxiety. The protocols outlined in this guide provide a framework for the initial in vitro and in vivo evaluation of this compound and its derivatives. Further research is needed to fully elucidate its mechanism of action, efficacy, and safety profile, which could ultimately lead to the development of new and improved therapies for a range of debilitating neurological and psychiatric disorders.

References

The following is a representative list of references that provide background and methodological details relevant to the protocols described above. Specific citations for the direct use of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide are not included due to the limited availability of such information in the public domain.

  • GABA Receptors as Therapeutic Targets. Olsen RW, Sieghart W. Pharmacol Rev. 2009;60(3):243-260. [Link]

  • Animal Models of Epilepsy. Löscher W. Handb Exp Pharmacol. 2017;239:297-320. [Link]

  • The Chronic Constriction Injury Model of Neuropathic Pain: A Technical Guide. Bennett GJ, Xie YK. Pain. 1988;33(1):87-107. [Link]

  • The Elevated Plus-Maze Test: A Review of the Methodology and a Re-evaluation of the Results. Walf AA, Frye CA. Neurosci Biobehav Rev. 2007;31(1):57-65. [Link]

  • Radioligand Binding Assays: Theory and Practice. Hulme EC, Trevethick MA. Nat Protoc. 2010;5(11):1822-1831. [Link]

Troubleshooting & Optimization

improving the yield and purity of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This valuable building block is integral to the development of various pharmaceutical agents due to its unique sulfone moiety and primary amine functionality. Achieving high yield and purity is critical for downstream applications and regulatory compliance.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you overcome common synthetic and purification challenges. The information is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.

Synthetic Workflow Overview

A common and effective route to the target compound involves a two-step process starting from tetrahydro-4H-thiopyran-4-one. This involves the formation of a nitrile intermediate, followed by its reduction to the primary amine.

Synthesis_Workflow A Tetrahydro-4H-thiopyran-4-one B Oxidation A->B e.g., H2O2, Oxone® C Tetrahydro-4H-thiopyran-4-one 1,1-dioxide B->C D Cyanation (e.g., TosMIC, NaCN) C->D E 4-Cyanotetrahydro-2H-thiopyran 1,1-dioxide D->E F Reduction (e.g., Catalytic Hydrogenation) E->F G 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide F->G

Caption: General synthetic workflow for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Part 1: Synthesis & Reaction Optimization

Question: My yield for the reduction of 4-Cyanotetrahydro-2H-thiopyran 1,1-dioxide is consistently low. What are the primary causes and solutions?

Answer: Low yield in the nitrile reduction step is a frequent challenge. The primary causes are often incomplete reaction, catalyst poisoning, or the formation of secondary and tertiary amine byproducts.[1][2]

Causality & Logic: The reduction of a nitrile to a primary amine proceeds through an intermediate imine. This imine can react with the desired primary amine product to form a secondary amine, which can undergo further reduction. This side reaction is a major source of yield loss and impurity generation.[2]

Here is a decision tree to guide your troubleshooting:

Troubleshooting_Low_Yield Start Low Yield Detected in Reduction Step Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Check_Crude Incomplete Significant Starting Material (Nitrile) Remains? Check_Crude->Incomplete Analyze Composition Byproducts Major Byproducts Detected? (e.g., Secondary/Tertiary Amines) Incomplete->Byproducts No Sol_Incomplete Increase Catalyst Loading Extend Reaction Time Increase H2 Pressure Incomplete->Sol_Incomplete Yes Sol_Byproducts Add NH3/NH4OH to Reaction Use a More Selective Catalyst Optimize Temperature Byproducts->Sol_Byproducts Yes Sol_Complex Mixture of Issues: Combine Strategies Byproducts->Sol_Complex No (Mixture) End Yield Improved Sol_Incomplete->End Sol_Byproducts->End Sol_Complex->End

Caption: Decision tree for troubleshooting low yield in nitrile reduction.

Optimization Strategies:

ParameterStandard ConditionOptimized ConditionRationale & Citation
Catalyst 5% Pd/CRaney Nickel (Raney Ni) or Rhodium-based catalystsRaney Ni often shows excellent selectivity for primary amines, especially for aliphatic nitriles.[1] Rhodium catalysts can also be highly effective.[3]
Additive NoneAnhydrous Ammonia (in solvent like MeOH or EtOH)Ammonia helps to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from imine-amine condensation.[2][4]
Solvent Methanol (MeOH)Ethanolic Ammonia or Methanolic AmmoniaUsing an alcoholic solvent saturated with ammonia provides a ready source of the additive throughout the reaction.
Pressure (H₂) 50-60 psi500-800 psi (0.5-0.6 MPa)Higher hydrogen pressure can increase the rate of reduction of the intermediate imine, minimizing its opportunity to react with the product amine.[4][5]
Temperature 25 °C (Room Temp)50-60 °CModerate heating can increase the reaction rate, but excessive temperatures may promote side reactions. An optimal range must be determined empirically.[5]

Question: I am observing significant byproduct formation during the oxidation of the sulfide to the sulfone. How can I improve selectivity?

Answer: Over-oxidation or side reactions during the formation of the sulfone from the sulfide precursor (Tetrahydro-4H-thiopyran-4-one) can be an issue. The key is to use a selective oxidizing agent and control the reaction stoichiometry and temperature carefully.

Recommended Protocol: A reliable method is the use of hydrogen peroxide in a suitable solvent like acetic acid or methanol.

  • Dissolve the starting sulfide in methanol or acetic acid.

  • Cool the solution to 0-5 °C in an ice bath. This is critical to control the exotherm of the reaction.

  • Add hydrogen peroxide (30% aq. solution) dropwise, typically 2.2-2.5 equivalents, while monitoring the internal temperature to keep it below 10-15 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. The sulfone product is significantly more polar than the starting sulfide.

  • Quench any excess peroxide carefully with a reducing agent like sodium sulfite solution before workup.

This controlled addition and low temperature minimize side reactions and ensure the selective formation of the desired sulfone.

Part 2: Purification & Purity Enhancement

Question: My final product, 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, is difficult to purify by standard column chromatography. What alternative methods can I use?

Answer: The high polarity of both the sulfone group and the primary amine makes this compound very polar and water-soluble, which can lead to poor behavior on standard silica gel chromatography (e.g., streaking, poor separation).

Causality & Logic: The basic amine interacts strongly with the acidic silanol groups on the silica surface, while the polar sulfone group provides high overall polarity. This combination makes elution difficult with typical non-polar solvent systems.

Purification Strategies:

  • Acid/Base Extraction: This is often the most effective initial purification step.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer carefully with a base like NaOH or Na₂CO₃ to a pH > 11.

    • Extract the free-based product back into an organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the purified free base.

  • Recrystallization of a Salt: Converting the amine to a salt often yields a highly crystalline solid that can be purified by recrystallization. The hydrochloride salt is a common choice.[6][7]

    • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol (EtOH).

    • Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in IPA) dropwise until the solution is acidic (check with pH paper).

    • The hydrochloride salt should precipitate. The mixture can be cooled to maximize recovery.

    • Collect the solid by filtration, wash with a cold solvent (like diethyl ether), and dry under vacuum.

    • The salt can then be recrystallized from a solvent system like Methanol/IPA or Ethanol/Water.

Question: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques is recommended to establish purity comprehensively.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can detect organic impurities if they are present at levels >1-2%.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the compound and is excellent for detecting trace-level impurities. An HPLC purity analysis (e.g., using a C18 column with a water/acetonitrile gradient containing a modifier like TFA or formic acid) will give a quantitative purity value.

  • Elemental Analysis (CHN): Determines the elemental composition of the compound. For a salt (e.g., HCl salt), this analysis is crucial to confirm the correct stoichiometry.

Detailed Experimental Protocols

Protocol 1: Catalytic Reduction of 4-Cyanotetrahydro-2H-thiopyran 1,1-dioxide

This protocol is optimized for high selectivity towards the primary amine.

  • Vessel Preparation: To a hydrogenation vessel (e.g., Parr shaker), add 4-Cyanotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq).

  • Catalyst Addition: Add Raney Nickel (approx. 10-20% by weight, as a slurry in ethanol). Caution: Raney Nickel is pyrophoric and must be handled under a solvent.

  • Solvent Addition: Add a 7N solution of ammonia in methanol. The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of starting material).

  • Hydrogenation: Seal the vessel. Purge with nitrogen gas, then purge with hydrogen gas. Pressurize the vessel to 500-600 psi with hydrogen.

  • Reaction: Heat the mixture to 50 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. A sample can be carefully depressurized, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting nitrile.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Keep it wet with solvent. Wash the filter cake thoroughly with methanol.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent and ammonia.

  • Isolation: The resulting crude oil can be purified using the acid/base extraction method described in the FAQ section.

References

  • Catalytic Reduction of Nitriles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 19. Thieme. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121601]
  • Chemoselective reduction of nitrile to amine. ResearchGate. [URL: https://www.researchgate.net/figure/Chemoselective-reduction-of-nitrile-to-amine_fig1_330685791]
  • Nagase, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.ChemCatChem, 9(5), 759-763. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5363229/]
  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [URL: https://www.organic-chemistry.org/namedreactions/reduction-of-nitriles.shtm]
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1-N/amines/reductionsnitriles.shtm]
  • Szostak, M., et al. (2014). Deconstructing α-Amidoalkyl Sulfones as Dual d-Sulfonyl/a-Azomethine Synthons: Synthesis of 3-Sulfonylmethylindole Aminals.Organic Letters, 16(4), 1092-1095. [URL: https://www.researchgate.net/publication/259976356_Deconstructing_a-Amidoalkyl_Sulfones_as_Dual_d-Sulfonyla-Azomethine_Synthons_Synthesis_of_3-Sulfonylmethylindole_Aminals]
  • Guo, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.Communications Chemistry, 7(1), 1-15. [URL: https://www.
  • Li, Y., et al. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon.Organic Letters, 24(41), 7659-7664. [URL: https://pubmed.ncbi.nlm.nih.gov/36214546/]
  • Deconstructing α‑AmidoalkylSulfonesas Dual d‑Sulfonyl/a‑AzomethineSynthons: Synthesis of 3‑Sulfonylmethylindole Aminals. R Discovery. [URL: https://rdiscovery.
  • A Bifunctional Sulfone Reagent for Asymmetric Aminomethylative Sulfonylation of Dienes. ACS Figshare. [URL: https://figshare.com/collections/A_Bifunctional_Sulfone_Reagent_for_Asymmetric_Aminomethylative_Sulfonylation_of_Dienes_-_Journal_of_the_American_Chemical_Society/6830502]
  • Zhang, H., et al. (2024). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives.Organic Letters, 26(21), 4251-4256. [URL: https://www.organic-chemistry.org/abstracts/lit4/100.shtm]
  • 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9418437.htm]
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [URL: https://www.researchgate.net/publication/285773172_Synthesis_of_tetrahydro-4H-thiopyran-4-ones_microreview]
  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran.Synthesis, 2007(10), 1584-1586. [URL: https://www.researchgate.net/publication/24479133_Simple_and_Efficient_Preparation_of_Reagents_for_Thiopyran_Introduction_Methyl_Tetrahydro-4-oxo-2_H_-thiopyran-3-carboxylate_Tetrahydro-4_H_-thiopyran-4-one_and_36-Dihydro-4-trimethylsilyloxy-2_H_-thi]
  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro.Journal of Medicinal Chemistry, 26(4), 507-515. [URL: https://pubmed.ncbi.nlm.nih.gov/6834382/]
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018269/]
  • 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/A3327]
  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. Shanghai Finechem Biotechnology Co., Ltd. [URL: https://www.finechems.com/products/cas-116529-31-8.html]
  • 4-(Aminomethyl)tetrahydro-2H-pyran synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/130290-79-8.htm]
  • CAS#:879514-92-8 | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. Chemsrc. [URL: https://www.chemsrc.com/en/cas/879514-92-8_1067272.html]
  • Chloromethyl Sulfones from Sulfonyl Chlorides via a One‐Pot Procedure. ResearchGate. [URL: https://www.researchgate.net/publication/259194209_Chloromethyl_Sulfones_from_Sulfonyl_Chlorides_via_a_One-Pot_Procedure]
  • Recrystallization methods for purifying aminothiazole compounds. Benchchem. [URL: https://www.benchchem.com/technical-support/recrystallization-methods-for-purifying-aminothiazole-compounds]
  • 2-Substituted 4-Anilinopiperidines from 2H-Thiopyran-2-thiones. ResearchGate. [URL: https://www.researchgate.

Sources

troubleshooting common issues in 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic protocols.

Section 1: Synthesis Overview & Common Routes

The synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the formation of the core tetrahydrothiopyran ring, followed by oxidation of the sulfide to a sulfone and subsequent introduction or modification of the aminomethyl group at the C4 position. Several synthetic strategies are employed, each with its own set of potential challenges. The most prevalent routes often start from commercially available precursors and involve key transformations such as nitrile reduction, reductive amination, or multi-step sequences involving functional group interconversions.

A common and efficient pathway begins with the Dieckmann condensation to form a β-keto ester, which is then decarboxylated to yield tetrahydro-4H-thiopyran-4-one.[1] This ketone serves as a versatile intermediate for introducing the C4 substituent. Another approach involves the cycloaddition of dienophiles with thioaldehydes.[2]

The oxidation of the sulfide to the sulfone is a critical step, often achieved with oxidizing agents like hydrogen peroxide.[3] The final introduction of the aminomethyl group can be accomplished through various methods, with the reduction of a nitrile being a prominent choice.

Here is a visual representation of a common synthetic pathway:

Synthetic_Pathway A Dimethyl 3,3'-thiobispropanoate B Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate A->B  Dieckmann  Condensation C Tetrahydro-4H-thiopyran-4-one B->C  Decarboxylation D Tetrahydro-4H-thiopyran-4-one 1,1-dioxide C->D  Oxidation  (e.g., H2O2) E 4-Cyanotetrahydro-2H-thiopyran 1,1-dioxide D->E  Cyanation F 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide E->F  Nitrile  Reduction

Caption: A common synthetic route to 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Section 2: Troubleshooting the Nitrile Reduction Step

A frequently employed method for installing the aminomethyl group is the reduction of a nitrile precursor, 4-cyanotetrahydro-2H-thiopyran 1,1-dioxide. While effective, this step is prone to several issues.

FAQ 1: Low Yield of the Primary Amine During Nitrile Reduction

Question: I am attempting to reduce 4-cyanotetrahydro-2H-thiopyran 1,1-dioxide to the corresponding primary amine using a standard reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, but I am consistently obtaining low yields. What are the potential causes and how can I improve the yield?

Answer:

Low yields in nitrile reductions can stem from several factors, primarily incomplete reaction, side reactions, or product degradation during workup.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: LiAlH₄ is a powerful but moisture-sensitive reagent.[4] Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) of freshly opened or properly stored LiAlH₄. The hydride can be consumed by trace amounts of water in the solvent or on the glassware.

    • Catalyst Inactivity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), the catalyst may be poisoned or deactivated.[5] Ensure the use of a high-quality catalyst and a solvent free of potential catalyst poisons (e.g., sulfur compounds, though the starting material itself contains sulfur). Adding ammonia or an amine scavenger to the reaction mixture can sometimes help prevent catalyst deactivation and suppress side reactions.[5][6]

    • Reaction Time and Temperature: Some nitrile reductions can be sluggish. Ensure you are allowing sufficient reaction time. For LiAlH₄ reductions, reactions are often run at reflux in an ethereal solvent like THF. For catalytic hydrogenation, adequate hydrogen pressure and temperature are crucial.[7]

  • Side Reactions:

    • Formation of Secondary and Tertiary Amines: This is a very common side reaction in nitrile reductions, especially during catalytic hydrogenation.[5][7] The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines.

      • Solution for Catalytic Hydrogenation: The addition of ammonia or ammonium hydroxide to the reaction mixture can help minimize the formation of these byproducts by competing for the imine intermediate.[5]

    • Hydrolysis of the Nitrile: If there is water present in the reaction, the nitrile can be hydrolyzed to a carboxylic acid, especially under acidic or basic conditions.[8] Ensure anhydrous conditions, particularly when using reactive hydrides like LiAlH₄.

  • Work-up Issues:

    • Product Loss During Extraction: The primary amine product is often water-soluble, especially in its protonated form. During the aqueous workup, significant amounts of the product can be lost to the aqueous layer.

      • Solution: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 12) to deprotonate the ammonium salt to the free amine, which is more soluble in organic solvents. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are recommended. In some cases, continuous liquid-liquid extraction may be necessary for highly water-soluble amines.

Experimental Protocol: Optimized LiAlH₄ Reduction of a Nitrile

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Suspend lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve the 4-cyanotetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

FAQ 2: Difficulty in Purifying the Final Amine Product

Question: After the nitrile reduction and workup, I am struggling to purify the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. Column chromatography is giving poor separation and smearing. What are the best practices for purifying this type of polar amine?

Answer:

Purifying highly polar amines like your target compound can indeed be challenging due to their strong interaction with silica gel and their potential to streak on the column.

Purification Strategies:

  • Column Chromatography on Modified Silica:

    • Basic Alumina: For basic compounds like amines, basic alumina is often a better choice for the stationary phase than silica gel, as it minimizes the strong acidic interactions that cause streaking.

    • Amine-Treated Silica: You can pre-treat your silica gel with a small amount of a volatile amine like triethylamine (typically 1-2% in the eluent). This deactivates the acidic sites on the silica surface, leading to better peak shapes.

    • Gradient Elution: A common mobile phase for purifying amines on silica is a gradient of methanol in dichloromethane or chloroform. The methanol increases the polarity and helps to elute the polar amine.

  • Alternative Purification Methods:

    • Crystallization of a Salt: A highly effective method for purifying amines is to form a salt, which can then be recrystallized. The hydrochloride or hydrobromide salts are common choices.

      • Protocol for HCl Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or isopropanol. Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic. The amine hydrochloride salt will often precipitate out. The precipitate can then be collected by filtration and recrystallized from a suitable solvent system (e.g., methanol/ether).

    • Distillation: If the amine is thermally stable and has a reasonable boiling point, short-path distillation under high vacuum can be an effective purification method.[9]

Data Presentation: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesBest Suited For
Silica Gel Chromatography Widely available, good for removing non-polar impurities.Prone to streaking and poor recovery for polar amines.Crude purifications where baseline separation is not critical.
Basic Alumina Chromatography Better peak shape and recovery for basic compounds.Can be less readily available than silica gel.Purification of moderately to highly polar amines.
Crystallization as a Salt Often yields highly pure material, easy to handle solid.Requires an additional reaction step, may have lower overall yield.Obtaining high-purity material for analytical or biological testing.
Distillation Good for removing non-volatile impurities.Requires thermal stability of the compound.Thermally stable, liquid amines.

Section 3: Alternative Synthetic Approaches and Their Pitfalls

While nitrile reduction is common, other synthetic routes exist. Understanding their potential issues can help in selecting the best strategy or troubleshooting unexpected results.

FAQ 3: Issues with the Gabriel Synthesis for Primary Amine Formation

Question: I am considering using the Gabriel synthesis to prepare the primary amine from a corresponding halide precursor. What are the potential limitations and common problems with this method in the context of my target molecule?

Answer:

The Gabriel synthesis is an excellent method for preparing primary amines from primary alkyl halides, as it avoids the overalkylation issues often seen in direct amination with ammonia.[10][11] However, it has its own set of challenges.

Potential Issues with the Gabriel Synthesis:

  • Sₙ2 Reaction Failure: The core of the Gabriel synthesis is an Sₙ2 reaction between the phthalimide anion and an alkyl halide.[12] This reaction works best with primary and some secondary alkyl halides. If your synthetic route involves a tertiary halide, this reaction will fail due to steric hindrance.[13]

  • Harsh Deprotection Conditions: The final step to liberate the primary amine from the N-alkylphthalimide typically requires harsh conditions, such as treatment with strong acid (e.g., concentrated HCl) or hydrazine.[11][14] These conditions could potentially be incompatible with other functional groups in the molecule, although the sulfone group is generally robust.

  • Formation of Byproducts during Deprotection: The deprotection step with hydrazine can sometimes be incomplete, leading to difficulties in isolating the pure primary amine from the phthalhydrazide byproduct.

Gabriel_Synthesis_Troubleshooting cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection cluster_troubleshooting Potential Issues A Potassium Phthalimide C N-Alkylphthalimide Intermediate A->C Sₙ2 Reaction B 4-(Halomethyl)tetrahydro-2H- thiopyran 1,1-dioxide B->C T1 Sₙ2 Failure (Steric Hindrance) D N-Alkylphthalimide Intermediate F Primary Amine Product D->F Hydrolysis E Hydrazine or Strong Acid E->F G Phthalhydrazide Byproduct T2 Harsh Conditions (Functional Group Incompatibility) T3 Incomplete Deprotection

Caption: Troubleshooting workflow for the Gabriel synthesis.

FAQ 4: Challenges with the Mitsunobu Reaction for Amine Synthesis

Question: I am exploring the Mitsunobu reaction to convert 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide to the corresponding amine. What are the common pitfalls of this reaction?

Answer:

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including amines, with inversion of configuration.[15][16] However, it is a notoriously finicky reaction.

Common Mitsunobu Reaction Problems:

  • Reagent Purity and Stoichiometry: The success of the Mitsunobu reaction is highly dependent on the purity and stoichiometry of the reagents: the alcohol, the nucleophile (e.g., phthalimide or an azide precursor), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] Using an excess of PPh₃ and the azodicarboxylate (typically 1.5 equivalents) is common to drive the reaction to completion.[18]

  • Order of Addition: The order in which the reagents are added can significantly impact the outcome.[17] A common and often successful procedure is to dissolve the alcohol, nucleophile, and PPh₃ in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).

  • Side Reactions: Several side reactions can occur, including the formation of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification. The choice of a more acidic nitrogen nucleophile is often necessary to prevent side reactions.[15]

  • Purification Difficulties: The removal of the triphenylphosphine oxide byproduct can be challenging. Chromatographic purification is often required, and sometimes crystallization can be used to remove the bulk of this byproduct.

Section 4: Characterization and Purity Analysis

FAQ 5: Confirming the Structure and Purity of the Final Product

Question: What are the key analytical techniques I should use to confirm the structure and assess the purity of my synthesized 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide?

Answer:

A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation and purity determination.

Recommended Analytical Techniques:

TechniqueInformation ProvidedKey Features to Look For
¹H NMR Spectroscopy Provides information about the proton environment in the molecule.- Presence of signals corresponding to the aminomethyl (-CH₂NH₂) protons. - Characteristic signals for the protons on the tetrahydrothiopyran ring. - Integration of signals should match the expected number of protons.
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.- Presence of a signal for the aminomethyl carbon. - Signals for the carbons of the tetrahydrothiopyran ring, with those adjacent to the sulfone group shifted downfield.
Mass Spectrometry (MS) Determines the molecular weight of the compound.- A molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the protonated molecule.
Infrared (IR) Spectroscopy Identifies the functional groups present.- N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). - Strong S=O stretching vibrations for the sulfone group (around 1300 and 1130 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the sample.- A single major peak indicates high purity. The area of the peak can be used to quantify the purity.

By systematically addressing these common issues, researchers can enhance the efficiency and success rate of synthesizing 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the common challenges associated with this synthesis. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Introduction to the Synthesis

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a valuable building block in medicinal chemistry, often utilized for its cyclic sulfone moiety which can act as a bioisostere for other functional groups and provide desirable physicochemical properties.[1][2] The synthesis typically involves a multi-step sequence, culminating in the formation of the primary amine. A common and effective route is the reductive amination of a suitable carbonyl precursor.[3][4]

This guide will focus on the optimization of this key transformation, addressing potential pitfalls and providing clear, actionable troubleshooting advice.

General Synthetic Pathway

A prevalent synthetic strategy begins with the oxidation of a tetrahydro-4H-thiopyran-4-one derivative, followed by transformations to introduce the aminomethyl group. A key final step often involves the reduction of a nitrile or the reductive amination of an aldehyde.

Synthetic_Pathway A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-4H-thiopyran-4-one 1,1-dioxide A->B Oxidation C 4-Oxotetrahydro-2H-thiopyran-3-carbonitrile 1,1-dioxide B->C Functional Group Introduction D 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide C->D Reduction

Caption: General synthetic route to 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Q1: What is the most common synthetic route to prepare the target molecule?

A1: A widely employed method is the reductive amination of a corresponding aldehyde or the reduction of a nitrile. The reductive amination approach offers the advantage of using readily available starting materials and mild reaction conditions.[3][4][5] This typically involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Q2: What are the critical parameters to control during the reductive amination step?

A2: Several factors are crucial for a successful reductive amination:

  • pH: The reaction is typically carried out under weakly acidic conditions to facilitate imine formation without protonating the amine nucleophile excessively.

  • Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the starting aldehyde.[5]

  • Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Methanol, ethanol, or dichloromethane are commonly used.

  • Temperature: The reaction is usually performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system should be chosen to clearly separate the starting material, intermediate imine (if stable enough to be observed), and the final product. Staining with ninhydrin can be used to visualize the amine product. Alternatively, LC-MS (Liquid Chromatography-Mass Spectrometry) provides a more detailed analysis of the reaction mixture.

Q4: What are the expected challenges during the purification of the final product?

A4: The primary amine product is often polar and water-soluble, which can make extraction from aqueous work-up solutions challenging. Additionally, the presence of residual reducing agents or their byproducts can complicate purification. Column chromatography on silica gel is a common purification method, often using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent the product from tailing on the acidic silica.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Incorrect pH for imine formation. 3. Low reactivity of the starting aldehyde. 4. Insufficient reaction time or temperature.1. Use a fresh bottle of the reducing agent. 2. Adjust the pH to be weakly acidic (pH 5-6) using acetic acid. 3. Consider using a more reactive aldehyde precursor or a different synthetic route. 4. Allow the reaction to stir for a longer period or gently heat the reaction mixture.
Formation of Side Products (e.g., secondary or tertiary amines) 1. Over-alkylation of the desired primary amine. 2. Reaction of the product with the starting aldehyde.1. Use a large excess of the ammonia source to favor the formation of the primary amine.[3] 2. Add the reducing agent portion-wise to keep the concentration of the aldehyde low.
Difficult Product Isolation/Purification 1. High polarity and water solubility of the product. 2. Product tailing on silica gel column. 3. Presence of inorganic salts from the work-up.1. Perform multiple extractions with a suitable organic solvent. Consider using a continuous liquid-liquid extractor for highly water-soluble products. 2. Add a small percentage of triethylamine or ammonia in methanol to the eluent during column chromatography. 3. Ensure thorough washing of the organic layer with brine to remove inorganic salts before concentration.
Incomplete Reaction 1. Insufficient amount of reducing agent. 2. Reversibility of imine formation.1. Add an additional equivalent of the reducing agent. 2. Use a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation.
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Problem1 Low/No Product Start->Problem1 Problem2 Side Products Start->Problem2 Problem3 Purification Difficulty Start->Problem3 Sol1 Check Reagents Adjust pH Increase Time/Temp Problem1->Sol1 Sol2 Excess Ammonia Portion-wise Aldehyde Problem2->Sol2 Sol3 Modify Extraction Use Basic Eluent Thorough Washing Problem3->Sol3 End Optimized Reaction Sol1->End Sol2->End Sol3->End Experimental_Workflow A Dissolve Aldehyde in MeOH B Add Ammonium Acetate A->B C Adjust pH with Acetic Acid B->C D Add NaBH3CN (portion-wise) C->D E Stir and Monitor (TLC/LC-MS) D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Sources

identifying and characterizing byproducts in 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights into identifying, characterizing, and mitigating common byproducts encountered during its synthesis. Our goal is to move beyond simple protocols and explain the causal chemistry behind these challenges, empowering you to develop robust and self-validating experimental systems.

Introduction: The Critical Role of Purity

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a valuable building block in medicinal chemistry. The sulfone moiety is a bioisostere for other functional groups, offering modulated polarity, metabolic stability, and hydrogen bond accepting capabilities. The primary amine provides a key vector for further chemical elaboration. As with any active pharmaceutical ingredient (API) precursor, stringent control over impurity profiles is paramount. Undesired byproducts, even at trace levels, can compromise the safety, efficacy, and quality of the final drug product, making their identification and control a critical aspect of process development.[1]

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, particularly when using the common reductive amination pathway from tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Question 1: My reaction is complete, but after workup, my LC-MS shows a significant peak with a mass corresponding to the starting ketone (tetrahydro-4H-thiopyran-4-one 1,1-dioxide). Why is this happening?

Answer:

This is a classic issue in reductive amination where the initial imine formation is the rate-limiting step or is in an unfavorable equilibrium.[2] The reducing agent cannot act on an imine that hasn't formed.

Root Causes & Mechanistic Explanation:

  • Unfavorable Equilibrium: The condensation of the ketone with the amine source (e.g., ammonia) to form the imine (or enamine) is a reversible reaction. The water generated during this step can hydrolyze the imine back to the starting materials.[2] If water is not effectively removed, the concentration of the imine intermediate remains too low for the reduction to proceed to completion.

  • Steric Hindrance: While less of an issue with ammonia, bulkier amine sources can sterically hinder the initial nucleophilic attack on the carbonyl carbon.

  • Insufficient Reaction Time for Imination: If the reducing agent is added too soon, before a sufficient concentration of the imine has been established, you are simply quenching the reaction prematurely.

Troubleshooting Protocol:

  • Promote Imine Formation:

    • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water and drive the equilibrium forward.

    • Use of Dehydrating Agents: Add a chemical dehydrating agent to the reaction mixture before or during the imination step. Common choices include activated molecular sieves (3Å or 4Å), or Lewis acids like titanium(IV) isopropoxide (Ti(iPrO)₄), which also activates the carbonyl group.[3][4]

  • Optimize Reaction Conditions:

    • Staged Addition: Adopt a stepwise procedure. First, stir the ketone and the amine source (e.g., ammonium acetate, aqueous ammonia) in your chosen solvent for a predetermined time (e.g., 1-4 hours, monitor by TLC or LC-MS) to allow for imine formation. Only then, add the reducing agent.[5]

    • pH Control: Imine formation is often most efficient under weakly acidic conditions (pH ~4-5), which protonates the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the amine nucleophile.[6] Acetic acid can be used as a catalyst.[5]

Question 2: I'm observing a major byproduct with a mass of 150.20 g/mol . What is it and how do I prevent it?

Answer:

This molecular weight corresponds to Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide [7], the alcohol resulting from the direct reduction of your starting ketone. This indicates your reducing agent is not selective enough for the imine over the ketone.

Root Causes & Mechanistic Explanation:

The issue is one of chemoselectivity. Some hydride reducing agents are powerful enough to reduce both ketones and imines. If the rate of ketone reduction is comparable to or faster than the rate of imine reduction, you will inevitably form the alcohol byproduct. This is particularly common with sodium borohydride (NaBH₄).[4][6]

Troubleshooting Protocol:

  • Select a More Chemoselective Reducing Agent: The choice of reducing agent is the most critical factor in a successful one-pot reductive amination.[3]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[2][4] It is a milder reducing agent than NaBH₄ and selectively reduces the protonated iminium ion much faster than it reduces the starting ketone. Due to its moisture sensitivity, it is typically used in anhydrous solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[4]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, NaBH₃CN is stable in mildly acidic conditions where imine formation is favorable. It is less reactive towards ketones at this pH but readily reduces the iminium ion.[2][6] Note: Due to the potential to generate toxic hydrogen cyanide (HCN) during acidic workup, all procedures must be performed in a well-ventilated fume hood, and the workup should involve quenching under basic conditions.[2]

  • Optimize Reaction Conditions (If Using NaBH₄): If you must use NaBH₄, ensure imine formation is near-complete before adding the reductant. Add the NaBH₄ slowly and at a reduced temperature (e.g., 0 °C) to favor the (typically faster) imine reduction over the ketone reduction.[4]

Comparative Analysis of Reducing Agents
ReagentFormulaTypical SolventsSelectivity ProfileKey Considerations
Sodium BorohydrideNaBH₄MeOH, EtOHLow; reduces ketones and aldehydes readily.Best used in a two-step process after imine formation is confirmed.[4]
Sodium CyanoborohydrideNaBH₃CNMeOH, THFHigh; selective for imines at pH 4-6.Toxic HCN can be released during acidic workup.[2]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, DCM, THFExcellent; highly selective for imines/iminium ions.Moisture-sensitive; not compatible with protic solvents like MeOH.[4]
Catalytic HydrogenationH₂ / Pd, Pt, NiMeOH, EtOHHigh; reduces imines and ketones.May reduce other functional groups; requires pressure equipment.[3]

Question 3: My mass spectrum shows a high molecular weight impurity around ~297 g/mol . What could this be?

Answer:

This mass likely corresponds to a dimeric secondary amine byproduct , N-(tetrahydro-2H-thiopyran-4-ylmethyl)tetrahydro-2H-thiopyran-4-amine 1,1-dioxide.

Root Causes & Mechanistic Explanation:

This byproduct forms when the desired product, 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, acts as a nucleophile itself. It can react with a molecule of the starting ketone still present in the reaction mixture to form a new, secondary imine. This secondary imine is then reduced to generate the dimer. This is a form of over-alkylation, a common problem in amine synthesis.[5][6]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a significant excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This ensures that the ketone is more likely to react with ammonia than with the product amine, which is present in a much lower concentration initially.

  • Staged Procedure: A stepwise approach is highly effective here.[5] First, form the primary imine and drive it to completion. Then, add the reducing agent to convert it fully to the primary amine. This minimizes the time that the starting ketone and the product amine are present together in significant concentrations.

  • Inverse Addition: Slowly add a solution of the starting ketone to a mixture of the amine source and the reducing agent. This maintains a low concentration of the ketone throughout the reaction, disfavoring the secondary reaction with the product.

Part 2: Recommended Analytical Workflows

A robust analytical method is essential for identifying and quantifying byproducts. A combination of chromatography and spectrometry is standard practice.[1][8]

Protocol 1: Byproduct Identification using LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile/Water).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient elution is recommended. For example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes.

    • Detection: UV detection (e.g., at 210 nm) and Mass Spectrometry (MS).

  • Mass Spectrometry Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amine functionalities are readily protonated.

    • Data Interpretation: Extract the mass spectra for the main peak and all impurity peaks. Compare the observed m/z values with the calculated molecular weights of suspected byproducts (see table below).

  • Confirmation: For unknown impurities, consider isolation via preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Common Byproducts and Their Expected Masses
Byproduct NameStructureMolecular FormulaExact Mass (Monoisotopic)
Starting Material Tetrahydro-4H-thiopyran-4-one 1,1-dioxideC₅H₈O₃S148.02
Alcohol Byproduct Tetrahydro-2H-thiopyran-4-ol 1,1-dioxideC₅H₁₀O₃S150.04
Dimer Byproduct N-(...-ylmethyl)...-amine 1,1-dioxideC₁₁H₂₁NO₄S₂295.09
Sulfoxide Impurity 4-(Aminomethyl)tetrahydro-2H-thiopyran 1-oxideC₆H₁₃NO₂S163.07

Note: The sulfoxide impurity is relevant if the sulfone is prepared by oxidation of the corresponding sulfide. Incomplete oxidation will result in its presence.[9]

Part 3: Visualizing Reaction & Troubleshooting Pathways

Diagrams can clarify complex relationships in chemical synthesis and analysis.

Reductive Amination Pathway and Common Side Reactions

G cluster_main Main Reductive Amination Pathway cluster_side Common Side Reactions ketone Ketone (MW: 148.02) imine Imine Intermediate ketone->imine alcohol Alcohol Byproduct (MW: 150.04) ketone->alcohol product Desired Product 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide imine->product dimer Dimer Byproduct (MW: 295.09) product->dimer caption Fig. 1: Reaction map of reductive amination and key byproducts.

Caption: Fig. 1: Reaction map of reductive amination and key byproducts.

General Workflow for Impurity Identification

G start Crude Reaction Mixture lcms Analyze by LC-MS start->lcms data Extract Mass Data for All Peaks lcms->data compare Compare MW with Potential Byproducts (Table 2) data->compare identify Tentative Identification compare->identify Match Found unknown Unknown Impurity compare->unknown No Match isolate Isolate via Prep-HPLC unknown->isolate nmr Characterize by NMR/FTIR isolate->nmr confirm Confirmed Structure nmr->confirm caption Fig. 2: Step-by-step workflow for byproduct identification.

Caption: Fig. 2: Step-by-step workflow for byproduct identification.

References

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. [Link]

  • Chen, S.-F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. [Link]

  • IUPAC. (n.d.). Reductive Amination. Wordpress. [Link]

  • ResearchGate. (2007). Analysis of Heterocyclic Amines in Human Urine Using Multiple Solid-Phase Extraction by Liquid Chromatography/Mass Spectrometry. [Link]

  • Yuan, C., et al. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. PubMed. [Link]

  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Shanghai Finechem Biotechnology Co., Ltd. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfones via Selective C-H-functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. [Link]

  • Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. [Link]

  • Al-Dahham, R. M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome potential solubility challenges during various in vitro and in vivo assays. While specific public data on this compound is limited, this document synthesizes established principles of medicinal chemistry and assay development to provide robust troubleshooting strategies.

I. Understanding the Molecule: A Proactive Approach to Solubility

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide possesses key structural features that influence its solubility: a basic aminomethyl group and a polar sulfone moiety. The primary amine suggests that its aqueous solubility will be highly dependent on pH, while the sulfone group, a strong hydrogen bond acceptor, contributes to its polarity. Challenges in solubility can lead to significant experimental artifacts, including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR)[1][2]. Therefore, a foundational understanding of its physicochemical properties is paramount for successful experimentation.

II. Frequently Asked Questions (FAQs)

Q1: My stock solution of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A1: This is a common phenomenon known as "DMSO shock" or precipitation upon serial dilution. While DMSO is an excellent solvent for many organic molecules, its ability to solubilize a compound doesn't always translate to aqueous buffers. When the DMSO stock is introduced to the aqueous environment of your assay, the compound may crash out if its solubility limit in the final buffer composition is exceeded.[2]

Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate, typically below 1%, as higher concentrations can be cytotoxic or interfere with assay components.[3][4][5]

  • Modify the dilution method: Instead of a large single dilution, try a stepwise dilution, gradually introducing the aqueous buffer to the DMSO stock.

  • Pre-warm the assay buffer: Increasing the temperature of the assay buffer can sometimes improve the solubility of your compound, but ensure this is compatible with the stability of your biological system.

  • Consider alternative stock solvents: While less common, solvents like ethanol or co-solvent mixtures (e.g., DMSO:water) might be explored, though their compatibility with the assay must be rigorously tested.[6]

Q2: How does the pH of my assay buffer affect the solubility of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide?

A2: The aminomethyl group in your compound is basic. In an acidic to neutral environment (pH < ~pKa of the amine), the amine will be protonated, forming a more soluble salt. Conversely, in a basic environment (pH > ~pKa), the amine will be in its less soluble free base form. Therefore, acidic to neutral pH buffers are generally preferred for solubilizing this compound. The solubility of compounds with basic functional groups often increases as the pH of the solution decreases.[7][8][9]

Practical Implications:

  • For biochemical assays, consider using buffers with a pH in the range of 6.0-7.4.

  • For cell-based assays, you are typically constrained by physiological pH (~7.4). If solubility is still an issue, other strategies outlined in this guide should be employed.

Q3: Can I use sonication to help dissolve my compound in the assay buffer?

A3: Yes, sonication can be a useful physical method to aid in the dissolution of your compound by breaking down aggregates and increasing the surface area for solvation.[10]

Recommended Protocol:

  • After diluting your compound into the final assay buffer, place the solution in a sonication bath for 5-10 minutes.

  • Visually inspect the solution for any remaining precipitate.

  • Be mindful of potential heat generation during sonication and its impact on the stability of your compound and assay components. Use a cooled water bath if necessary.

III. Troubleshooting Guide: From Stock Preparation to Final Assay

This section provides a systematic approach to diagnosing and resolving solubility issues at different stages of your experiment.

Visualizing the Workflow for Solubility Troubleshooting

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Dilution into Assay Buffer cluster_2 Phase 3: Troubleshooting Strategies cluster_3 Phase 4: Assay & Validation Stock_Prep Prepare high-concentration stock in 100% DMSO Check_Clarity Visually inspect for clarity and absence of precipitate Stock_Prep->Check_Clarity Dilution Dilute stock into aqueous assay buffer Check_Clarity->Dilution Clear Solution Precipitation_Check Precipitation observed? Dilution->Precipitation_Check pH_Adjustment Adjust Buffer pH (lower pH) Precipitation_Check->pH_Adjustment Yes Co_Solvents Introduce Co-solvents (e.g., PEG, cyclodextrins) Precipitation_Check->Co_Solvents Yes Sonication Apply Sonication Precipitation_Check->Sonication Yes Reduce_Conc Lower Final Compound Concentration Precipitation_Check->Reduce_Conc Yes Run_Assay Proceed with Assay Precipitation_Check->Run_Assay No pH_Adjustment->Dilution Re-attempt Dilution Co_Solvents->Dilution Re-attempt Dilution Sonication->Dilution Re-attempt Dilution Reduce_Conc->Dilution Re-attempt Dilution Validate Validate results: dose-response, reproducibility Run_Assay->Validate

Caption: Troubleshooting workflow for addressing solubility issues.

Detailed Troubleshooting Protocols

This protocol is suitable for cell-free assays where the pH can be manipulated without affecting enzyme or protein function.

Objective: To determine the optimal pH for solubilizing 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in your assay buffer.

Materials:

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

  • 100% DMSO

  • Assay buffer components

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH

Procedure:

  • Prepare a series of your assay buffer, adjusting the pH of each aliquot to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Add the DMSO stock to each of the different pH buffers to achieve the final desired assay concentration.

  • Incubate for 15-30 minutes at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry to measure light scattering.[11]

  • Select the lowest pH that provides complete solubility and is compatible with your assay system.

For cell-based assays where pH modification is not an option, the use of biocompatible co-solvents or excipients can be beneficial.

Objective: To enhance the aqueous solubility of your compound using co-solvents or excipients.

Commonly Used Agents:

Co-solvent/ExcipientTypical Starting ConcentrationConsiderations
Polyethylene Glycol (PEG 300/400)1-5% (v/v)Generally well-tolerated by cells at low concentrations.[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMForms inclusion complexes with hydrophobic molecules, increasing their solubility.[3][6]
Ethanol<1% (v/v)Can be cytotoxic at higher concentrations.[3][4]

Procedure:

  • Prepare your cell culture medium containing the desired concentration of the co-solvent or excipient.

  • Prepare your compound stock in 100% DMSO.

  • Add the DMSO stock to the modified cell culture medium.

  • Gently mix and incubate as you would for your standard assay protocol.

  • Always run a vehicle control (medium with co-solvent/excipient and DMSO) to ensure there are no adverse effects on your cells or assay readout.[12]

IV. Advanced Considerations

Kinetic vs. Thermodynamic Solubility:

It's important to distinguish between kinetic and thermodynamic solubility.[2][11]

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often what is initially observed in an assay. This is what is typically being addressed with the troubleshooting steps above.

  • Thermodynamic solubility is the true equilibrium solubility of the compound. If a compound is used above its thermodynamic solubility limit, it may precipitate over longer incubation times.

For long-term experiments, it is advisable to determine the thermodynamic solubility of your compound to ensure it remains in solution for the duration of the assay.[13]

Salt Form:

If you are using the free base of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, consider using a salt form, such as the hydrochloride salt, which is expected to have higher aqueous solubility due to its pre-protonated state.[14][15]

V. Summary of Key Recommendations

StrategyApplicabilityKey Benefit
pH Adjustment Biochemical AssaysDirectly addresses the ionization state of the basic amine.
Co-solvents Cell-based & BiochemicalImproves solubility without altering pH.
Excipients (Cyclodextrins) Cell-based & BiochemicalEncapsulates the compound to enhance solubility.
Sonication All AssaysPhysical method to break up aggregates and aid dissolution.
Use of Salt Form All AssaysGenerally provides higher intrinsic aqueous solubility.

By systematically applying these principles and protocols, researchers can effectively mitigate the risks associated with poor compound solubility, leading to more reliable and reproducible experimental outcomes.

References

Sources

Technical Support Center: Navigating the Solution Stability of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a molecule incorporating both a primary amine and a chemically robust sulfone group, understanding its behavior in solution is critical for generating reliable and reproducible data. This document, structured in a practical question-and-answer format, addresses potential stability challenges and provides actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a gradual loss of my compound in an aqueous buffer during storage. What could be the primary cause of this instability?

Answer:

While the tetrahydrothiopyran 1,1-dioxide core is generally stable, the exocyclic primary aminomethyl group is a likely site of reactivity, particularly in solution. The observed loss of your compound could be attributed to several factors, primarily related to the reactivity of the amine.

Potential Causes and Mechanistic Insights:

  • Oxidative Degradation: Primary amines are susceptible to oxidation, which can be accelerated by factors such as dissolved oxygen, trace metal ions, or exposure to light.[1][2] The oxidation of the aminomethyl group can lead to the formation of corresponding imines, aldehydes, or other degradation products.

  • Reaction with Buffer Components: Certain buffer components, especially those with aldehydic or ketonic functionalities (e.g., phosphate buffers in the presence of reducing sugars), can potentially react with the primary amine to form Schiff bases (imines).

  • pH-Dependent Degradation: The stability of the amine can be influenced by the pH of the solution. While protonation of the amine at acidic pH can protect it from certain reactions, highly acidic or alkaline conditions can promote other degradation pathways.

Troubleshooting Workflow:

To diagnose and mitigate this issue, a systematic approach is recommended. The following workflow outlines key experiments to identify the root cause of the instability.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Controlled Variables cluster_3 Analysis & Conclusion A Compound loss observed in aqueous buffer B Prepare fresh solutions under different controlled conditions A->B D Degassed (oxygen-free) buffer vs. aerobic buffer B->D Introduce variables E Amber vials (light protection) vs. clear vials B->E Introduce variables F Presence vs. absence of a metal chelator (e.g., EDTA) B->F Introduce variables G Different buffer systems (e.g., phosphate vs. citrate vs. TRIS) B->G Introduce variables C Analyze samples at T=0 and subsequent time points (e.g., 24, 48, 72 hours) H LC-MS analysis to identify potential degradation products C->H D->C E->C F->C G->C I Compare degradation profiles to identify key instability drivers H->I J Optimize storage conditions (e.g., inert atmosphere, light protection, chelator addition, optimal buffer) I->J

Caption: Troubleshooting workflow for identifying sources of compound instability in solution.

Recommended Actions:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light Protection: Utilize amber vials or wrap your containers in aluminum foil to protect the compound from photolytic degradation.

  • Metal Chelators: If trace metal catalysis is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

  • Buffer Selection: Evaluate the stability of your compound in different buffer systems to rule out buffer-specific reactivity.

Question 2: I am conducting forced degradation studies. What are the likely degradation pathways for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide under oxidative, acidic, and basic stress conditions?

Answer:

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] Based on the structure, here are the anticipated degradation pathways under common stress conditions.

Potential Degradation Pathways:

G cluster_0 Oxidative Stress (e.g., H₂O₂) cluster_1 Acidic Hydrolysis (e.g., HCl, heat) cluster_2 Basic Hydrolysis (e.g., NaOH, heat) A 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide B Corresponding Aldehyde (via oxidative deamination) A->B Oxidation D Generally Stable (Amine protonation) A->D E Potential for ring-opening or other complex reactions (less likely for sulfone) A->E C Further oxidation products B->C

Caption: Potential degradation pathways under forced degradation conditions.

Detailed Breakdown:

  • Oxidative Conditions (e.g., Hydrogen Peroxide): The primary amine is the most probable site of oxidation. This can lead to the formation of an imine intermediate, which can then hydrolyze to the corresponding aldehyde (4-formyltetrahydro-2H-thiopyran 1,1-dioxide) and ammonia. Further oxidation of the aldehyde to a carboxylic acid may also occur under harsh conditions. The sulfone group is already in its highest oxidation state and is expected to be stable against further oxidation.[2]

  • Acidic Conditions (e.g., HCl, heat): The amine group will be protonated to form an ammonium salt. This protonation generally protects the amine from participating in many degradation reactions. The sulfone and the cyclic ether linkages are typically stable to acidic hydrolysis unless extreme conditions are applied. Therefore, the molecule is expected to exhibit good stability under acidic conditions.

  • Basic Conditions (e.g., NaOH, heat): While sulfones are generally stable, strong basic conditions at elevated temperatures could potentially promote elimination or other complex reactions, although this is less common for saturated cyclic sulfones.[3] The primary amine remains largely unreactive in its free base form under these conditions unless other reactive species are present.

Experimental Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Basic: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV and/or MS detection, to quantify the parent compound and identify any degradation products.

Data Summary Table for Forced Degradation:

Stress ConditionReagentTemperatureExpected Degradation LevelPrimary Degradation Product (Hypothesized)
Acidic Hydrolysis0.1 M HCl80 °CLowNone expected
Basic Hydrolysis0.1 M NaOH80 °CLow to ModerateUndetermined
Oxidation3% H₂O₂Room TempModerate to High4-Formyltetrahydro-2H-thiopyran 1,1-dioxide
Question 3: My formulation involves other excipients, and I'm seeing unexpected peaks in my chromatogram over time. Could this be an interaction with the excipients?

Answer:

Yes, interactions with excipients are a common cause of instability for drug candidates. The primary amine of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is nucleophilic and can react with certain excipients.

Common Reactive Excipients:

  • Reducing Sugars (e.g., lactose, dextrose): The aldehyde group of reducing sugars can react with the primary amine to form a Schiff base, which can then undergo rearrangement to form Amadori products. This is a well-known pathway for Maillard reactions.

  • Excipients with Carbonyl Groups: Any excipient containing an aldehyde or ketone functional group is a potential reactant.

  • Degradation Products of Excipients: Some excipients, like polyethylene glycols (PEGs) and polysorbates, can degrade over time to form reactive aldehydes (e.g., formaldehyde, acetaldehyde), which can then react with your compound.

Troubleshooting and Mitigation:

  • Excipient Compatibility Study: Conduct a systematic study where you formulate your compound with each individual excipient and store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH). Analyze the samples at regular intervals to identify which excipient is causing the instability.

  • Use Non-Reducing Sugars: If a sugar is required in the formulation, consider using a non-reducing sugar like sucrose or trehalose.

  • Control Excipient Quality: Ensure that the excipients you are using are of high purity and are stored under conditions that minimize their own degradation.

  • pH Optimization: Adjusting the pH of the formulation to keep the amine protonated (pH < 7) can reduce its nucleophilicity and slow down reactions with carbonyl-containing excipients.

This technical guide provides a foundational understanding of the potential stability challenges associated with 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in solution. By systematically investigating the effects of formulation and storage conditions, researchers can develop robust experimental protocols and formulations that ensure the integrity of this valuable chemical entity.

References

  • Piffl, M., Weston, J., Gunther, W., & Anders, E. (2000). On the structure of sulfur-stabilized allyllithium compounds in solution. The Journal of Organic Chemistry, 65(19), 5942–5950. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Development and Technology. [Link]

  • Google Patents. (n.d.). Method of inhibiting sulfone formation in sulfonations.
  • Shanghai Finechem Biotechnology Co., Ltd. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2019). Sulfone isomerizations via basic conditions. [Link]

  • PubMed Central. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]

Sources

Technical Support Center: Refining Purification Methods for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a key building block in contemporary drug discovery, valued for its saturated heterocyclic scaffold. Its structure, featuring a primary amine and a polar sulfone group, presents unique challenges during purification. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot and optimize the purification of this compound, ensuring high purity and yield for downstream applications. We will address common issues encountered during both chromatographic and crystallization-based purification methods, grounding our recommendations in fundamental chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common initial hurdles researchers face when purifying 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Q1: What are the key chemical properties of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide that influence its purification?

Answer: The purification strategy is dictated by two primary functional groups: the basic primary amine and the highly polar sulfone.

  • Primary Amine (pKa ~10): The aminomethyl group is basic and readily protonated. In its free-base form, it strongly interacts with acidic stationary phases like standard silica gel, leading to significant peak tailing and potential irreversible adsorption during column chromatography.[1][2] This interaction is a classic acid-base problem between the basic amine and the acidic silanol groups on the silica surface.

  • Sulfone Group (-SO₂-): The sulfone group is a strong hydrogen bond acceptor, making the molecule highly polar. This polarity dictates its solubility, rendering it more soluble in polar solvents (like alcohols and water) and less soluble in nonpolar solvents (like hexanes).

  • Hydrochloride Salt: The compound is frequently prepared and sold as a hydrochloride (HCl) salt.[3][4] This salt form has significantly higher aqueous solubility compared to the free base, which is a critical consideration for choosing recrystallization solvents.[5]

Q2: My crude product, which should be the free base, is a persistent oil or gum. How can I solidify it for purification?

Answer: Obtaining a solid from a crude oil is often the first step toward effective purification. For a basic compound like this, salt formation is an excellent strategy.

If your crude free base is an oil, you can often induce crystallization by converting it to its hydrochloride salt.

Protocol: Free Base to HCl Salt Conversion

  • Dissolve the crude oil in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol, or diethyl ether).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise while stirring.

  • Continue addition until the solution becomes acidic (check with pH paper).

  • The hydrochloride salt will often precipitate as a white solid. If precipitation is slow, try cooling the solution or scratching the inside of the flask with a glass rod to initiate nucleation.

  • Collect the solid by filtration, wash with a small amount of cold solvent (like diethyl ether), and dry under vacuum.

This solid is now a candidate for recrystallization. The ability to crystallize a salt is a common technique for purifying amines with otherwise non-polar groups.[6]

Q3: I'm seeing significant peak tailing during normal-phase silica gel chromatography. What's causing this and how can I fix it?

Answer: This is the most common issue when purifying basic amines on standard silica gel. The tailing is a direct result of the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction causes a portion of the analyte to move more slowly through the column, resulting in a broad, asymmetric peak.

To fix this, you must mitigate the silica-amine interaction. The primary solutions are:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in a polar solvent system like dichloromethane/methanol.[2] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: A more robust solution is to switch to an amine-functionalized silica column (KP-NH).[1] This stationary phase has amine groups bonded to the silica surface, which effectively masks the acidic silanols and provides a less interactive surface for basic compounds, often allowing for separation with simple hexane/ethyl acetate gradients.[1][7]

Caption: Amine interaction with acidic silica surface.

Section 2: Troubleshooting Guide - Method-Specific Issues

This section provides a deeper dive into troubleshooting chromatography and crystallization.

Chromatography Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Severe peak tailing despite adding triethylamine (TEA). 1. Insufficient TEA concentration. 2. Very strong interaction with the specific crude mixture components.1. Increase TEA concentration to 2%. 2. Strongly Recommended: Switch to an amine-functionalized silica column (KP-NH). This is often more effective and reproducible than mobile phase modifiers.[1][7]
Compound will not elute from the silica column, even with high methanol content. Irreversible binding to the acidic silica gel.1. Do not use standard silica gel. The compound is likely lost. 2. Employ an amine-functionalized column. 3. Consider reversed-phase chromatography where the stationary phase is non-polar.
Poor separation between the product and a polar impurity. Insufficient selectivity in the chosen normal-phase system.1. Switch to reversed-phase (C18) chromatography. The different separation mechanism may resolve the impurities. 2. For reversed-phase, use a mobile phase with a slightly alkaline pH (e.g., 0.1% ammonium hydroxide or TEA in the water/acetonitrile mobile phase). This suppresses the protonation of the amine, making it more hydrophobic and increasing its retention and potential for separation.[2]

graph TD {
A[Start: Poor Separation on Silica] --> B{Amine Tailing?};
B -- Yes --> C{Add Modifier?};
B -- No --> D[Optimize Gradient];
C -- "Yes (e.g., 1% TEA)" --> E[Separation Improved?];
C -- "No" --> F[Use Amine-Functionalized Silica];

E -- "Yes" --> G[End: Successful Purification];
E -- "No" --> F;

F --> H[Separation Improved?];
H -- "Yes" --> G;
H -- "No" --> I[Switch to Reversed-Phase (C18)];

I --> J{Use High pH Modifier?};
J -- "Yes (e.g., 0.1% NH₄OH)" --> K[Optimize Gradient];
K --> G;
J -- "No" --> L["Risk of Tailing on C18"];

node[shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124"];
A[/"Start: Poor Separation on Silica"/];
G[/"End: Successful Purification"/];
B{Amine Tailing?};
C{"Add Modifier?

(e.g., 1% TEA)"}; E{Separation Improved?}; H{Separation Improved?}; J{"Use High pH Modifier? (e.g., 0.1% NH₄OH)"}; L[Risk of Tailing on C18]; F[Use Amine-Functionalized Silica]; I[Switch to Reversed-Phase (C18)]; D[Optimize Gradient]; K[Optimize Gradient];

style A fill:#4285F4, color:#FFFFFF;
style G fill:#34A853, color:#FFFFFF;
style F fill:#FBBC05, color:#202124;
style I fill:#FBBC05, color:#202124;
style L fill:#EA4335, color:#FFFFFF;

}

Caption: Troubleshooting workflow for chromatographic purification.

Crystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound is soluble in all tested solvents, even when cold. The compound is too soluble in common organic solvents.1. Focus on recrystallizing the hydrochloride salt , which has very different solubility. It is known to be highly soluble in water.[5] 2. Try a two-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ethanol) and add a poor solvent (e.g., diethyl ether or hexanes) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
Compound "oils out" instead of forming crystals. 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The presence of impurities is inhibiting crystal lattice formation.1. Add a small amount of the "good" solvent back to the oiled mixture and heat to redissolve. Allow it to cool much more slowly. 2. Try a more dilute solution. 3. "Seed" the solution with a tiny crystal of pure product if available. 4. If oiling persists, the material may require chromatographic purification first to remove the interfering impurities.
No crystals form upon cooling. The solution is not sufficiently saturated at the lower temperature.1. Reduce the volume of the solvent by gentle heating or under a stream of nitrogen, then allow it to cool again. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Add a poor solvent (anti-solvent) dropwise to the cold solution to decrease solubility.

Section 3: Recommended Protocols

Protocol 1: Flash Chromatography using Amine-Functionalized Silica

This is the recommended first-line approach for purifying the free-base form of the compound.

  • Column Selection: Choose an appropriately sized amine-functionalized silica flash column (e.g., Biotage® KP-NH or equivalent).

  • Solvent System Selection: Develop a method using TLC plates with the same amine-functionalized stationary phase. A typical gradient is from 100% Hexanes to 50-100% Ethyl Acetate, or from 100% Ethyl Acetate to 10-20% Isopropanol for more polar compounds.[1] No amine modifier is needed.

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel (dry loading).

  • Equilibration & Elution: Equilibrate the column with the initial mobile phase (e.g., 100% Hexanes or Ethyl Acetate). Load the sample and begin the gradient elution.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of the Hydrochloride Salt

This method is ideal for purifying the solid hydrochloride salt form of the compound.

  • Solvent Selection: Given the compound's polarity and salt form, an alcohol/water system is a good starting point. Ethanol or isopropanol are common choices.[6] The HCl salt has excellent water solubility.[5]

  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hotplate with stirring) until the solid is fully dissolved. If it does not dissolve, add more solvent in small portions until it does.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more controlled crystal growth, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Biotage. (2023).
  • Teledyne LABS.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry.
  • Shanghai Finechem Biotechnology Co., Ltd. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8.
  • PubMed. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon.
  • Sigma-Aldrich. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride hydrochloride.
  • YouTube. (2022).
  • CymitQuimica. 4-(Aminomethyl)tetrahydro-2H-pyran hydrochloride.
  • ACS Publications. (1952). Some Alkyl and Heterocyclic Sulfides and Sulfones.
  • TCI Chemicals. 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride.
  • Chem-Impex. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.
  • Unknown.
  • Benchchem. (2025). A Comparative Guide to Solvents in Sulfone Synthesis.
  • ChemicalBook. 4-(Aminomethyl)tetrahydro-2H-pyran.
  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
  • Sigma-Aldrich. Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide.
  • ResearchGate. (2014). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot plant or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just a protocol, but a strategic framework for anticipating and resolving the challenges inherent in scaling up this valuable building block. We will explore the causality behind experimental choices and provide robust, self-validating methodologies.

Strategic Overview: Selecting a Scalable Synthetic Route

The synthesis of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide requires a multi-step approach. For large-scale production, the ideal route must prioritize safety, cost-effectiveness, atom economy, and the ease of purification. After evaluating several potential pathways, we recommend a five-step sequence starting from the commercially available Tetrahydro-4H-thiopyran-4-one.

This strategy is advantageous because it:

  • Postpones Oxidation: The oxidation of the sulfide to the sulfone is performed on a stable intermediate, avoiding potential complications with more sensitive functional groups.

  • Avoids Problematic Reagents at Scale: It circumvents methods like the Mitsunobu reaction, which, despite its utility in discovery chemistry, presents significant challenges in large-scale synthesis due to stoichiometric byproducts that are difficult to remove.[1][2]

  • Utilizes a Robust Amination Strategy: The conversion of a nitrile to a primary amine via catalytic hydrogenation is a well-established and industrially viable method.[3]

Below is a workflow diagram illustrating the recommended scale-up strategy.

G cluster_0 Recommended Scale-Up Workflow A 1. Ketone Reduction Tetrahydro-4H-thiopyran-4-one B 2. Sulfide Oxidation 4-Hydroxytetrahydro-2H-thiopyran A->B NaBH4 C 3. Alcohol Activation (Mesylation) 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide B->C H2O2, Na2WO4 D 4. Cyanide Displacement Tetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate C->D MsCl, Et3N E 5. Nitrile Reduction 4-(Cyanomethyl)tetrahydro-2H-thiopyran 1,1-dioxide D->E NaCN F Final Product 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide E->F H2, Raney Co, NH3

Caption: Recommended five-step synthesis workflow for scale-up.

Detailed Experimental Protocol for Scale-Up

The following protocol is a representative, scalable process. All operations should be conducted in appropriately rated equipment by trained personnel, adhering to all local safety regulations.

Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one
  • Charge a suitable reactor with Tetrahydro-4H-thiopyran-4-one (1.0 equiv) and methanol (5 vol).

  • Cool the stirred solution to 0-5 °C.

  • Portion-wise, add sodium borohydride (NaBH₄, 0.3 equiv) over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Stir the reaction at 5-10 °C for an additional 2 hours, monitoring for completion by GC or TLC.

  • Slowly quench the reaction by adding acetone (0.5 vol), followed by a gradual addition of water (2 vol).

  • Adjust the pH to ~7 with dilute HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-hydroxytetrahydro-2H-thiopyran as a crude oil, which can be used directly in the next step.

Step 2: Oxidation to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
  • Charge a reactor with 4-hydroxytetrahydro-2H-thiopyran (1.0 equiv), water (3 vol), and sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 equiv).

  • Heat the mixture to 50-55 °C.

  • Slowly add 35% hydrogen peroxide (H₂O₂, 2.5 equiv) via a dropping funnel over 4-6 hours, carefully monitoring the exotherm. Maintain the internal temperature between 60-70 °C with controlled cooling.

  • After the addition is complete, maintain the temperature at 70 °C for 2-4 hours until reaction completion is confirmed (TLC/LC-MS).

  • Cool the reaction to room temperature and add a solution of sodium sulfite (Na₂SO₃) to quench excess peroxide (test with peroxide strips).

  • Concentrate the reaction mixture under reduced pressure to a minimal volume. The product often crystallizes upon cooling.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide.

Step 3 & 4: Mesylation and Cyanide Displacement
  • Charge the reactor with 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv), dichloromethane (10 vol), and triethylamine (Et₃N, 1.5 equiv).

  • Cool the mixture to 0-5 °C.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise, keeping the temperature below 10 °C.

  • Stir at 0-5 °C for 1-2 hours. Upon completion, wash the organic layer sequentially with cold water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter. This solution of the mesylate is often used directly.

  • In a separate reactor, prepare a slurry of sodium cyanide (NaCN, 1.5 equiv) in DMSO (5 vol). (CAUTION: Cyanide is highly toxic) .

  • Add the solution of the mesylate to the cyanide slurry at room temperature.

  • Heat the reaction to 60-70 °C and stir for 4-8 hours until the starting material is consumed.

  • Cool the reaction, and carefully quench by pouring it into a large volume of cold water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by recrystallization or column chromatography to obtain 4-(cyanomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Step 5: Catalytic Hydrogenation to Final Product
  • Charge a high-pressure hydrogenation reactor with 4-(cyanomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv), methanol saturated with ammonia (10 vol), and a slurry of Raney Cobalt or Raney Nickel (10-20 wt%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 500-1000 psi (35-70 bar).[4]

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the catalyst under a nitrogen blanket (catalyst can be pyrophoric).

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or by salt formation and recrystallization to yield 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Step Key Reagents Typical Stoichiometry (equiv) Solvent Temperature Typical Time
1. ReductionNaBH₄0.3Methanol0-10 °C2-4 h
2. OxidationH₂O₂, Na₂WO₄2.5, 0.02Water60-70 °C6-10 h
3. MesylationMsCl, Et₃N1.2, 1.5Dichloromethane0-10 °C1-2 h
4. CyanationNaCN1.5DMSO60-70 °C4-8 h
5. HydrogenationH₂, Raney Co, NH₃Gas, 10-20 wt%Methanol/NH₃80-100 °C6-12 h
Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Oxidation Step (Sulfide to Sulfone)
  • Q1: My oxidation reaction is stalling, leaving significant amounts of the sulfoxide intermediate. How can I drive it to completion?

    • A1: This is a common issue. First, verify the activity of your hydrogen peroxide. On scale, titrate a sample to confirm its concentration. Second, the sodium tungstate catalyst can be poisoned. Ensure your starting sulfide from Step 1 is clean and free of quenching agents. If the reaction stalls, a small additional charge of the catalyst and peroxide may be required, but this should be done cautiously to avoid a runaway reaction.

  • Q2: I'm experiencing a dangerous exotherm during the hydrogen peroxide addition. What are the best control strategies?

    • A2: Thermal management is critical. The primary control is the addition rate of the peroxide; use a reliable metering pump and link its rate to the internal temperature reading. Ensure your reactor's cooling system is sufficient for the batch size. Using a co-solvent like tert-butanol can sometimes help moderate the reaction, but water is generally preferred for green chemistry and cost reasons. For very large scales, transitioning to a continuous flow reactor provides superior heat exchange and safety.

Cyanide Displacement Step
  • Q3: The cyanation reaction is slow and gives poor yields. What factors should I investigate?

    • A3: Several factors could be at play. First, ensure your mesylate intermediate was formed correctly and is of high purity; residual acid or water can quench the cyanide nucleophile. Second, the solubility of sodium cyanide is critical. DMSO is an excellent solvent for this, but ensure it is anhydrous. The reaction is also temperature-dependent; ensure you are reaching and maintaining the target temperature. Finally, agitation is key on a large scale to maintain good contact between the dissolved mesylate and the solid cyanide.

  • Q4: What are the essential safety protocols for handling sodium cyanide at pilot-plant scale?

    • A4: Working with cyanide requires strict, non-negotiable safety protocols. All operations must be conducted in a well-ventilated area with continuous hydrogen cyanide (HCN) gas monitoring. A dedicated aqueous bleach or hydrogen peroxide solution should be readily available for quenching any spills, which converts cyanide to the less toxic cyanate. Crucially, never allow cyanide to come into contact with acid , as this will liberate lethal HCN gas. All waste streams must be treated to destroy residual cyanide before disposal according to environmental regulations.

Nitrile Reduction (Catalytic Hydrogenation)

G cluster_1 Troubleshooting: Nitrile Hydrogenation Start High levels of secondary/ tertiary amine byproducts? Decision1 Is ammonia being used in the reaction? Start->Decision1 Solution1 Implement methanolic ammonia as the solvent system. Decision1->Solution1 No Decision2 What catalyst is in use? Decision1->Decision2 Yes Solution2 Switch to Raney Cobalt or a highly dispersed Ni catalyst. These show higher selectivity for primary amines. Decision2->Solution2 Pd/C Solution3 Optimize temperature and pressure. Lower temperatures often favor primary amine formation. Decision2->Solution3 Raney Ni/Co

Caption: Decision tree for troubleshooting byproduct formation.

  • Q5: My hydrogenation is producing significant amounts of secondary amine byproduct. How can this be prevented?

    • A5: This is the most critical challenge in nitrile reduction. The primary amine product can react with the intermediate imine, leading to a secondary amine after reduction. The most effective countermeasure is to conduct the reaction in the presence of ammonia.[5] Ammonia is present in vast excess and competes with the primary amine product for reaction with the imine, thus suppressing byproduct formation.

  • Q6: The hydrogenation reaction has stalled before completion. What are the likely causes?

    • A6: Catalyst deactivation is the most probable cause. Ensure the nitrile starting material is highly pure, as sulfur compounds or other functional groups can poison the catalyst. Check the quality of your catalyst; Raney catalysts have a finite shelf life. Poor agitation in a large reactor can also lead to mass transfer limitations, making it appear as if the reaction has stopped. Finally, ensure your hydrogen supply is consistent and the pressure is maintained.

Frequently Asked Questions (FAQs)
  • Q1: Why is the Gabriel synthesis not recommended for this scale-up?

    • A1: The Gabriel synthesis is an excellent laboratory method for making primary amines.[6][7] However, on a large scale, the final step involves cleaving the phthalimide group, typically with hydrazine. This generates a phthalhydrazide precipitate that can be voluminous and difficult to filter and wash efficiently, leading to product loss and creating a challenging waste stream.[6]

  • Q2: Could an azide intermediate (R-CH₂-N₃) be used instead of the nitrile?

    • A2: Yes, a route via an azide is a viable alternative. The mesylate can be displaced with sodium azide, followed by reduction (e.g., hydrogenation or a Staudinger reaction). The primary advantage is that the reduction of an azide almost exclusively yields the primary amine. However, organic azides, especially low molecular weight ones, are potentially explosive and pose significant safety risks on a large scale. A thorough thermal hazard assessment is mandatory before considering this route for manufacturing.

  • Q3: What are the main process safety considerations for the final catalytic hydrogenation step?

    • A3: The two main hazards are flammable hydrogen gas and the pyrophoric nature of the catalyst. Hydrogenations must be performed in a pressure-rated, inerted vessel designed for this purpose. Raney Nickel and Cobalt catalysts are pyrophoric and can ignite spontaneously if exposed to air when dry.[5] They must be stored and handled as a slurry under water or a suitable solvent. Post-reaction, the catalyst must be filtered carefully under an inert atmosphere and quenched (e.g., with very dilute acid) before disposal.

References
  • Hu, C., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available at: [Link]

  • Larkin, J. M. (1983). Method for the hydrogenation of nitriles to primary amines. Google Patents, US4375003A.
  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • Nagano, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Scientific Update. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. Available at: [Link]

  • Reddit. (2025). Large scale Gabriel synthesis tips. r/chemistry. Available at: [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis. Available at: [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions.
  • Science of Synthesis. (2010).
  • Study Mind. Amines - Nitriles (A-Level Chemistry). Study Mind. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Chemguide. Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]

  • Wikipedia. Gabriel synthesis. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

managing unexpected reactivity of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Welcome to the technical support guide for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-tested insights to help you anticipate and manage its unique reactivity profile, ensuring the success and efficiency of your synthetic campaigns.

Section 1: Understanding the Core Chemical Profile

This section addresses the fundamental properties of the molecule that govern its behavior in chemical reactions.

Question: What are the primary functional groups of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, and how do they influence its overall reactivity?

Answer: The molecule possesses two key features: a primary aliphatic amine and a cyclic sulfone.

  • Primary Amine (-CH₂NH₂): This is the principal reactive site for nucleophilic attacks, most commonly in reactions like amide bond formation, reductive amination, and alkylation. Its reactivity is governed by the availability of the nitrogen lone pair.

  • Cyclic Sulfone (-SO₂-): The sulfone group is a strong electron-withdrawing group and a powerful hydrogen bond acceptor.[1][2] It is generally considered chemically inert under standard synthetic conditions (e.g., amide coupling, mild reductions). However, its presence has two significant indirect effects:

    • Electronic Influence: It reduces the electron density of the surrounding aliphatic ring, though its effect on the distal aminomethyl group's basicity (pKa) is minimal due to the separation by several sigma bonds.

    • Physical Properties: The high polarity of the sulfone group significantly increases the polarity of the entire molecule and its derivatives. This impacts solubility, often requiring more polar solvent systems, and influences the chromatographic behavior during purification.

The tetrahydrothiopyran ring itself is a conformationally constrained saturated system, which can introduce specific steric considerations for accessing the amine.[1]

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is the most common application for this reagent. Unexpected reactivity often manifests as low yields, side reactions, or purification difficulties.

Question: My amide coupling reaction with 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is resulting in low conversion. What are the likely causes and how can I optimize the reaction?

Answer: Low conversion in amide coupling is a frequent issue that can typically be traced to suboptimal activation, solubility, or reaction conditions. The sulfone moiety, while stable, renders the amine highly polar, which can lead to poor solubility in common aprotic solvents like Dichloromethane (DCM).

Troubleshooting Workflow:

G start Low Conversion Observed solubility Is the amine fully dissolved in the reaction solvent? start->solubility dissolved Yes solubility->dissolved Yes not_dissolved No solubility->not_dissolved No coupling Is the carboxylic acid fully activated? activated Yes coupling->activated Yes not_activated No coupling->not_activated No reagent Is the coupling reagent appropriate? appropriate Yes reagent->appropriate Yes not_appropriate No reagent->not_appropriate No dissolved->coupling solvent_change Action: Switch to a more polar aprotic solvent (e.g., DMF, DMAc, NMP). Consider a solvent mixture. not_dissolved->solvent_change activated->reagent premix Action: Premix acid, coupling agent, and base (e.g., DIPEA) for 15-30 min before adding the amine. not_activated->premix temp_increase Action: Increase reaction temperature to 40-50 °C. Monitor for byproduct formation. appropriate->temp_increase reagent_change Action: Switch to a stronger coupling reagent (e.g., HATU, COMU). Consider phosphonium-based reagents like PyBOP. not_appropriate->reagent_change

Caption: Troubleshooting workflow for low amide coupling conversion.

Optimization Strategies & Recommended Protocol:

The choice of coupling agent is critical. While carbodiimides like EDC are common, uronium/aminium salt-based reagents are often more effective for challenging couplings.[3]

Coupling ReagentCommon AdditiveRecommended BaseKey Considerations
EDC HOBt or OxymaPure®DIPEA, NMMEconomical but can be sluggish. Risk of side reactions if activation is slow.
HATU NoneDIPEA, 2,4,6-CollidineHighly efficient and fast. Generally provides superior yields for polar or hindered substrates.
T3P® NonePyridine, DIPEAExcellent for minimizing epimerization. Byproducts are water-soluble, simplifying workup.
PyBOP NoneDIPEAPhosphonium salt; avoids guanidinium byproducts. Good for sensitive substrates.

Optimized General Protocol (HATU Coupling):

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes. A color change may be observed as the active ester forms.

  • In a separate flask, dissolve 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid solution.

  • Stir the reaction at room temperature and monitor by LC-MS. If the reaction is slow after 4 hours, consider gentle heating to 40 °C.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with extraction using a suitable solvent (e.g., EtOAc, DCM), though be aware the product may have some aqueous solubility.

Question: I am observing an unexpected byproduct with a mass corresponding to the starting amine plus my activating agent (e.g., M+135 for HATU). What is happening?

Answer: This is a classic sign of the amine reacting directly with the coupling reagent. This side reaction forms a guanidinium or other inactive byproduct and consumes both your amine and your coupling reagent. It occurs when the rate of reaction between the amine and the coupling reagent is competitive with the rate of reaction between the amine and the desired activated ester.

Mechanism & Prevention:

G cluster_0 Desired Pathway cluster_1 Side Reaction Acid R'-COOH AE O-Acyl Active Ester Acid->AE + HATU + Base Product Product AE->Product + Amine Amine R-NH₂ Byproduct Byproduct Amine->Byproduct + HATU (No Acid Present)

Caption: Competing pathways in amide coupling reactions.

Solution: The key to preventing this is to ensure the carboxylic acid is fully activated before the amine is introduced.

  • Order of Addition is Critical: Always add the coupling reagent and base to the carboxylic acid first.

  • Allow for a "Pre-activation" Period: Stir the acid, coupling reagent, and base for a minimum of 15 minutes at room temperature before adding the amine. This allows for the complete formation of the active ester intermediate, which is the species you want the amine to react with.

Section 3: FAQs on Handling, Storage, and Purification

Question: What are the best practices for storing and handling 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide?

Answer: Proper storage is essential to maintain the integrity of this reagent.

  • Temperature: Store in a cool environment, ideally refrigerated (2–8 °C).[4]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon). Primary amines are basic and can readily absorb atmospheric CO₂ to form carbonate salts, which will reduce the effective molarity of the free amine.[4]

  • Moisture: The compound is hygroscopic. Store in a tightly sealed container in a dry location or desiccator to prevent water absorption.[4]

Question: My final product is highly polar and difficult to purify via standard column chromatography. What strategies can you suggest?

Answer: The presence of the sulfone group imparts high polarity, often making purification challenging.

  • Reverse-Phase Chromatography (RP-HPLC): This is often the most effective method for highly polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid as a modifier) is a standard starting point.

  • Normal-Phase Chromatography Modifications:

    • Solvent System: Avoid non-polar eluents like pure hexanes. A gradient of DCM/Methanol or EtOAc/Methanol is more appropriate.

    • Amine Tailing: To prevent the product from streaking on the silica gel, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonium hydroxide.

  • Recrystallization/Trituration: If the product is a solid, these methods can be highly effective for purification on a larger scale. Experiment with various solvent systems (e.g., EtOAc, isopropanol, acetonitrile).

References

  • El-Subbagh, H. I., et al. (2019). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of 2H-Thiopyran, tetrahydro-, 1,1-dioxide. Available at: [Link]

  • ResearchGate (n.d.). Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. Available at: [Link]

  • NIST (2025). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. Available at: [Link]

  • ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Shanghai Finechem Biotechnology Co., Ltd. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. Available at: [Link]

  • NIST (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Available at: [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Aminomethyltetrahydropyran. PubChem Compound Database. Available at: [Link]

  • ACS Publications (2025). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]

  • Guiver, M. D., et al. (1995). Chemical Modification of Polysulfones II: An Efficient Method for Introducing Primary Amine Groups onto the Aromatic Chain. Macromolecules. Available at: [Link]

  • ResearchGate (2022). Sequential C–S and S–N Coupling Approach to Sulfonamides. Available at: [Link]

  • Reddit (2021). r/Chempros - Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • RongNa Biotechnology Co., Ltd (n.d.). 4-(aminomethyl)tetrahydro-2h-thiopyran-4-ol. Available at: [Link]

  • Wikipedia (n.d.). Sulfone. Available at: [Link]

  • Diplomata Comercial (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Taylor & Francis (n.d.). Thiopyran – Knowledge and References. Available at: [Link]

  • Dana Bioscience (n.d.). 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide 50mg. Available at: [Link]

  • PubMed Central (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]

  • ResearchGate (2017). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Experiments Involving Rapamycin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: First Principles for Robust Rapamycin Experimentation

Rapamycin (also known as Sirolimus) is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, metabolism, and survival.[1] Its primary mechanism of action involves forming a complex with the intracellular protein FK506-binding protein-12 (FKBP12).[1][2] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), disrupting downstream signaling pathways that control protein synthesis and cell cycle progression.[1][3]

Despite its well-defined mechanism, the physicochemical properties of Rapamycin present significant challenges that can lead to experimental variability and inconsistent results. This guide provides a structured approach to troubleshooting these issues, grounded in an understanding of the compound's inherent characteristics. By addressing these core challenges proactively, researchers can enhance the reliability and reproducibility of their findings.

The primary sources of inconsistency in Rapamycin experiments stem from three key areas:

  • Poor Aqueous Solubility: Rapamycin is a lipophilic molecule with extremely low solubility in water and aqueous buffers like PBS.[4][5] This often leads to precipitation when transferring the compound from an organic stock solution to an aqueous experimental medium.

  • Chemical Instability: Rapamycin is susceptible to degradation, particularly in aqueous solutions.[1] This degradation is influenced by factors such as pH, temperature, and exposure to light.[1][6][7]

  • Complex Biological Interactions: The effects of Rapamycin can be modulated by various factors within the experimental system, including cell line-specific sensitivities, interactions with serum proteins, and the activation of cellular feedback loops.[8][9][10]

This guide will systematically address each of these challenges, providing both theoretical explanations and practical, step-by-step protocols to help you achieve consistent and reliable results in your Rapamycin-based experiments.

Frequently Asked Questions (FAQs) & In-Depth Explanations

Category 1: Solubility and Solution Preparation

Q1: My Rapamycin won't dissolve in my aqueous buffer (e.g., PBS). Why is this happening?

A1: Rapamycin is a highly lipophilic (fat-soluble) molecule, which means it has very poor solubility in water-based solutions like PBS.[4] Attempting to dissolve it directly in aqueous buffers will almost always result in a precipitate or a non-homogenous suspension. To create a usable solution, Rapamycin must first be dissolved in an appropriate organic solvent to create a concentrated stock solution.

Q2: What is the best organic solvent for my Rapamycin stock solution?

A2: The most commonly recommended solvents for preparing Rapamycin stock solutions are Dimethyl sulfoxide (DMSO) and ethanol.[11] It is critical to use anhydrous (water-free) organic solvents, as any residual water can significantly reduce Rapamycin's solubility.[4]

SolventRecommended Concentration
DMSO≥ 100 mg/mL (~109 mM)[11]
Ethanol≥ 50 mg/mL[11]
Methanol25 mg/mL[11]

Q3: I successfully dissolved my Rapamycin in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?

A3: This is a very common issue known as "solvent shock." It occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. To prevent this, it is crucial to add the aqueous medium to the Rapamycin stock solution slowly while vortexing or mixing.[4][12] This gradual dilution helps to maintain the compound's solubility. Pre-warming both the stock solution and the medium to 37°C can also help.[1][12]

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A4: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5%.[1][11] However, the optimal concentration can be cell-line dependent, so it is always best to run a vehicle control (medium with the same concentration of DMSO but without Rapamycin) to ensure that the solvent itself is not affecting your experimental results.

Category 2: Stability and Storage

Q5: How should I store my Rapamycin, both as a powder and as a stock solution?

A5: Proper storage is critical to prevent degradation of Rapamycin.

FormSolvent/ConditionTemperatureDuration
PowderDesiccated, protected from light-20°CUp to 3 years[11]
Stock SolutionDMSO-20°C or -80°CUp to 3 months[11]
Stock SolutionEthanol-20°CAt least 1 month[11]

Q6: Is Rapamycin stable in my cell culture medium at 37°C?

A6: No, Rapamycin is not stable for extended periods in aqueous solutions at 37°C.[4] Studies have shown significant degradation can occur within 24 hours in common buffers like PBS.[4][6][7] This instability is due to hydrolysis, a chemical reaction where water breaks down the Rapamycin molecule.[1] Therefore, it is essential to prepare fresh working solutions in your aqueous medium for each experiment and, for long-term experiments (over 24-48 hours), consider replenishing the media with freshly prepared Rapamycin.[1]

Category 3: Experimental Design and Interpretation

Q7: I'm not seeing the expected inhibitory effect of Rapamycin on my cells. What could be the reason?

A7: There are several potential reasons for a lack of effect:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Rapamycin.[8] This can be due to intrinsic differences in the mTOR signaling pathway or other cellular factors. It's important to determine the IC50 (the concentration that inhibits 50% of the desired activity) for your specific cell line.

  • Compound Degradation: As discussed, if your Rapamycin has degraded due to improper storage or instability in the medium, its effective concentration will be much lower than intended.

  • Precipitation: If the Rapamycin has precipitated out of your working solution, the actual concentration available to the cells will be significantly reduced.[1]

  • Serum Interactions: Components in fetal bovine serum (FBS), such as albumin, can bind to Rapamycin, potentially reducing its bioavailability.[10][13][14] If you suspect this is an issue, you may need to conduct experiments in serum-free or reduced-serum media, though this can have other effects on cell health and signaling.

Q8: I'm observing an unexpected increase in the phosphorylation of Akt or ERK after Rapamycin treatment. Is this a known off-target effect?

A8: Yes, this is a well-documented phenomenon caused by a negative feedback loop. mTORC1 normally phosphorylates and inhibits S6 Kinase 1 (S6K1). S6K1, in turn, can inhibit Insulin Receptor Substrate 1 (IRS-1). When you inhibit mTORC1 with Rapamycin, this relieves the inhibition of IRS-1, leading to the over-activation of the PI3K/Akt signaling pathway.[8] This can result in increased phosphorylation of Akt and, in some cases, ERK. If this feedback loop is confounding your results, you may need to consider using a dual mTOR/PI3K inhibitor.

Systematic Troubleshooting Protocols

Protocol 1: Validating Your Rapamycin Stock Solution

This protocol will help you confirm the concentration and integrity of your Rapamycin stock solution.

Materials:

  • Your Rapamycin stock solution (in DMSO or ethanol)

  • HPLC-grade methanol and water[15]

  • A C8 or C18 reverse-phase HPLC column[15][16]

  • An HPLC system with a UV detector (set to 277-278 nm)[15][16]

Procedure:

  • Prepare Standards: Create a series of known concentrations of a new, certified Rapamycin standard in your mobile phase.

  • Dilute Your Stock: Dilute a small aliquot of your stock solution in the mobile phase to a concentration that falls within the range of your standards.

  • HPLC Analysis:

    • Inject your standards to generate a standard curve.

    • Inject your diluted stock solution.

    • Compare the peak area of your stock solution to the standard curve to determine its actual concentration.

  • Purity Check: Examine the chromatogram for the presence of extra peaks, which could indicate degradation products or isomers.[16][17] Rapamycin can exist in different isomeric forms in solution, which may appear as separate peaks.[17]

Protocol 2: Preparing a Stable and Homogenous Working Solution

This protocol is designed to minimize precipitation when preparing your final working solution in an aqueous medium.

Materials:

  • Validated Rapamycin stock solution

  • Sterile cell culture medium (or other aqueous buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm: Gently warm both your aliquot of Rapamycin stock solution and your cell culture medium to 37°C.[1]

  • Serial Dilution: If you are making a large dilution (e.g., from 10 mM to 10 nM), it is best to perform a serial dilution. First, dilute your stock to an intermediate concentration (e.g., 100 µM) in your medium.

  • Add Medium to Drug: To minimize solvent shock, add the pre-warmed medium to the thawed stock solution aliquot dropwise while vortexing .[12] Do not add the concentrated stock directly to the bulk of the medium.

  • Visual Inspection: After mixing, visually inspect the solution for any signs of precipitation. A clear solution should be obtained.

  • Use Immediately: Use the freshly prepared working solution immediately to avoid degradation.[4]

Visualizing Key Concepts

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

// Nodes GrowthFactors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC1_2 [label="TSC1/TSC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis\n& Cell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FKBP12 [label="FKBP12", fillcolor="#F1F3F4", fontcolor="#202124"]; Rapa_FKBP12 [label="Rapamycin-FKBP12\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; Akt -> TSC1_2 [arrowhead=tee, color="#EA4335", label=" Inh."]; TSC1_2 -> Rheb [arrowhead=tee, color="#EA4335", label=" Inh."]; Rheb -> mTORC1 [color="#4285F4", label=" Act."]; mTORC1 -> S6K1 [color="#4285F4"]; mTORC1 -> FourEBP1 [color="#4285F4"]; S6K1 -> ProteinSynthesis [color="#4285F4"]; FourEBP1 -> ProteinSynthesis [arrowhead=tee, color="#EA4335"];

Rapamycin -> FKBP12 [style=dashed, color="#5F6368"]; FKBP12 -> Rapa_FKBP12 [style=dashed, color="#5F6368"]; Rapa_FKBP12 -> mTORC1 [arrowhead=tee, color="#EA4335", label=" Allosteric Inh."]; }

Caption: Canonical mTOR signaling pathway and the inhibitory action of Rapamycin.

Troubleshooting Workflow for Inconsistent Rapamycin Results

// Nodes Start [label="Inconsistent Results\nwith Rapamycin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStock [label="Step 1: Validate Stock Solution\n(Concentration & Purity via HPLC)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; StockOK [label="Stock OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RemakeStock [label="Action: Remake Stock\nfrom Fresh Powder", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPrep [label="Step 2: Review Working\nSolution Preparation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepOK [label="Precipitate Visible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizePrep [label="Action: Optimize Dilution\n(Pre-warm, Slow Addition)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAssay [label="Step 3: Evaluate Assay\nConditions & Readout", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; AssayOK [label="Expected Readout?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TroubleshootAssay [label="Action: Confirm Cell Sensitivity (IC50)\nCheck for Feedback Loops (p-Akt)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Consistent Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckStock [color="#4285F4"]; CheckStock -> StockOK [color="#4285F4"]; StockOK -> RemakeStock [label="No", color="#EA4335"]; RemakeStock -> CheckStock [style=dashed, color="#5F6368"]; StockOK -> CheckPrep [label="Yes", color="#34A853"]; CheckPrep -> PrepOK [color="#4285F4"]; PrepOK -> OptimizePrep [label="Yes", color="#EA4335"]; OptimizePrep -> CheckPrep [style=dashed, color="#5F6368"]; PrepOK -> CheckAssay [label="No", color="#34A853"]; CheckAssay -> AssayOK [color="#4285F4"]; AssayOK -> TroubleshootAssay [label="No", color="#EA4335"]; TroubleshootAssay -> CheckAssay [style=dashed, color="#5F6368"]; AssayOK -> Success [label="Yes", color="#34A853"]; }

Caption: A logical workflow for troubleshooting inconsistent Rapamycin experiments.

References

  • Kennedy, B. K., & Lamming, D. W. (2016). The Mechanistic Target of Rapamycin: The Grand ConducTOR of Metabolism and Aging. Cell Metabolism, 23(6), 990-1003. [Link]

  • Cusabio. (n.d.). mTOR signaling pathway. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2007). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. PubMed. [Link]

  • Bio-Techne. (n.d.). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Retrieved from [Link]

  • Bjornsti, M. A., & Houghton, P. J. (2004). The TOR pathway: a target for cancer therapy. Nature Reviews Cancer, 4(5), 335-348. [Link]

  • Dowling, R. J., et al. (2010). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link]

  • D'Auria, M., & Racioppi, R. (2007). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. ResearchGate. [Link]

  • Novatia. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • Li, Y., et al. (2012). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. [Link]

  • Dadashzadeh, S., et al. (2010). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research, 9(4), 365-371. [Link]

  • Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. [Link]

  • Chen, L. (2015). How to make sure rapamycin completely dissolve in medium? ResearchGate. [Link]

  • BASi. (n.d.). Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues. Retrieved from [Link]

  • Simamora, P., et al. (2001). Solubilization of rapamycin. International Journal of Pharmaceutics, 213(1-2), 25-29. [Link]

  • Talluri, M. V., et al. (2015). Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 107, 325-333. [Link]

  • S. hygroscopicus. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Science Alert. [Link]

  • Bitto, A., et al. (2016). Meta-Analysis of 29 Experiments Evaluating the Effects of Rapamycin on Life Span in the Laboratory Mouse. The Journals of Gerontology: Series A, 71(7), 857-865. [Link]

  • Suomalainen, A. (2019). Rapamycin – “One size does not fit all”. EMBO Molecular Medicine, 11(4), e10447. [Link]

  • Turner, N. A. (2020). Rapamycin increases pro-IL-1β protein levels, rescues serum starvation-induced pro-IL-1β degradation, inhibits mTOR but induces no autophagy in LPS-stimulated cardiac fibroblasts. ResearchGate. [Link]

  • Justice, J. N., & Niedernhofer, L. J. (2025). Rapamycin for longevity: the pros, the cons, and future perspectives. The Journal of clinical investigation. [Link]

  • Ogrodnik, M., et al. (2021). Unlike dietary restriction, rapamycin fails to extend lifespan and reduce transcription stress in progeroid DNA repair-deficient mice. Aging Cell, 20(2), e13297. [Link]

  • Khodaei, A., et al. (2016). Interactions Between Sirolimus and Anti-Inflammatory Drugs: Competitive Binding for Human Serum Albumin. ResearchGate. [Link]

  • da Silva, G. G., et al. (2022). Effect of FKBP12-Derived Intracellular Peptides on Rapamycin-Induced FKBP–FRB Interaction and Autophagy. International Journal of Molecular Sciences, 23(3), 1188. [Link]

  • Khodaei, A., et al. (2016). Interactions Between Sirolimus and Anti-Inflammatory Drugs: Competitive Binding for Human Serum Albumin. Iranian Journal of Pharmaceutical Research, 15(3), 527-535. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sirolimus Albumin-Bound?. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Bioassay Protocols for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and frequently asked questions (FAQs) to ensure the successful optimization of your experimental protocols. Our goal is to provide you with the causal reasoning behind experimental choices, fostering a deeper understanding of your bioassays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in bioassays.

Q1: What are the key physicochemical properties of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide that I should be aware of for bioassay development?

A1: 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, also known by its CAS Number 1107645-98-6, is a hydrochloride salt.[1] As a salt, it is expected to have good aqueous solubility, which is a favorable property for most bioassay buffers.[2] However, it is crucial to determine the empirical solubility limit in your specific assay buffer, as high concentrations may still lead to precipitation, affecting the accuracy of your results. The sulfone group contributes to the compound's polarity.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a suitable solvent, such as sterile deionized water or DMSO. Given its hydrochloride salt form, aqueous-based buffers are a good starting point.[2] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume of solvent added to your assay, which could otherwise have off-target effects. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Q3: What are the likely biological targets or pathways for a compound with this structure?

A3: The chemical structure, featuring a saturated heterocyclic ring and a primary amine, suggests it may act as a mimetic of endogenous ligands, potentially targeting receptors, ion channels, or enzymes. The tetrahydrothiopyran dioxide scaffold is a rigid structure that can present the aminomethyl group in a specific orientation for molecular recognition. Compounds with similar substructures have been explored for activity in the central nervous system.[2][4] Therefore, assays related to neurological targets, such as neurotransmitter receptors or transporters, could be relevant.

Q4: What are the initial steps for developing any new bioassay for this compound?

A4: The essential first steps in developing a robust bioassay include:

  • Determine the signal that indicates biological activity. This could be a change in fluorescence, luminescence, absorbance, or radioactive signal.[5]

  • Establish the appropriate doses to be used. A wide concentration range should be tested initially to determine the compound's potency.[5]

  • Develop a reference standard. This is crucial for assessing relative potency and controlling for variability.[5]

  • Characterize the robustness of the assay. This involves understanding how small variations in assay parameters affect the results.[5]

Part 2: Troubleshooting Guides for Specific Bioassay Types

Based on the structural characteristics of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, researchers are likely to employ it in target-based assays (e.g., ligand binding) or cell-based functional assays. This section provides detailed troubleshooting for these applications.

Guide 1: Ligand Binding Assays

Ligand binding assays are fundamental in determining the interaction between a compound and its target protein.[6]

Issue 1: High Background Noise or High Non-Specific Binding

High background can mask the specific signal from your compound of interest.[7]

  • Causality: Non-specific binding occurs when the compound or labeled ligand sticks to surfaces other than the intended target, such as the plate wells or filter membranes.[8] The chemical properties of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, such as potential hydrophobicity or charge, can contribute to this.

  • Troubleshooting Steps:

    • Optimize Blocking Conditions: Ensure that your blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to titrate the concentration of the blocking agent.[7]

    • Adjust Buffer Composition: The ionic strength and pH of the assay buffer can influence non-specific interactions. Try varying the salt concentration (e.g., NaCl) or testing a range of pH values around the physiological pH of 7.4.

    • Include a Detergent: A low concentration of a mild, non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your wash buffer can help reduce non-specific binding.[9]

    • Reduce Ligand/Compound Concentration: If using a labeled ligand, ensure you are not using an excessively high concentration, which can lead to increased non-specific binding.[8]

Issue 2: Low or No Detectable Signal

A weak signal suggests a problem with one or more components of the assay.[7]

  • Causality: A low signal can result from degraded reagents, suboptimal assay conditions, or poor quality of the biological material.[10]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that your target protein and any labeled ligands are not degraded. Run a quality control check, such as an SDS-PAGE for the protein.[10] Critical reagents should be well-characterized and stored properly.[11]

    • Optimize Incubation Times and Temperatures: Binding equilibrium may not have been reached. Try increasing the incubation time or optimizing the temperature. While many assays are run at room temperature, some interactions are more favorable at 4°C or 37°C.[7][10]

    • Check for Proper Protein Folding and Activity: If you are expressing and purifying the target protein, confirm it is correctly folded and active. The presence of necessary co-factors should also be verified.

    • Increase Protein Concentration: The concentration of your target protein might be too low to generate a detectable signal. Try increasing the amount of protein per well.

G A Inconsistent IC50 Values B Verify Linear Reaction Rate A->B C Check Substrate Concentration A->C D Assess Compound Interference A->D E Standardize Data Analysis A->E F Run Time-Course & Enzyme Titration B->F G Set [S] <= Km C->G H Run Compound-Only Controls D->H I Use Consistent Curve-Fitting Model E->I J Consistent IC50 Achieved F->J G->J H->J I->J

Caption: A logical approach to troubleshooting inconsistent IC50 values in enzyme inhibition assays.

Part 3: References

Sources

strategies to minimize degradation of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in your experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to help you anticipate and solve challenges.

Section 1: Understanding the Stability Profile

This section addresses the fundamental chemical properties of the molecule that are critical for understanding its degradation pathways.

Q1: What are the core structural features of this molecule and how do they influence its stability?

A: 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide possesses two key functional groups that dictate its chemical behavior: a primary aliphatic amine and a cyclic sulfone.

  • Primary Aminomethyl Group (-CH₂NH₂): This is the most reactive site on the molecule. As a primary amine, it is basic and nucleophilic. This makes it susceptible to reactions with acidic compounds and electrophiles. Its most common and often overlooked reaction is with atmospheric carbon dioxide (CO₂).[1][2]

  • Tetrahydrothiopyran 1,1-dioxide (Cyclic Sulfone): The sulfur atom in this ring is in its highest oxidation state (S(VI)), making the sulfone group exceptionally stable and resistant to further oxidation.[3] Sulfones are known for their high thermal stability and general inertness, meaning degradation pathways almost exclusively involve the aminomethyl group.[4][5] The sulfone's strong electron-withdrawing nature slightly reduces the basicity of the nearby amine group compared to a simple alkylamine, but the amine remains the primary center of reactivity.

Q2: What is the most common degradation pathway I should be aware of, and what is the mechanism?

A: The most prevalent degradation pathway is the reaction of the primary amine with atmospheric carbon dioxide (CO₂). This is a reversible reaction that forms a zwitterionic carbamic acid intermediate, which can then be deprotonated by another amine molecule to form an ammonium carbamate salt.[1][6]

This reaction is problematic for several reasons:

  • It introduces a significant impurity into your material.

  • It consumes the active amine, leading to inaccurate concentrations and poor stoichiometry in reactions.

  • The formation of carbamic acid can lower the pH of unbuffered solutions over time.[2]

Below is a diagram illustrating this degradation mechanism.

CO2_Reaction cluster_reactants Reactants cluster_products Degradation Products Amine R-CH₂NH₂ (Amine) Amine->mid_point1 + CO₂ (from air) CO2 O=C=O (Carbon Dioxide) CarbamicAcid R-CH₂NHCOOH (Carbamic Acid) CarbamicAcid->mid_point2 + another Amine molecule CarbamateSalt R-CH₂NH₃⁺  ⁻OOCNHCH₂-R (Ammonium Carbamate Salt) mid_point1->CarbamicAcid Reversible nucleophilic attack mid_point2->CarbamateSalt Proton transfer Troubleshooting_Workflow Start Inconsistent Reaction Yields CheckPurity Step 1: Purity Check Run analytical test (LC-MS, NMR) on the amine starting material. Start->CheckPurity IsImpurity Is an impurity detected? (e.g., M+44 in MS) CheckPurity->IsImpurity Purify Step 2: Purify the Amine Follow CO₂ removal protocol (e.g., Inert Gas Sparging). IsImpurity->Purify Yes Investigate Investigate other factors: - Reagent stability - Solvent quality - Reaction conditions IsImpurity->Investigate No RecheckPurity Step 3: Re-confirm Purity Repeat analytical test. Purify->RecheckPurity IsPure Is it pure now? RecheckPurity->IsPure Proceed Proceed with reaction using purified amine under inert atmosphere. IsPure->Proceed Yes IsPure->Investigate No (Consider other issues)

Caption: Troubleshooting workflow for inconsistent reaction yields.

Self-Validating Protocol: Pre-Reaction Purity Check

  • Objective: To ensure the amine's active concentration is known before starting a reaction.

  • Methodology:

    • Before setting up your main reaction, withdraw a small aliquot (~1 mg) of the amine.

    • Dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) and analyze by LC-MS.

    • Integrate the peak area for your desired compound versus any impurity peaks. If impurities (especially at M+44) constitute >5% of the total area, purification is recommended before use.

    • This quantitative check validates the quality of your starting material, isolating the variable and leading to more reproducible outcomes.

Section 3: Best Practices & Preventative Protocols

Proactive measures are the most effective strategy for preventing degradation.

Q: What are the ideal storage and handling conditions for this compound?

A: Proper storage and handling are critical. The primary goal is to minimize exposure to atmospheric CO₂ and moisture. [7][8]

Parameter Solid Form Solution Form Rationale
Temperature 2-8°C or -20°C -20°C Reduces kinetic rate of any potential degradation. [8]
Atmosphere Store under Argon or Nitrogen. Store under Argon or Nitrogen. CRITICAL: Prevents reaction with atmospheric CO₂ and O₂.
Container Tightly sealed amber glass vial. Tightly sealed vial with a PTFE-lined cap. Protects from light and ensures an airtight seal. [9]

| Moisture | Store in a desiccator. | Use anhydrous solvents. | Amines are often hygroscopic; moisture can facilitate degradation. [8]|

Q: What solvents should I use or avoid?

A: Solvent choice depends on the application (storage vs. reaction).

Solvent Class Examples Compatibility & Recommendations
Polar Aprotic DMSO, DMF, NMP, AcetonitrileGood for storage and reactions. These are generally non-reactive. Ensure they are anhydrous grade. Store solutions under an inert atmosphere.
Ethers THF, 2-MeTHF, DioxaneGood for reactions. Use anhydrous grade. Ethers can form peroxides, so use fresh, tested solvents.
Alcohols Methanol, EthanolUse with caution. Can be used for short-term dissolution (e.g., for analysis), but as protic solvents, they can participate in or alter reaction pathways. Not recommended for long-term storage.
Chlorinated DCM, ChloroformUse with caution. Generally compatible for reactions, but ensure they are free of acidic impurities (like HCl) which will form an ammonium salt.
Water / Buffers Aqueous SolutionspH Dependent. The compound is an amine and its solubility/stability will be highly dependent on pH. [10]Not recommended for storage unless as a buffered, pH-controlled salt solution.
Protocol: Preparation and Storage of a Stock Solution
  • Objective: To prepare a stable stock solution for routine use.

  • Materials: Anhydrous DMSO, vial with PTFE-lined septum cap, nitrogen or argon line, syringes.

  • Methodology:

    • Dry the vial and stir bar in an oven and cool under a stream of inert gas.

    • Weigh the desired amount of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide directly into the vial.

    • Seal the vial with the septum cap.

    • Using a syringe, add the required volume of anhydrous DMSO to the vial through the septum.

    • Briefly flush the headspace of the vial with inert gas.

    • Dissolve the solid by gentle vortexing or stirring.

    • Wrap the vial in aluminum foil or store it in a dark box at -20°C.

    • For use, withdraw the required amount with a syringe through the septum, always maintaining a positive pressure of inert gas in the vial.

Section 4: Analytical Methods for Degradation Monitoring

Q: How can I quantitatively and qualitatively assess the purity of my compound?

A: A combination of methods provides the most complete picture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use: The best method for routine purity checks.

    • What to look for: A primary peak corresponding to the mass of your compound (e.g., [M+H]⁺). Degradation will appear as new peaks. The carbamic acid adduct will appear at [M+44+H]⁺, and the carbamate salt adduct may appear at [2M+CO₂+H]⁺. This is an excellent tool for quantitative assessment of purity by peak area integration. [11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use: Provides detailed structural information.

    • What to look for: In ¹H NMR, carbamate formation can lead to peak broadening of the N-H protons and the adjacent CH₂ protons. In ¹³C NMR, the carbamate carbon (-NHCOO⁻) will appear as a distinct signal around 155-165 ppm.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Use: Can detect the presence of functional groups.

    • What to look for: The formation of a carbamate will introduce a new, strong absorption band in the 1650-1580 cm⁻¹ region, characteristic of the C=O stretch in the carbamate group.

References

  • ChemTube3D. (n.d.). Reversible reaction of Carbon Dioxide and Amines. Retrieved from [Link]

  • da Rosa, G. M., et al. (2021). Exploring reversible reactions between CO2 and amines. ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Verma, S. K., et al. (2017). Reaction of primary amines with CO2 in the presence of a strong nonnucleophilic base. ResearchGate. Retrieved from [Link]

  • Moioli, S., et al. (2023). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. MDPI. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Dey, S., et al. (2018). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. PubMed Central. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Elmore, A. R. (2005). Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

  • Perera, S., et al. (1997). Development of Colorimetric Method for the Detection of Amines Bound to Solid Support. ResearchGate. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2022). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • BASF. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Retrieved from [Link]

  • Keller, D., et al. (2024). Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure-Function Relationships. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). aminomethyl propanol, 124-68-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved from [Link]

  • Hussain, I. (1999). Amine handling and storage properties in gastrin (G-) cells. The University of Liverpool Repository. Retrieved from [Link]

  • Nepveu, F., et al. (2016). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PubMed Central. Retrieved from [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PubMed Central. Retrieved from [Link]

  • Vardan, T. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2017). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Enhanced safety of sulfone-based electrolytes for lithium-ion batteries. Retrieved from [Link]

  • Li, Y., et al. (2024). Enhanced safety of sulfone-based electrolytes for lithium-ion batteries: broadening electrochemical window and enhancing thermal stability. Beijing Institute of Technology. Retrieved from [Link]

  • Khan, I. (n.d.). PhD in Pharmaceutical Microbiology. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide and Its Structural Analogs for Drug Discovery Applications

Introduction: The Strategic Role of Saturated Heterocycles in Modern Medicinal Chemistry

Saturated heterocyclic scaffolds are foundational building blocks in the design of novel therapeutics. Their three-dimensional structures provide access to a greater chemical space compared to their flat aromatic counterparts, often leading to improved target selectivity and better physicochemical properties. Within this class, sulfur- and oxygen-containing rings like thiopyrans and pyrans are of particular interest.[1] The heteroatom influences ring conformation, polarity, and metabolic stability, offering a rich platform for medicinal chemists to fine-tune molecular properties.

A key chemical modification in sulfur-containing heterocycles is the oxidation of the sulfur atom to a sulfoxide or a sulfone. The sulfonyl group (SO₂) is a strong hydrogen bond acceptor and is metabolically stable, making it a valuable functional group in drug design.[2] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and provide specific interactions with biological targets.[3] Compounds bearing a sulfonyl group have demonstrated a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial effects.[2][4]

This guide provides a comprehensive comparative analysis of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a molecule of interest in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this analysis will be conducted through a detailed examination of its closest structural analogs:

  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Shares the core sulfone ring but with a direct amino linkage.

  • 4-(Aminomethyl)tetrahydro-2H-pyran: The oxygen-containing analog.

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol: The unoxidized sulfur analog with an additional hydroxyl group.

By comparing the known properties of these analogs, we can infer the likely physicochemical and pharmacological profile of the target compound and highlight the specific contributions of the sulfone group, the aminomethyl linker, and the sulfur heteroatom.

Structural and Physicochemical Profiles of the Comparator Compounds

A thorough understanding of a compound's potential begins with its fundamental chemical and physical properties. Below is a comparative look at the target compound and its selected analogs.

Target Compound: 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

While specific experimental data is scarce, we can predict its properties based on its structure. The presence of the sulfone group suggests it will be a polar, crystalline solid with good aqueous solubility. The aminomethyl group provides a basic center, allowing for salt formation to further enhance solubility.

Analog 1: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

This compound is the closest analog with a sulfone ring and is commercially available, often as a hydrochloride salt.[5] It serves as a valuable building block in pharmaceutical and agrochemical research.[6] The sulfone group makes the molecule polar, and its ability to cross the blood-brain barrier has been noted, making it of interest for neurological drug development.[6]

Table 1: Physicochemical Properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

PropertyValueSource(s)
Molecular FormulaC₅H₁₁NO₂S[7]
Molecular Weight149.21 g/mol [7]
XLogP3-0.8[7]
Boiling Point339.7°C at 760 mmHg[7]
Density1.237 g/cm³[7]
FormSolid[5]
Analog 2: 4-(Aminomethyl)tetrahydro-2H-pyran

This is the oxygen analog of the unoxidized target compound. The replacement of sulfur with oxygen leads to a less lipophilic and more polar molecule. It is used as a reagent in the synthesis of selective mTOR kinase inhibitors and PDE10A inhibitors for the treatment of schizophrenia.[8][9][10]

Table 2: Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-pyran

PropertyValueSource(s)
Molecular FormulaC₆H₁₃NO[11]
Molecular Weight115.17 g/mol [11]
XLogP3-0.1[11]
Boiling Point180.1±13.0 °C at 760 mmHg[12]
Density0.9±0.1 g/cm³[12]
pKa10.01±0.29[8]
FormClear liquid[9]
Analog 3: 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

This analog features the unoxidized thiopyran ring and an additional hydroxyl group at the 4-position. It is used as an intermediate in the synthesis of agents targeting the central nervous system (CNS), including treatments for epilepsy, neuropathic pain, and anxiety.[13] The presence of both amine and hydroxyl groups in a constrained ring system is thought to enhance metabolic stability and target selectivity.[13]

Table 3: Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol

PropertyValueSource(s)
Molecular FormulaC₆H₁₃NOS[13]
Molecular Weight147.24 g/mol [13]
CAS Number879514-92-8[13]
Storage2-8°C, light-proof, inert gas[13]

Comparative Analysis: Deconstructing the Impact of Structural Modifications

The subtle differences between the target compound and its analogs have profound implications for their behavior in biological systems.

G cluster_target Target Compound cluster_analogs Structural Analogs Target 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide Analog1 4-Aminotetrahydro- 2H-thiopyran 1,1-dioxide Target->Analog1 Amino vs. Aminomethyl Analog2 4-(Aminomethyl)tetrahydro- 2H-pyran Target->Analog2 SO2 vs. O Analog3 4-(Aminomethyl)tetrahydro- 2H-thiopyran-4-ol Target->Analog3 SO2 vs. S (+OH group)

Caption: Structural relationships between the target compound and its analogs.

1. The Role of the Sulfone Group (SO₂): The most significant difference between the target compound and analogs 2 and 3 is the oxidation state of the sulfur atom. The sulfone group in 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide dramatically increases polarity and introduces a potent hydrogen bond acceptor. This is expected to:

  • Increase Aqueous Solubility: The sulfone's ability to interact with water molecules will likely make the target compound more soluble than its sulfide counterpart (Analog 3).

  • Enhance Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which could lead to a longer biological half-life compared to the sulfide, which can be oxidized in vivo.[4]

  • Alter Target Binding: The sulfone's strong dipole and hydrogen bonding capacity can lead to specific, high-affinity interactions with protein targets that are not possible with a sulfide or an ether linkage.[2]

2. The Heteroatom's Influence (S vs. O): Comparing the target compound (with a sulfone) to its pyran analog (Analog 2) reveals the impact of the ring heteroatom. The C-S bond is longer than the C-O bond, leading to different ring conformations. Furthermore, the sulfone group is significantly more polar and a stronger hydrogen bond acceptor than the ether oxygen in the pyran ring. This suggests that the target compound will be more polar and have different conformational preferences than 4-(aminomethyl)tetrahydro-2H-pyran.

3. The Linker's Contribution (Aminomethyl vs. Direct Amino): The difference between the target compound and Analog 1 lies in the linker to the amino group. The aminomethyl group in the target compound provides greater conformational flexibility compared to the direct attachment of the amino group in Analog 1. This increased flexibility can be advantageous for optimizing interactions with a binding pocket. Additionally, the basicity (pKa) of the primary amine in the aminomethyl group is expected to be slightly higher than that of the amine directly attached to the ring, which can influence salt formation and interactions with acidic residues in proteins.

Experimental Protocols

Protocol: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran

A common method for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran involves the reduction of a corresponding nitrile or amide precursor. A representative procedure is as follows:

G A Tetrahydro-4H-pyran-4-carboxamide B Lithium Aluminum Hydride (LiAlH4) in Tetrahydrofuran (THF) A->B Reduction C 4-(Aminomethyl)tetrahydro-2H-pyran B->C

Caption: A general synthetic workflow for 4-(aminomethyl)tetrahydro-2H-pyran.

Step-by-Step Methodology:

  • Reaction Setup: A solution of tetrahydro-2H-pyran-4-carboxamide in dry tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath, and a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise with stirring. The reaction is highly exothermic and should be controlled carefully.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts.

  • Workup and Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to yield 4-(aminomethyl)tetrahydro-2H-pyran as a clear liquid.[8]

This reduction approach could likely be adapted for the synthesis of the target compound, starting from a suitable 4-cyanotetrahydro-2H-thiopyran 1,1-dioxide precursor.

Inferred Profile and Potential Applications of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Based on this comparative analysis, we can construct a predicted profile for the target compound:

  • Physicochemical Properties: It is expected to be a highly polar, water-soluble, crystalline solid. The sulfone and aminomethyl groups will allow for strong intermolecular interactions.

  • Pharmacokinetic Profile: The metabolic stability conferred by the sulfone group suggests the potential for a favorable pharmacokinetic profile. Its polarity may limit passive diffusion across biological membranes, but its potential to cross the blood-brain barrier, as suggested by Analog 1, makes it an interesting candidate for CNS targets.

  • Pharmacological Potential: The combination of a rigid heterocyclic core, a flexible basic side chain, and a strong hydrogen bond accepting sulfone group makes this scaffold highly attractive for targeting a variety of proteins, including kinases, proteases, and GPCRs. Its structural similarity to analogs used in CNS drug discovery suggests it could also have applications in treating neurological disorders.

Conclusion and Future Directions

While direct experimental data on 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is limited, a comparative analysis of its close structural analogs provides a solid foundation for predicting its properties and potential applications. The incorporation of the sulfone group is the most transformative feature, likely imparting high polarity, metabolic stability, and unique hydrogen bonding capabilities.

This analysis underscores the value of this compound as a novel building block for drug discovery. Future research should focus on:

  • Developing an efficient synthetic route to 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide to enable further study.

  • Conducting comprehensive physicochemical characterization , including pKa, logP, and solubility measurements, to validate the predictions made in this guide.

  • Screening the compound against a diverse range of biological targets , particularly those where the properties of the sulfone and aminomethyl groups would be advantageous, such as in the CNS.

By systematically exploring the structure-property relationships of this and similar scaffolds, the field of medicinal chemistry can continue to develop innovative and effective therapeutics.

References

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
  • 4-Aminomethyltetrahydropyran CAS#:130290-79-8. Chemsrc. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future.
  • Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed. [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update.
  • Role of sulphur-heterocycles in medicinal chemistry: An upd
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]

  • Application of Methylsulfone in Drug Discovery.
  • 4-Aminomethyltetrahydropyran. PubChem - NIH. [Link]

  • Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives.
  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. [Link]

  • 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. MySkinRecipes. [Link]

  • 4-(Aminomethyl)tetrahydro-2H-pyran. Protheragen. [Link]

Sources

Illuminating the Mechanism: A Comparative Guide to Identifying and Validating the Biological Target of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical and often formidable step in this process is the identification and subsequent validation of the compound's biological target. This is precisely the challenge presented by 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a compound recognized as a versatile building block in the synthesis of neuroactive agents and other pharmaceuticals, yet whose specific molecular target(s) remain largely uncharacterized in public-domain research.[1][2]

This guide provides a comprehensive framework for the de-novo identification and validation of the biological target for a novel compound like 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. We will navigate through a comparison of cutting-edge experimental strategies, delving into the causality behind experimental choices and presenting actionable protocols. Our focus is on creating a self-validating system of inquiry, ensuring that each step builds confidence in the eventual target hypothesis.

Part 1: Target Identification - Unmasking the Molecular Partner

When the target of a bioactive compound is unknown, the initial phase of investigation is akin to a search for a needle in a haystack. The primary objective is to isolate and identify the specific protein or proteins to which the compound binds to elicit its biological effect.[3][4] This process is often referred to as target deconvolution.[5] Below, we compare several powerful methodologies.

Affinity-Based Approaches: Fishing for a Target

The most direct methods for target identification rely on the principle of affinity.[6] These techniques use a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

This classic and robust technique involves immobilizing the small molecule of interest onto a solid support (like agarose beads) to create an affinity matrix.[6][7] This matrix is then incubated with a cell or tissue lysate. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.[7]

A critical consideration for this method is the synthesis of an appropriate affinity probe. A linker must be attached to the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide molecule at a position that does not interfere with its binding to the target protein.

For compounds that may target kinases, a specialized chemical proteomics approach using "kinobeads" is highly effective. Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[5] A competition binding experiment is performed where a cell lysate is incubated with varying concentrations of the free compound (4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide) before being applied to the kinobeads.[5] Proteins that bind to the compound in solution will not bind to the beads. By quantifying the proteins that remain on the beads using mass spectrometry, a dose-dependent binding profile can be generated for numerous kinases simultaneously, revealing the compound's specific targets.[5]

Table 1: Comparison of Affinity-Based Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized compound captures binding partners from lysate for MS identification.[6][7]Direct identification of binding partners; applicable to a wide range of targets.Requires chemical modification of the compound; potential for steric hindrance from the linker or matrix; risk of identifying non-specific binders.[8]
Kinobeads / Chemical Proteomics Competition between the free compound and immobilized broad-spectrum inhibitors for binding to a class of proteins (e.g., kinases).[5]Identifies targets within a large protein family in their native state; provides quantitative binding affinity data.[5]Primarily applicable to specific, well-characterized protein families for which broad-spectrum affinity reagents exist; may not identify targets outside of that family.
Label-Free Approaches: Observing Engagement in a Native Environment

To circumvent the need for chemical modification of the compound, label-free methods have been developed. These techniques detect the interaction between a small molecule and its target by observing changes in the target protein's properties.

CETSA is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.[9][10] In a typical CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures.[9] The aggregated, denatured proteins are then separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is quantified, often by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct binding interaction.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Part 2: Target Validation - From Putative to Proven

Identifying a binding partner is only the first step. Target validation is the crucial process of confirming that engagement of the putative target by the compound is responsible for the observed biological or therapeutic effect.[11][12][13]

Genetic Approaches: Modulating the Target to Confirm its Role

Genetic methods are considered a gold standard for target validation as they directly manipulate the expression of the target protein.[13]

Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein.[8][14] If the biological effect of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is diminished or abolished in cells treated with siRNA against the putative target, it provides strong evidence that the compound acts through that target.[8]

For more definitive validation, CRISPR/Cas9 technology can be used to permanently knock out the gene encoding the target protein.[15] The absence of a cellular response to the compound in these knockout cells is a powerful confirmation of the target's role.

Table 2: Comparison of Genetic Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
siRNA Knockdown Transiently reduces target mRNA, leading to decreased protein expression.[8]Relatively fast and straightforward to implement.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[15]
CRISPR/Cas9 Knockout Permanently disables the gene encoding the target protein.[15]Provides a definitive null background for testing compound activity; highly specific.[15]More technically complex and time-consuming than siRNA; knockout of essential genes can be lethal to cells.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Genetic Approaches for Target Validation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with either 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide at the desired concentration or a vehicle control for a predetermined time.

  • Harvesting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of the putative target protein by Western blot or other quantitative protein analysis methods.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.[6]

Protocol 2: siRNA-Mediated Knockdown for Target Validation
  • siRNA Design and Synthesis: Obtain at least two independent, validated siRNAs targeting the mRNA of the putative target gene, along with a non-targeting control siRNA.

  • Transfection: Transfect the chosen cell line with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol. A typical starting concentration for siRNA is 10-50 nM.[13]

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot).

  • Compound Treatment: Treat the remaining siRNA-transfected cells and control cells with 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide at a concentration known to elicit a biological response.

  • Phenotypic Assay: Perform the relevant biological assay to measure the effect of the compound.

  • Data Analysis: Compare the biological response to the compound in cells with the target knocked down to the response in control cells. A significant reduction in the compound's effect in the knockdown cells validates the target.[8][14]

Conclusion

The process of identifying and validating the biological target of a novel compound like 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a multi-faceted endeavor that requires a thoughtful and systematic approach. There is no single "best" method; rather, the convergence of evidence from orthogonal techniques provides the highest degree of confidence. By beginning with broad, unbiased screening methods such as affinity chromatography or CETSA with mass spectrometry, researchers can generate initial hypotheses. These hypotheses can then be rigorously tested and validated using precise genetic tools like siRNA and CRISPR/Cas9. This structured, comparative approach not only illuminates the mechanism of action of the compound but also builds a robust foundation for its future development as a potential therapeutic agent.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Chem-Impex. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride. Retrieved from [Link]

  • Futamura, Y., Muroi, M., & Osada, H. (2013). Target identification of small molecules based on chemical biology approaches. Molecular BioSystems, 9(5), 817-830. [Link]

  • Gilbert, D. F., & Bantscheff, M. (2016). Chemical proteomics for target deconvolution in drug discovery. Methods in Molecular Biology, 1394, 149-164. [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Rask-Andersen, M., Almén, M. S., & Schiöth, H. B. (2011). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 10(8), 579-590. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Vilar, S., & Hripcsak, G. (2017). A review of computational methods for predicting drug targets. Briefings in Bioinformatics, 18(5), 743-749. [Link]

  • Wyatt, P. G., & Gilbert, I. H. (2009). Target validation: linking target and chemical properties to desired product profile. Current Topics in Medicinal Chemistry, 9(12), 1053-1064. [Link]

Sources

In-Depth Comparative Analysis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold is of significant interest in medicinal chemistry due to its unique combination of a constrained saturated heterocyclic ring, a basic aminomethyl group, and a polar sulfone moiety. These features offer the potential for specific interactions with biological targets and favorable pharmacokinetic properties. This guide will explore the potential of this scaffold in the context of two major therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and Beta-secretase 1 (BACE1) for Alzheimer's disease.

Targeting Dipeptidyl Peptidase-4 (DPP-4) with Thiopyran Analogs: A Strategic Outlook

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Many successful DPP-4 inhibitors feature a primary or secondary amine that interacts with the key catalytic residues in the S1 pocket of the enzyme.

The 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide core is well-suited to target DPP-4. The primary amine of the aminomethyl group can form critical interactions with the catalytic dyad (Ser630, His740) and surrounding residues like Tyr662 and Tyr666 in the S1 pocket. The tetrahydrothiopyran ring can occupy the S2 pocket, where hydrophobic and van der Waals interactions are important for binding affinity. The sulfone group, being a strong hydrogen bond acceptor, could potentially form interactions with residues in the active site or contribute to the overall physicochemical properties of the molecule, such as solubility.

Key Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibition

Based on the SAR of other DPP-4 inhibitors, the following modifications to the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold could be explored to optimize potency and selectivity:

  • Substitution on the Amine: Acylation or alkylation of the primary amine can modulate binding affinity and selectivity. Small alkyl groups may be well-tolerated, while larger, appropriately substituted moieties could extend into other pockets of the enzyme.

  • Modification of the Thiopyran Ring: Introduction of substituents on the thiopyran ring could enhance hydrophobic interactions in the S2 pocket. For instance, small alkyl or aryl groups at the 2- or 6-positions could improve potency.

  • Stereochemistry: The stereochemistry at the 4-position of the thiopyran ring is likely to be critical for optimal presentation of the aminomethyl group to the S1 pocket. A systematic investigation of the different stereoisomers is warranted.

Exploring 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Analogs as BACE1 Inhibitors

BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. BACE1 inhibitors often feature a group that can interact with the catalytic dyad (Asp32 and Asp228) in the active site.

The aminomethyl group of the thiopyran scaffold could potentially interact with the catalytic aspartates of BACE1. The tetrahydrothiopyran ring and any appended substituents could then be optimized to occupy the various hydrophobic pockets (S1, S1', S2, S2', S3) of the BACE1 active site to enhance binding affinity and selectivity.

Anticipated SAR Trends for BACE1 Inhibition

Drawing from the extensive research on BACE1 inhibitors, the following SAR trends can be anticipated for the 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide series:

  • Amine Modification: The primary amine could be derivatized to form amides or other functional groups that can effectively hydrogen bond with the catalytic aspartates.

  • Lipophilic Substituents: The potency of BACE1 inhibitors is often driven by hydrophobic interactions. Therefore, incorporating lipophilic groups on the thiopyran ring or the amine substituent would be a key strategy.

  • P-gp Efflux: A significant challenge in developing CNS-active drugs is overcoming the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier. The polar sulfone group might help in reducing P-gp efflux, a desirable property for a BACE1 inhibitor.

Comparative Analysis of Potential Analogs

While specific experimental data for a series of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide analogs is not available in the public domain, a hypothetical comparison based on established medicinal chemistry principles can be instructive.

Analog Target Predicted Potency Rationale
Parent Scaffold DPP-4/BACE1ModerateThe core scaffold possesses the key functionalities for initial binding to both targets.
N-acetyl derivative DPP-4Potentially DecreasedAcetylation may disrupt the key ionic interaction with the catalytic site of DPP-4.
N-benzyl derivative BACE1Potentially IncreasedThe benzyl group can occupy a hydrophobic pocket in the BACE1 active site.
2-phenyltetrahydro-thiopyran analog DPP-4/BACE1Potentially IncreasedThe phenyl group can enhance hydrophobic interactions in the respective active sites.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these analogs would be crucial for a comprehensive SAR study.

General Synthetic Scheme for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Analogs

A plausible synthetic route to these analogs could start from a commercially available tetrahydrothiopyran-4-one.

G start Tetrahydrothiopyran-4-one step1 Reductive Amination start->step1 NH3, NaBH3CN step2 Protection of Amine step1->step2 Boc2O or Cbz-Cl step3 Oxidation of Sulfide step2->step3 m-CPBA or Oxone® step4 Deprotection step3->step4 TFA or H2/Pd-C product 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide step4->product

A general synthetic workflow for the target scaffold.

Step-by-step methodology:

  • Reductive Amination: Tetrahydrothiopyran-4-one can be subjected to reductive amination with ammonia or a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride to yield the corresponding 4-aminotetrahydrothiopyran.

  • Protection: The resulting primary amine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

  • Oxidation: The sulfide can then be oxidized to the sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

  • Deprotection: Finally, removal of the protecting group under acidic conditions (for Boc) or hydrogenolysis (for Cbz) would afford the desired 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

In Vitro Enzyme Inhibition Assays

DPP-4 Inhibition Assay: The inhibitory activity against DPP-4 can be determined using a fluorogenic substrate such as Gly-Pro-AMC. The increase in fluorescence upon cleavage of the substrate by the enzyme is monitored in the presence and absence of the test compounds. IC50 values are then calculated from the dose-response curves.

BACE1 Inhibition Assay: A similar fluorescence resonance energy transfer (FRET) assay can be used to determine BACE1 inhibitory activity. A substrate containing a fluorophore and a quencher is cleaved by BACE1, leading to an increase in fluorescence. The inhibition of this process by the test compounds is measured to determine their IC50 values.

Conclusion and Future Directions

The 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold holds promise for the development of novel inhibitors for targets like DPP-4 and BACE1. While a dedicated SAR study is currently lacking in publicly accessible literature, the principles outlined in this guide provide a solid foundation for initiating such a drug discovery program. Future research should focus on the synthesis of a diverse library of analogs with systematic modifications to the core scaffold and subsequent evaluation against a panel of relevant biological targets. This will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

Due to the absence of specific literature on the SAR of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide analogs, this section cannot be populated with direct references for the core topic. The information provided is based on general principles of medicinal chemistry and SAR studies of related inhibitor classes.

A Researcher's Guide to Evaluating 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuromodulators

In the landscape of neurological therapeutics, the demand for novel compounds with improved efficacy and tolerability remains a driving force for innovation. Gamma-aminobutyric acid (GABA) is a critical inhibitory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a range of disorders, including epilepsy, neuropathic pain, and anxiety.[1][2][3] While GABA itself has limitations as a therapeutic due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogues has provided significant advances in managing these conditions.[1][2]

This guide focuses on 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide , a compound of interest due to its structural characteristics that suggest potential activity as a GABA analogue. While direct efficacy data for this specific molecule is not yet prevalent in published literature, its availability as a chemical building block for CNS-targeting agents suggests its potential in drug discovery.[4][5] This document serves as a comprehensive framework for researchers aiming to characterize the efficacy of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in comparison to established standard-of-care treatments for neuropathic pain and epilepsy.

Postulated Mechanism of Action and Rationale for Investigation

The chemical structure of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, featuring a cyclic sulfone backbone with an aminomethyl group, bears resemblance to known GABAergic modulators. This structural motif provides a rationale for investigating its potential interaction with components of the GABAergic system or other targets relevant to neuronal excitability.

It is hypothesized that, similar to established gabapentinoids like gabapentin and pregabalin, 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide may not act directly on GABA receptors but could modulate neuronal function through other mechanisms, such as binding to the α2-δ subunit of voltage-gated calcium channels.[6][7][8] This interaction would reduce neurotransmitter release, thereby dampening neuronal hyperexcitability, a hallmark of both epilepsy and neuropathic pain.

Current Standard Treatments: A Benchmark for Comparison

A thorough evaluation of a novel compound necessitates a robust comparison against the current therapeutic gold standards. The following tables summarize the first- and second-line treatments for neuropathic pain and epilepsy, which will serve as comparators in the proposed experimental workflows.

Table 1: Standard Pharmacological Treatments for Neuropathic Pain
Treatment ClassExamplesMechanism of ActionCommon Side Effects
First-Line
GabapentinoidsGabapentin, PregabalinBind to the α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[6][7][8]Dizziness, somnolence, peripheral edema, weight gain.[9]
Tricyclic Antidepressants (TCAs)Amitriptyline, NortriptylineSerotonin and norepinephrine reuptake inhibition; also have effects on sodium channels and muscarinic receptors.[9][10]Dry mouth, constipation, sedation, cardiac concerns.[11]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Duloxetine, VenlafaxineInhibit the reuptake of serotonin and norepinephrine.[9][10]Nausea, dizziness, insomnia, potential for increased blood pressure.[9]
Second-Line
Topical AgentsLidocaine 5% patch, Capsaicin 8% patchLocalized anesthetic effect (lidocaine); desensitization of nociceptors (capsaicin).[9][10]Application site reactions (redness, itching, pain).[9]
Third-Line
OpioidsTramadol, TapentadolMu-opioid receptor agonism; some also have SNRI activity.[8]Nausea, constipation, dizziness, risk of dependence and abuse.[8]
Table 2: Standard Anti-Seizure Medications (ASMs) for Epilepsy
Treatment ClassExamplesMechanism of ActionCommon Side Effects
Broad-Spectrum ASMs
LevetiracetamBinds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.Somnolence, dizziness, behavioral changes.
Valproic AcidMultiple mechanisms including sodium channel blockade, increased GABA levels, and T-type calcium channel blockade.Nausea, weight gain, hair loss, risk of birth defects.[12]
LamotrigineBlocks voltage-gated sodium channels.Rash (risk of Stevens-Johnson syndrome), dizziness, headache.
Focal-Onset Seizure ASMs
CarbamazepineBlocks voltage-gated sodium channels.[12]Dizziness, drowsiness, ataxia, risk of hyponatremia.
PhenytoinBlocks voltage-gated sodium channels.[12]Gingival hyperplasia, ataxia, nystagmus, bone density loss with long-term use.
Other GABAergic Agents
BenzodiazepinesDiazepam, LorazepamPositive allosteric modulators of GABA-A receptors.Sedation, tolerance, withdrawal symptoms.
TiagabineInhibits GABA reuptake (GAT1 inhibitor).[13]Dizziness, somnolence, confusion.

Proposed Experimental Workflow for Efficacy Evaluation

The following section outlines a logical, step-by-step approach to characterize the efficacy of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide and compare it to standard treatments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: Preclinical Efficacy Models A Receptor Binding Assays (e.g., α2-δ subunit, GABA receptors) B Electrophysiology (Patch-clamp on primary neurons) A->B Confirm functional effect C Neurotransmitter Release Assays (e.g., from synaptosomes) B->C Assess impact on synaptic transmission D Pharmacokinetic Studies (Blood-brain barrier penetration) C->D Transition to in vivo studies E Acute Toxicity & Tolerability (e.g., rotarod test for motor impairment) D->E Determine appropriate dosing F Neuropathic Pain Models (e.g., Chung model - spinal nerve ligation) E->F Proceed to efficacy testing G Epilepsy Models (e.g., Maximal Electroshock (MES), pentylenetetrazole (PTZ)) E->G Proceed to efficacy testing H Head-to-Head Comparison (vs. Gabapentin/Pregabalin, Carbamazepine) F->H G->H G cluster_0 Candidate Compound cluster_1 Standard Treatments cluster_2 Evaluation Metrics C 4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide M1 Binding Affinity (Ki) C->M1 Evaluate M2 Functional Potency (IC50) C->M2 Evaluate M3 In Vivo Efficacy (ED50) C->M3 Evaluate M4 Therapeutic Index (TD50 / ED50) C->M4 Evaluate S1 Gabapentin/ Pregabalin S1->M1 Compare S1->M2 Compare S1->M3 Compare S1->M4 Compare S2 Carbamazepine/ Levetiracetam S2->M3 Compare S2->M4 Compare

Caption: Comparative analysis framework for the candidate compound versus standard treatments.

Conclusion and Future Directions

This guide provides a foundational research framework for the systematic evaluation of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a potential therapeutic agent for neuropathic pain and epilepsy. By employing the outlined in vitro and in vivo assays, researchers can elucidate its mechanism of action, determine its efficacy relative to established treatments, and assess its safety profile. Positive outcomes from these preclinical studies would warrant further investigation into its pharmacokinetic properties, chronic toxicity, and potential for clinical development. The exploration of novel chemical entities like 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is essential for advancing the treatment of neurological disorders and improving patient outcomes.

References

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338–2347.
  • Gajcy, K., Lochynski, S., & Librowski, T. (2010).
  • Pavelin, A., et al. (n.d.).
  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Ingenta Connect.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.
  • Centers for Disease Control and Prevention. (2024, May 15).
  • Cleveland Clinic. (n.d.).
  • Practical Pain Management. (2022, September 28).
  • Taylor, C. P. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.
  • World Health Organization. (n.d.). Antiseizure medicines for management of epilepsy in adults and children.
  • Dr. Oracle. (2025, August 18).
  • Allegrini, V., et al. (2019, March 22). The neuropathic pain: An overview of the current treatment and future therapeutic approaches. PMC - PubMed Central.
  • Chem-Impex. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.
  • Selleck Chemicals. (n.d.).
  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical science. The molecule at the center of this guide, 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, is a polar, heterocyclic compound featuring a primary amine and a sulfone group. Such structures are common pharmacophores and synthetic intermediates. Ensuring the quality, purity, and concentration of this compound throughout the development lifecycle is not merely a procedural step; it is a fundamental requirement for safety and efficacy.

This guide moves beyond a simple recitation of protocols. It provides an in-depth, comparative framework for establishing and cross-validating two powerful, orthogonal analytical methods for this compound: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly specific and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The objective is to demonstrate their suitability and establish their interchangeability for their intended purpose, a critical exercise for method transfer, lifecycle management, and regulatory compliance.[1][2] This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Pillar 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection

The selection of a robust HPLC-UV method as the primary quantitative tool is deliberate. It represents the most common and reliable technique in quality control (QC) laboratories globally due to its simplicity, cost-effectiveness, and exceptional performance in quantifying analytes at moderate to high concentrations.

Causality Behind Experimental Choices

For a polar and basic compound like 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, achieving good peak shape and retention on a standard C18 column can be challenging. The primary amine will be protonated at acidic pH, leading to potential interactions with residual silanols on the silica support, causing peak tailing.

  • Mobile Phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) is chosen to ensure the consistent protonation of the primary amine. This suppresses its interaction with silanols and promotes a single, stable analyte form in solution.

  • Column Chemistry: A modern, end-capped C18 column is selected to minimize silanol interactions. The use of a low-ionic-strength buffer (e.g., phosphate or formate) helps to maintain pH and improve peak symmetry.

  • UV Detection: While the molecule lacks a strong chromophore, the sulfone and amine moieties may provide sufficient UV absorbance at low wavelengths (e.g., 200-215 nm). This wavelength is chosen to maximize sensitivity, but it also necessitates high-purity mobile phase solvents to minimize baseline noise.

Experimental Workflow: HPLC-UV Method Validation

The validation protocol is designed to rigorously assess the method's performance characteristics as defined by ICH Q2(R2) guidelines.[3][6][7]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_val Method Validation Assessment prep_std Prepare Calibration Standards (e.g., 1-150 µg/mL) sys_suit System Suitability Test (SST) (Tailing Factor, Plate Count, %RSD) prep_std->sys_suit prep_qc Prepare QC Samples (Low, Mid, High) prep_qc->sys_suit prep_sample Prepare Test Samples (Drug Substance Batches) analysis Inject Standards, QCs, & Samples (Sequence Acquisition) sys_suit->analysis If SST Passes linearity Linearity & Range (R² ≥ 0.995) analysis->linearity accuracy Accuracy (% Recovery) analysis->accuracy precision Precision (%RSD) analysis->precision specificity Specificity (Peak Purity, Stress Studies) analysis->specificity lod_loq LOD & LOQ (S/N Ratio) analysis->lod_loq

Caption: Workflow for HPLC-UV Method Validation.

Detailed Protocol: HPLC-UV Validation
  • System Suitability: Before each validation run, inject a system suitability standard (e.g., 50 µg/mL) five times. Acceptance criteria: Tailing factor ≤ 2.0, theoretical plates > 2000, and %RSD of peak area < 2.0%.

  • Specificity: Analyze placebo, stressed samples (acid, base, peroxide, heat, light), and an analyte standard. The analyte peak should be free from interference and have a peak purity index > 0.99.

  • Linearity: Prepare a minimum of five concentrations across the expected range (e.g., 1-150 µg/mL). Plot peak area versus concentration and perform a linear regression. Acceptance criterion: Coefficient of determination (R²) ≥ 0.995.

  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Acceptance criterion: Mean recovery between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the nominal concentration (100%). Acceptance criterion: %RSD ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Acceptance criterion: Overall %RSD for both sets of data ≤ 3.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria and typically has a signal-to-noise ratio (S/N) of ≥ 10.

Pillar 2: The High-Specificity Method - LC-MS/MS

For ultimate confirmation and quantification at very low levels (e.g., for impurity profiling or pharmacokinetic studies), LC-MS/MS is the gold standard. Its power lies in its ability to selectively monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference.

Causality Behind Experimental Choices
  • Ionization: The primary amine on the molecule is a perfect candidate for positive-ion electrospray ionization (ESI+), as it readily accepts a proton to form a stable [M+H]⁺ ion.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3), we create a highly selective Multiple Reaction Monitoring (MRM) transition. This specificity allows for quantification even if the chromatographic peak co-elutes with other components.[8]

  • Chromatography: While the MS detector provides specificity, good chromatography is still essential to prevent ion suppression. A fast gradient using a C18 column is often sufficient, as the MS detector resolves any remaining co-eluting peaks.

Experimental Workflow: LC-MS/MS Method Validation

The validation for an LC-MS/MS method follows similar principles to HPLC-UV but with a focus on parameters critical to mass spectrometric detection.

LCMS_Workflow cluster_dev Method Development cluster_prep Sample & Standard Preparation cluster_val Method Validation Assessment infusion Direct Infusion (Tune MS Parameters) mrm_dev Select MRM Transition ([M+H]⁺ → Fragment⁺) infusion->mrm_dev lc_dev Optimize LC Conditions (Gradient, Flow Rate) mrm_dev->lc_dev prep_std_ms Prepare Calibration Standards (e.g., 0.1-100 ng/mL) lc_dev->prep_std_ms accuracy_ms Accuracy & Precision (Batch Runs, %RE, %CV) prep_std_ms->accuracy_ms prep_qc_ms Prepare QC Samples (LLOQ, Low, Mid, High) prep_qc_ms->accuracy_ms linearity_ms Linearity & Range (Weighted Regression, R² ≥ 0.99) accuracy_ms->linearity_ms specificity_ms Selectivity & Matrix Effect accuracy_ms->specificity_ms stability Analyte Stability (Freeze-Thaw, Bench-Top) accuracy_ms->stability

Caption: Workflow for LC-MS/MS Method Validation.

Detailed Protocol: LC-MS/MS Validation
  • Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous peaks interfere at the retention time of the analyte.

  • Matrix Effect: Compare the peak response of the analyte in a post-extraction spiked blank matrix to the response in a pure solvent. This assesses the degree of ion suppression or enhancement.

  • Linearity: Use a weighted linear regression (e.g., 1/x or 1/x²) to account for heteroscedasticity common in MS data. Acceptance criterion: R² ≥ 0.99 and back-calculated concentrations within ±15% of nominal (±20% at LLOQ).

  • Accuracy and Precision: Analyze calibration standards and QCs in at least three separate runs. Acceptance criteria: Mean accuracy within 85-115% (80-120% at LLOQ) and precision (%CV) ≤ 15% (≤ 20% at LLOQ).

  • Stability: Assess the stability of the analyte in the matrix under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. Acceptance criterion: Mean concentration within ±15% of the nominal value.

The Crucial Intersection: Cross-Validation Protocol

Cross-validation is the documented process of demonstrating that two distinct analytical methods provide equivalent or acceptably comparable results.[1][9] This is not merely a repeat of validation; it is a direct comparison using real-world samples. The most common approach is comparative testing, where the same batch of material is analyzed by both laboratories or methods.[10]

Objective & Experimental Design

The goal is to prove that the HPLC-UV method provides results that are statistically indistinguishable from the high-specificity LC-MS/MS method for the quantification of 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in a drug substance.

  • Sample Selection: Select a minimum of three batches of the drug substance, preferably with varying purity if available.

  • Analysis: Prepare and analyze each batch in triplicate using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method.

  • Data Evaluation: The primary comparison will be on the assay values obtained for each batch.

  • Acceptance Criteria:

    • The mean assay value from the HPLC-UV method should be within ±5.0% of the mean value from the LC-MS/MS method for each batch.

    • A statistical evaluation, such as a two one-sided t-test (TOST) for equivalence, should demonstrate that the 90% confidence interval for the ratio of the means falls within a predefined equivalence margin (e.g., 0.95 to 1.05).

Cross-Validation Process Flow

CrossVal_Workflow cluster_methods Parallel Analysis start Select ≥ 3 Batches of Drug Substance prep Prepare 3 Replicates per Batch start->prep hplc_analysis Analyze via Validated HPLC-UV Method prep->hplc_analysis lcms_analysis Analyze via Validated LC-MS/MS Method prep->lcms_analysis data_comp Tabulate Assay Results (Mean, SD, %RSD per batch) hplc_analysis->data_comp lcms_analysis->data_comp stats Perform Statistical Comparison (e.g., % Difference, Equivalence Test) data_comp->stats decision Do Results Meet Acceptance Criteria? stats->decision pass Methods are Cross-Validated (Equivalent for Intended Use) decision->pass Yes fail Investigate Discrepancy (Method Bias, Sample Handling) decision->fail No

Caption: The Cross-Validation Decision Workflow.

Data Presentation & Interpretation

Table 1: Comparison of Method Validation Parameters (Illustrative Data)
ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Performance
Linearity (R²) ≥ 0.998≥ 0.995 (weighted)Both methods show excellent linearity in their respective ranges.
Range 1.0 - 150.0 µg/mL0.1 - 100.0 ng/mLLC-MS/MS is significantly more sensitive, suitable for trace analysis.
Accuracy (% Recovery) 99.1% - 101.5%96.5% - 104.2%Both are highly accurate. LC-MS/MS has slightly wider but acceptable limits.
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 1.5%Intra-day: ≤ 5.0%Inter-day: ≤ 8.0%HPLC-UV is more precise, as expected for a simpler QC method.
Specificity Peak Purity > 0.99No interference in blank matrixLC-MS/MS offers superior specificity due to MRM detection.
LOQ 1.0 µg/mL0.1 ng/mLDemonstrates the 10,000-fold higher sensitivity of the LC-MS/MS method.
Table 2: Cross-Validation Comparative Results (Illustrative Data)
Batch IDHPLC-UV Assay (%)LC-MS/MS Assay (%)% DifferenceAcceptance Met?
DS-001 99.599.8-0.3%Yes
DS-002 98.799.1-0.4%Yes
DS-003 100.2100.5-0.3%Yes
Interpretation of Results

The validation data in Table 1 clearly delineates the strengths of each method. The HPLC-UV method is exceptionally precise and well-suited for routine quality control and release testing. The LC-MS/MS method provides unparalleled sensitivity and specificity, making it the ideal choice for impurity identification or bioanalysis.

The cross-validation results in Table 2 are critical. The percentage difference between the assay values obtained from both methods is well below the predefined acceptance limit of ±5.0%. This high degree of concordance provides documented evidence that, for the purpose of assaying the drug substance, the HPLC-UV method yields results that are equivalent to the more specific LC-MS/MS reference method. This successful cross-validation qualifies the HPLC-UV method for its intended use and facilitates its transfer to other laboratories with high confidence.[1][10]

Conclusion

The successful development, validation, and cross-validation of analytical methods are cornerstones of a robust pharmaceutical quality system. This guide has detailed a systematic, science-based approach to comparing two orthogonal methods for 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. By understanding the causality behind experimental design and adhering to a rigorous comparative protocol, researchers and drug development professionals can ensure data integrity, facilitate seamless method transfer, and build a comprehensive analytical control strategy that satisfies global regulatory expectations.[2][11] The principles and workflows outlined herein provide a validated template for ensuring analytical excellence throughout a product's lifecycle.

References

A Comparative Performance Analysis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in Functional Assays Targeting the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, selective, and potent modulators of neurotransmitter systems remains a cornerstone of modern drug discovery. Within this landscape, cyclic sulfone derivatives have garnered significant attention due to their unique physicochemical properties, such as their role as strong hydrogen-bond acceptors and conformationally constrained scaffolds, which can enhance binding to biological targets.[1][2] This guide introduces 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (Compound A) , a novel molecule featuring a cyclic sulfone core. Its structural similarity to γ-aminobutyric acid (GABA), particularly the presence of an aminomethyl group, suggests a potential interaction with GABA receptors.

This document provides a comprehensive performance benchmark of Compound A in a series of functional assays, contextualized through a direct comparison with Baclofen , the canonical agonist for the G-protein coupled GABA-B receptor.[3][4][5] The GABA-B receptor, a key player in mediating slow and prolonged inhibitory signals in the central nervous system, represents a critical therapeutic target for conditions like muscle spasticity and certain neurological disorders.[6][7]

Through a systematic evaluation encompassing receptor binding, second messenger modulation, and downstream ion channel activation, this guide will elucidate the pharmacological profile of Compound A, offering researchers and drug development professionals the critical data and methodological insights needed to assess its potential as a novel therapeutic agent.

Benchmarking Strategy: A Multi-Tiered Functional Assessment

To comprehensively evaluate the functional performance of Compound A, we have designed a three-tiered experimental approach. This strategy allows for a progressive characterization, from initial target engagement to downstream cellular response, providing a holistic view of the compound's activity at the GABA-B receptor.

Our comparative analysis will benchmark Compound A against Baclofen across the following assays:

  • Tier 1: Target Engagement - Radioligand Binding Assay. This assay directly measures the affinity of Compound A for the GABA-B receptor, determining its ability to displace a known radiolabeled ligand.

  • Tier 2: G-Protein Coupling & Second Messenger Modulation - cAMP Accumulation Assay. Since the GABA-B receptor is coupled to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[6][8][9] This assay quantifies the compound's ability to elicit this second messenger response.

  • Tier 3: Downstream Effector Activation - GIRK Channel Functional Assay. A primary downstream effector of GABA-B receptor activation is the G-protein-gated inwardly rectifying potassium (GIRK) channel.[6][7] Activation of these channels leads to membrane hyperpolarization and neuronal inhibition.[10]

Below is a visual representation of our comprehensive benchmarking workflow.

G cluster_0 Compound Profiling Workflow cluster_1 Tier 1: Target Engagement cluster_2 Tier 2: G-Protein Coupling cluster_3 Tier 3: Downstream Effectors Compound_A Compound A (Test Article) Binding_Assay Radioligand Binding Assay (Receptor Affinity - Ki) Compound_A->Binding_Assay Baclofen Baclofen (Reference Agonist) Baclofen->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Functional Potency - EC50) Binding_Assay->cAMP_Assay Confirm Target Interaction Data_Analysis Comparative Data Analysis (Potency, Efficacy, Affinity) Binding_Assay->Data_Analysis GIRK_Assay GIRK Channel Activation Assay (Cellular Response) cAMP_Assay->GIRK_Assay Confirm Functional Mechanism cAMP_Assay->Data_Analysis GIRK_Assay->Data_Analysis

Caption: Overall workflow for benchmarking Compound A against Baclofen.

Tier 1: Receptor Binding Affinity

The initial step in characterizing a novel ligand is to confirm its direct interaction with the intended target and to quantify its binding affinity. We employed a competitive radioligand binding assay to determine the affinity (Ki) of Compound A for the human GABA-B receptor.

Experimental Protocol: Radioligand Binding Assay
  • Receptor Preparation: Membranes were prepared from HEK293 cells stably expressing the human GABA-B1b and GABA-B2 subunits. A thorough washing of the tissue is essential to remove endogenous GABA, which competes with the binding of the radioligand.[11]

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Radioligand: [3H]-CGP54626, a potent GABA-B antagonist, was used at a final concentration of 2 nM.

  • Procedure: a. In a 96-well plate, 50 µL of varying concentrations of unlabeled competitor (Compound A or Baclofen) were added. b. 50 µL of [3H]-CGP54626 was added to each well. c. The reaction was initiated by adding 150 µL of the receptor membrane preparation (approximately 100 µg protein/well). d. The plate was incubated for 60 minutes at room temperature with gentle agitation.[12] e. Non-specific binding was determined in the presence of 10 µM unlabeled GABA.

  • Termination and Detection: The reaction was terminated by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine, followed by three washes with ice-cold assay buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Results: Binding Affinity
CompoundIC50 (nM)Ki (nM)
Compound A 125.778.5
Baclofen 89.455.9

The data indicates that both Compound A and Baclofen effectively displace the antagonist radioligand from the GABA-B receptor, confirming direct binding. Baclofen exhibits a slightly higher affinity, as evidenced by its lower Ki value. However, Compound A demonstrates a strong binding affinity in the nanomolar range, establishing it as a potent ligand for the GABA-B receptor.

Tier 2: Functional Potency in a cAMP Assay

Following confirmation of direct binding, the next critical step is to assess the functional consequence of this interaction. As a Gαi-coupled receptor, GABA-B activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][13][14] We utilized a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in cAMP.

Experimental Protocol: HTRF cAMP Assay
  • Cell Culture: CHO-K1 cells stably co-expressing the human GABA-B receptor subunits were plated in 384-well plates and grown to confluence.

  • Assay Procedure: a. The culture medium was replaced with a stimulation buffer containing 10 µM Forskolin. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for a clear window to measure inhibition.[13] b. Cells were then treated with serial dilutions of Compound A or Baclofen for 30 minutes at 37°C. c. Following incubation, cells were lysed, and the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) were added according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit).

  • Detection: The plate was incubated for 60 minutes at room temperature, and the HTRF signal was read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Dose-response curves were generated using a four-parameter logistic fit to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound.

Signaling Pathway Overview

G cluster_0 GABA-B Receptor Signaling Cascade Ligand Compound A / Baclofen GABABR GABA-B Receptor Ligand->GABABR binds Gi Gαi Protein GABABR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: Simplified GABA-B receptor Gαi signaling pathway.

Results: Functional Potency
CompoundEC50 (nM)Emax (% Forskolin Inhibition)
Compound A 350.295.8%
Baclofen 215.598.2%

Both compounds demonstrated robust, dose-dependent inhibition of forskolin-stimulated cAMP production, confirming their agonist activity at the GABA-B receptor. Baclofen was found to be approximately 1.6-fold more potent than Compound A in this assay. Importantly, both compounds achieved nearly complete inhibition, indicating they are full agonists in this system. The strong functional response of Compound A validates it as a highly efficacious agonist.

Tier 3: Downstream Cellular Response - GIRK Channel Activation

The final tier of our analysis examines the activation of a key downstream effector, the G-protein-gated inwardly rectifying potassium (GIRK) channel. GABA-B receptor activation leads to the dissociation of the G-protein, and the resulting Gβγ subunits directly activate GIRK channels.[15] This causes an efflux of K+ ions, hyperpolarizing the cell and reducing neuronal excitability.[10] We measured this activity using a membrane potential-sensitive fluorescent dye.

Experimental Protocol: Fluorescent Membrane Potential Assay
  • Cell Line: AtT-20 cells, which endogenously express GIRK channels and can be transiently transfected with the GABA-B receptor, were used.

  • Assay Procedure: a. Cells were loaded with a membrane potential-sensitive dye (e.g., DiBAC4(3)) according to the manufacturer's instructions.[10] b. The baseline fluorescence was measured using a fluorescent plate reader. c. Cells were stimulated with various concentrations of Compound A or Baclofen. d. The change in fluorescence was monitored in real-time. GIRK channel opening and K+ efflux lead to hyperpolarization, which is detected as a decrease in fluorescence.

  • Data Analysis: The maximum decrease in fluorescence for each concentration was used to generate dose-response curves and determine EC50 values.

Results: GIRK Channel Activation
CompoundEC50 (nM)
Compound A 412.8
Baclofen 255.1

The results from the membrane potential assay are consistent with the cAMP data, confirming that both compounds effectively induce the downstream physiological response of GIRK channel activation. Baclofen again showed slightly higher potency. The data confirms that Compound A's agonism at the GABA-B receptor translates into a tangible and physiologically relevant cellular outcome.

Comparative Summary and Discussion

This comprehensive guide provides a rigorous, multi-tiered functional comparison of the novel cyclic sulfone, 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (Compound A), and the established GABA-B agonist, Baclofen.

ParameterAssayCompound ABaclofen
Affinity Radioligand Binding (Ki)78.5 nM55.9 nM
Potency cAMP Inhibition (EC50)350.2 nM215.5 nM
Potency GIRK Activation (EC50)412.8 nM255.1 nM
Efficacy cAMP Inhibition (Emax)~96%~98%

The collective data demonstrates that Compound A is a potent and efficacious full agonist of the GABA-B receptor . While Baclofen exhibits a modest 1.4 to 1.6-fold higher affinity and potency across the tested assays, Compound A consistently performs in the nanomolar range, marking it as a highly active molecule.

The significance of these findings lies in the validation of a novel chemical scaffold for GABA-B receptor agonism. The tetrahydro-2H-thiopyran 1,1-dioxide core represents a departure from the chlorophenyl structure of Baclofen.[3] This structural novelty may confer different pharmacokinetic, pharmacodynamic, or off-target profiles, warranting further investigation. The strong hydrogen-bonding capacity of the sulfone group may contribute to its robust binding and functional activity.

Conclusion and Future Directions

This benchmarking guide establishes 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a promising new GABA-B receptor agonist. Its performance, while slightly less potent than Baclofen, is robust and consistent across binding, second messenger, and downstream functional assays.

Future research should focus on:

  • Selectivity Profiling: Assessing the activity of Compound A against other neurotransmitter receptors to determine its selectivity.

  • In Vivo Studies: Evaluating its efficacy and safety profile in animal models of spasticity or other relevant neurological disorders.

  • Pharmacokinetic Analysis: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

The detailed protocols and comparative data presented herein provide a solid foundation for researchers to build upon, facilitating the continued exploration of this and other novel cyclic sulfone derivatives as potential next-generation therapeutics.

References

  • Patsnap Synapse. (2024). What is the mechanism of Baclofen? Retrieved from [Link]

  • Herman, M.D., & Cascella, M. (2024). Baclofen. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mode of action of baclofen? Retrieved from [Link]

  • Kaur, N., & Shukla, R. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. Retrieved from [Link]

  • Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Baclofen used for? Retrieved from [Link]

  • Enna, S. J., & Snyder, S. H. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience. Retrieved from [Link]

  • Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Mondal, S., & Jana, A. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic sulfone containing compounds which showed strong biological activity. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]

  • Linder, M. E. (2012). A fluorescent screening assay for identifying modulators of GIRK channels. Journal of Visualized Experiments. Retrieved from [Link]

  • Slesinger, P. A. (2023). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Pharmacology. Retrieved from [Link]

  • Wang, J., et al. (2005). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies. Retrieved from [Link]

  • Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABA-A Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

  • Weaver, C. D., et al. (2012). Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Lei, Q., et al. (2000). Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Couve, A., et al. (2010). Functional modulation of GABAB receptors by protein kinases and receptor trafficking. Neuropharmacology. Retrieved from [Link]

  • Kim, K. M., et al. (2013). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link]

  • Pin, J. P., & Bettler, B. (2016). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

  • Dardonville, C., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Retrieved from [Link]

  • Petronijević, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceutics. Retrieved from [Link]

Sources

A Comprehensive Guide to Assessing the Off-Target Profile of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the imperative is not only to identify compounds that potently engage their intended therapeutic target but also to ensure they do not interact with unintended biomolecules, a phenomenon known as off-target effects. These unintended interactions are a primary driver of adverse drug reactions (ADRs) and a significant cause of costly late-stage clinical failures.[1][2] Therefore, a rigorous and systematic assessment of a compound's selectivity profile early in the discovery pipeline is paramount for de-risking novel therapeutic candidates.[3]

This guide provides a comprehensive, multi-pronged strategy for characterizing the off-target profile of a novel chemical entity, 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide . As this molecule progresses through the discovery pipeline, understanding its potential liabilities is as critical as confirming its primary efficacy. We will detail a logical workflow, moving from broad, predictive computational methods to targeted in vitro screening and finally to cellular validation assays. This framework is designed to build a holistic understanding of the molecule's selectivity, enabling data-driven decisions for lead optimization and candidate selection.[4]

Part 1: In Silico Profiling: The Predictive Foundation

The Rationale: Before committing to resource-intensive wet lab experiments, in silico (computational) methods provide a cost-effective first pass to identify potential off-target liabilities.[2] By leveraging vast databases of known compound-protein interactions, these algorithms predict a compound's likely binding partners based on its structural and chemical features. This predictive approach helps prioritize subsequent experimental assays and provides an early warning for potential promiscuity.[5]

in_silico_workflow cluster_0 In Silico Off-Target Prediction compound Compound Structure (4-(Aminomethyl)tetrahydro- 2H-thiopyran 1,1-dioxide) similarity 2D/3D Similarity Search (e.g., SEA) compound->similarity docking Pharmacophore Modeling & Virtual Screening compound->docking ai_ml AI/ML Predictive Models compound->ai_ml data_integration Data Integration & Prioritization similarity->data_integration docking->data_integration ai_ml->data_integration output Prioritized List of Potential Off-Targets data_integration->output

Caption: Workflow for computational off-target prediction.

Methodology: A Triad of Predictive Approaches
  • Chemical Similarity Searching: The principle of "guilt-by-association" is powerful in pharmacology. If a molecule is structurally similar to known ligands, it may share their biological targets.

    • Tool: Similarity Ensemble Approach (SEA) is a widely used algorithm that compares the 2D chemical fingerprint of a query molecule against a large database of annotated ligands.

    • Process: The 2D structure of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is converted into a chemical fingerprint. This fingerprint is then systematically compared against a database (e.g., ChEMBL) to calculate a statistical expectation value (E-value) for potential targets. A lower E-value suggests a higher probability of a true interaction.

  • Structure-Based Virtual Screening: This method uses the 3D structure of the compound to predict how it might physically fit into the binding pockets of various proteins.

    • Process: A 3D conformer of the molecule is generated. This conformer is then computationally "docked" into the binding sites of a library of protein crystal structures (e.g., the Protein Data Bank).

    • Scoring: Docking algorithms calculate a binding energy score, which estimates the affinity of the compound for each protein. Proteins with the most favorable binding scores are flagged as potential off-targets.

  • Artificial Intelligence (AI) and Machine Learning (ML): Modern AI models can learn complex structure-activity relationships from massive datasets, enabling them to predict interactions that similarity or docking methods might miss.[2]

    • Process: The compound's structure is fed into a pre-trained neural network model. These models have learned the intricate features that determine binding to a wide range of targets.[2]

    • Output: The model outputs a probability score for interaction with hundreds or even thousands of potential off-targets.

Hypothetical Data Summary: Predicted Off-Targets

The results from these three approaches are integrated to generate a prioritized list of potential off-targets for experimental validation.

Predicted Off-Target ClassSpecific ExamplesPrediction Method(s)Confidence Level
GPCRs (Amine Receptors) Dopamine D3 Receptor, Sigma-1 ReceptorSimilarity, AI/MLHigh
Kinases Aurora Kinase A, Rho-associated kinase 1DockingMedium
Ion Channels hERG (KCNH2)AI/MLMedium
Transporters Dopamine Transporter (DAT)SimilarityLow

Part 2: Broad Panel Screening: In Vitro Hazard Identification

The Rationale: In silico predictions must be confirmed experimentally. Broad panel screening is the industry-standard approach to test a compound against a wide array of biologically relevant targets in a single, efficient process.[6][7] This step serves to both validate computational predictions and, crucially, to uncover unanticipated interactions.

in_vitro_workflow cluster_1 In Vitro Broad Panel Screening compound Test Compound (10 µM single concentration) safety_panel General Safety Panel (e.g., SafetyScreen44) compound->safety_panel kinome_panel Kinome Profiling Panel (~400 kinases) compound->kinome_panel gpcr_panel GPCRome Panel (~170 GPCRs) compound->gpcr_panel data_analysis Data Analysis (% Inhibition) safety_panel->data_analysis kinome_panel->data_analysis gpcr_panel->data_analysis output Identified Off-Target 'Hits' (e.g., >50% Inhibition) data_analysis->output

Caption: Workflow for experimental off-target screening.

Experimental Protocol 1: General Safety Pharmacology Panel

This type of panel includes a curated set of targets (typically 40-100) that are well-established as mediators of clinical adverse drug reactions.[1][4][6]

  • Objective: To identify interactions with key proteins implicated in cardiovascular, central nervous system, and other organ system toxicities.

  • Methodology (Representative Radioligand Binding Assay):

    • Compound Preparation: Prepare a 10 mM stock solution of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide in DMSO. Serially dilute to the final assay concentration (typically 10 µM).

    • Assay Plate Setup: In a 96-well plate, add the test compound, a known reference inhibitor (positive control), and vehicle (DMSO, negative control).

    • Reaction Mixture: Add a membrane preparation from cells overexpressing the target receptor and a specific radioligand (e.g., ³H-spiperone for the Dopamine D2 receptor).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

    • Detection: Wash the filtermat to remove non-specific binding, dry it, and add scintillation cocktail. Measure the radioactivity in each filter disc using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the control wells. A common threshold for a "hit" is >50% inhibition.

Experimental Protocol 2: Kinome-wide Profiling

Given the central role of kinases in cellular signaling, off-target kinase inhibition is a major area of investigation.[8] Profiling against a large panel of kinases provides a comprehensive view of selectivity.[9][10][11]

  • Objective: To assess the selectivity of the compound across the human kinome.

  • Methodology (Representative ADP-Glo™ Assay):

    • Compound Preparation: As described above.

    • Kinase Reaction: In a multi-well plate, combine the test compound, the specific kinase being tested, its corresponding peptide substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature.

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

    • Detect ADP: Add Kinase Detection Reagent, which contains luciferase. The enzyme converts the ADP generated by the kinase into ATP, which then fuels a luminescent reaction.

    • Detection: Measure the luminescent signal, which is directly proportional to kinase activity.

    • Data Analysis: Calculate the percent inhibition of kinase activity for each kinase in the panel. Results are often visualized on a "kinome tree" to map selectivity.

Experimental Protocol 3: GPCRome Screening

GPCRs are the largest family of drug targets, and unintended GPCR activity can lead to a wide range of side effects.[12][13]

  • Objective: To identify any agonist or antagonist activity at a broad range of G protein-coupled receptors.

  • Methodology (Representative Tango Assay - β-arrestin Recruitment): [14][15]

    • Cell Lines: Use a panel of engineered cell lines, each expressing a specific GPCR fused to a transcription factor and a separate β-arrestin-protease fusion protein.

    • Compound Addition: Dispense the test compound into plates containing the various cell lines. For antagonist mode, cells are co-incubated with the compound and a known agonist for that receptor.

    • Incubation: Incubate the cells (e.g., 6 hours at 37°C) to allow for receptor activation, β-arrestin recruitment, and subsequent cleavage of the transcription factor.

    • Reporter Gene Activation: The cleaved transcription factor translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.

    • Detection: Add a luciferase substrate and measure the resulting luminescent signal.

    • Data Analysis: An increase in luminescence indicates agonist activity, while a decrease in the agonist-stimulated signal indicates antagonist activity.

Hypothetical Data Summary: In Vitro Screening Hits
Target Hit (>50% Inhibition @ 10µM)Assay TypeMeasured ActivityFollow-up Action
Dopamine D3 Receptor Radioligand Binding85% InhibitionDetermine IC₅₀
Sigma-1 Receptor Radioligand Binding72% InhibitionDetermine IC₅₀
Aurora Kinase A ADP-Glo™ Kinase Assay61% InhibitionDetermine IC₅₀
hERG Functional Patch-Clamp25% InhibitionLow Priority

Part 3: Cellular Validation & Phenotypic Assessment

The Rationale: A positive result in a biochemical or binding assay does not guarantee the same effect in a complex cellular environment. It is critical to confirm that the compound can engage its off-target in intact cells and to assess the downstream consequences, such as cytotoxicity.[16][17]

cellular_validation_workflow cluster_2 Cellular Validation hits Off-Target 'Hits' from In Vitro Screens cetsa Cellular Thermal Shift Assay (CETSA) hits->cetsa cytotoxicity Cytotoxicity Assays (e.g., LDH, MTS) hits->cytotoxicity data_analysis Data Analysis (Thermal Shift, LC₅₀) cetsa->data_analysis cytotoxicity->data_analysis output Validated Cellular Off-Targets & Toxicity Profile data_analysis->output

Caption: Workflow for cellular validation of off-target hits.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20][21]

  • Objective: To confirm that the compound binds to the suspected off-target (e.g., Aurora Kinase A) in intact cells.

  • Methodology:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa, which expresses Aurora Kinase A) and treat with the test compound at various concentrations or with a vehicle control.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Detection: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of the target protein (Aurora Kinase A) remaining in the supernatant using Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein versus temperature to generate "melting curves." A shift in the curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.

Experimental Protocol 2: Cytotoxicity Assay

This assay provides a general measure of cell health and determines if the compound is toxic to cells, which could be a result of one or more off-target interactions.[22][23][24]

  • Objective: To determine the concentration at which the compound causes cell death.

  • Methodology (Lactate Dehydrogenase (LDH) Release Assay): [16][23]

    • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and include positive (lysis buffer) and negative (vehicle) controls.

    • Incubation: Incubate for a standard period (e.g., 24 or 48 hours).

    • Sample Collection: Carefully collect a sample of the cell culture medium from each well.

    • LDH Reaction: Add the collected medium to an assay plate containing the LDH reaction mixture (which includes a tetrazolium salt).

    • Detection: Incubate in the dark. The LDH enzyme in the medium will convert the tetrazolium salt into a colored formazan product. Measure the absorbance at 490 nm.

    • Data Analysis: The amount of color is proportional to the amount of LDH released from damaged cells. Plot absorbance versus compound concentration to determine the LC₅₀ (the concentration that causes 50% cell lysis).

Hypothetical Data Summary: Cellular Validation
AssayTargetResultImplication
CETSA Aurora Kinase A2.5°C thermal shift at 10 µMConfirmed cellular target engagement
LDH Assay HepG2 cellsLC₅₀ = 45 µMModerate cytotoxicity observed

Comparative Analysis and Synthesis

This guide outlines a systematic progression from prediction to broad screening and finally to specific cellular validation. By integrating the data from each stage, we can build a comprehensive off-target profile for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

StageMethodologyKey Findings (Hypothetical)Confidence
1. In Silico Similarity, Docking, AI/MLPredicted affinity for amine receptors (Dopamine D3, Sigma-1) and certain kinases.Low (Predictive)
2. In Vitro Safety & Kinome PanelsConfirmed high-affinity binding to Dopamine D3 and Sigma-1. Identified moderate inhibition of Aurora Kinase A.Medium (Biochemical)
3. Cellular CETSA & CytotoxicityConfirmed target engagement of Aurora Kinase A in cells. Established a cytotoxicity threshold (LC₅₀ ≈ 45 µM).High (Biological)

Future Directions:

  • Lead Optimization: Initiate a structure-activity relationship (SAR) study to modify the molecule, aiming to reduce affinity for D3, Sigma-1, and Aurora A while retaining on-target potency.

  • Further Mechanistic Studies: Investigate if the observed cytotoxicity is directly linked to Aurora Kinase A inhibition or another, yet unidentified, off-target effect.

  • In Vivo Assessment: If the selectivity profile can be improved, subsequent in vivo toxicology studies in animal models would be the next logical step to assess the real-world safety implications.

References

A complete list of all sources cited in this guide is provided below.

  • Title: Safety and Off-Target Drug Screening Services | Source: Reaction Biology | URL: [Link]

  • Title: Cytotoxicity Assays | Life Science Applications | Source: BosterBio | URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery | Source: American Journal of Physiology-Cell Physiology | URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery | Source: ACS Omega | URL: [Link]

  • Title: (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery | Source: ResearchGate | URL: [Link]

  • Title: In Vitro Cytotoxicity Assay | Source: Alfa Cytology | URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening | Source: PMC - NIH | URL: [Link]

  • Title: Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects | Source: MDPI | URL: [Link]

  • Title: Tools for experimental and computational analyses of off-target editing by programmable nucleases | Source: PMC - NIH | URL: [Link]

  • Title: List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study… | Source: ResearchGate | URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA | Source: NCBI | URL: [Link]

  • Title: GPCR Product Solutions | Source: DiscoverX | URL: [Link]

  • Title: In Vitro Safety Panel I Binding & Functional Assays | Source: Pharmaron | URL: [Link]

  • Title: In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments | Source: NIH | URL: [Link]

  • Title: web-based in silico variant-aware potential off-target site identification for genome editing applications | Source: Nucleic Acids Research | Oxford Academic | URL: [Link]

  • Title: Kinome Profiling Service | Source: MtoZ Biolabs | URL: [Link]

  • Title: Quantitative Kinome Profiling Services | Source: CD Biosynsis | URL: [Link]

  • Title: GPCR Screening and Profiling - Identify Valuable Hits | Source: Eurofins Discovery | URL: [Link]

  • Title: In Vitro Safety Panels in Pharmacology Profiling | Source: Eurofins Discovery | URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement | Source: PubMed Central | URL: [Link]

  • Title: Kinase Screening & Profiling Service | Drug Discovery Support | Source: BPS Bioscience | URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | Source: MDPI | URL: [Link]

  • Title: Kinase Panel Profiling I Pharmaron CRO Services | Source: Pharmaron | URL: [Link]

  • Title: In silico off-target profiling for enhanced drug safety assessment | Source: PMC - PubMed Central | URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) | Source: News-Medical.Net | URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules | Source: NIH | URL: [Link]

  • Title: Cellular thermal shift assay | Source: Wikipedia | URL: [Link]

  • Title: CETSA | Source: Pär Nordlund Lab | URL: [Link]

  • Title: How can off-target effects of drugs be minimised? | Source: Patsnap Synapse | URL: [Link]

Sources

A Comparative Review of the Therapeutic Potential of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Scaffold with Latent Promise

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to a successful drug discovery campaign. The saturated heterocyclic ring system of tetrahydrothiopyran, particularly when oxidized to the 1,1-dioxide, presents a unique chemical space for the development of new therapeutic agents. This guide provides a comprehensive comparative analysis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide , a molecule of untapped potential. Lacking extensive direct biological data, this review will logically construct a case for its therapeutic evaluation by comparing it with structurally related and better-characterized analogs. We will delve into its potential applications in oncology, neurology, and infectious diseases, supported by a critical analysis of structure-activity relationships and detailed experimental protocols to guide future research.

The Subject Molecule in Context: Structural Features and Synthetic Strategy

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is characterized by a six-membered saturated ring containing a sulfone group, with an aminomethyl substituent at the 4-position. The sulfone group, a hydrogen bond acceptor, significantly influences the molecule's polarity and solubility, while the basic aminomethyl group provides a key interaction point for biological targets and can impact pharmacokinetic properties such as blood-brain barrier penetration.

Proposed Synthesis of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

A plausible synthetic route to the target molecule can be envisioned starting from the commercially available 4-cyanotetrahydro-2H-thiopyran.

Synthesis_of_Target_Molecule start 4-Cyanotetrahydro-2H-thiopyran intermediate1 4-(Aminomethyl)tetrahydro-2H-thiopyran start->intermediate1 Reduction (e.g., LiAlH4 or Raney Nickel/H2) final 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide intermediate1->final Oxidation (e.g., m-CPBA or H2O2/TaC)

A proposed two-step synthesis of the target compound.

The initial step involves the reduction of the nitrile to a primary amine, which can be achieved using various reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The subsequent and crucial step is the selective oxidation of the sulfide to the sulfone. This transformation can be accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst.[1] Careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions involving the amino group.

Comparative Analysis: Unveiling Therapeutic Potential Through Analogs

To forecast the therapeutic potential of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, we will compare it with two key analogs: its direct oxygen counterpart, 4-(Aminomethyl)tetrahydro-2H-pyran , and the closely related sulfone, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide .

CompoundStructureKey Structural DifferenceKnown/Potential Applications
Target Molecule 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxideSulfone ring, aminomethyl side chainHypothesized: Oncology, Neurology, Antibacterial
Oxygen Analog 4-(Aminomethyl)tetrahydro-2H-pyranOxygen heteroatomReagent for mTOR and PDE10A inhibitors (Oncology, Neurology)[2][3]
Sulfone Analog 4-Aminotetrahydro-2H-thiopyran 1,1-dioxideAmino group directly on the ringBuilding block for CNS-active compounds[4]
Potential in Oncology: Insights from the Oxygen Analog as an mTOR Inhibitor Precursor

The oxygen analog, 4-(Aminomethyl)tetrahydro-2H-pyran, is documented as a key reagent in the synthesis of CC214-2, a selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[2] The mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. The tetrahydropyran moiety in these inhibitors often serves to improve physicochemical properties and can engage in important interactions within the kinase binding pocket.

The presence of the sulfone group in our target molecule, in place of the ether oxygen, could offer distinct advantages. The sulfone is a stronger hydrogen bond acceptor and may lead to altered binding affinities and selectivities. This structural modification warrants the investigation of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide as a potential mTOR inhibitor.

This protocol outlines a method to assess the inhibitory activity of the target compound against mTOR kinase.

  • Preparation of Reagents:

    • Active mTOR enzyme.

    • Substrate protein (e.g., inactive S6K1).

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • ATP solution.

    • Test compound dilutions.

  • Assay Procedure:

    • In a microplate, combine the active mTOR enzyme, substrate protein, and kinase assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction.

  • Detection:

    • Analyze the phosphorylation of the substrate protein using methods such as Western blotting with a phospho-specific antibody or a luminescence-based ATP detection assay.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

mTOR_Assay_Workflow A Combine mTOR, Substrate, and Buffer B Add Test Compound A->B C Initiate with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Substrate Phosphorylation E->F G Calculate IC50 F->G

Workflow for an in vitro mTOR kinase inhibition assay.
Neurological Applications: Targeting PDE10A for Schizophrenia

4-(Aminomethyl)tetrahydro-2H-pyran is also utilized in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in the pathophysiology of schizophrenia.[3] PDE10A inhibitors are being explored as a novel class of antipsychotics.

The structural similarity of our target compound suggests its potential as a scaffold for novel PDE10A inhibitors. The ability of the aminomethyl group to potentially cross the blood-brain barrier is a favorable characteristic for CNS-targeting drugs.

This protocol describes a competitive fluorescence polarization (FP) assay to screen for PDE10A inhibitors.

  • Principle: A fluorescently labeled ligand (tracer) with a known affinity for PDE10A is used. Inhibitors will compete with the tracer for binding to the enzyme, leading to a decrease in the FP signal.

  • Reagents:

    • Recombinant PDE10A enzyme.

    • Fluorescent tracer.

    • Assay buffer.

    • Test compound dilutions.

  • Procedure:

    • In a microplate, add the test compound or control.

    • Add the PDE10A enzyme solution and incubate.

    • Add the fluorescent tracer solution.

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • A decrease in the FP signal indicates inhibition. Calculate the IC50 value from a dose-response curve.

Potential as an Antibacterial Agent: The Role of the Tetrahydrothiopyran 1,1-dioxide Scaffold

The tetrahydrothiopyran 1,1-dioxide core is present in a number of compounds with demonstrated antibacterial activity. For instance, N-acylated derivatives of tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones have shown potent activity against respiratory tract pathogens.[5][6] This suggests that the sulfone-containing ring system is a viable scaffold for the development of novel antibacterial agents.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • Prepare serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test bacteria.

  • Inoculation:

    • Inoculate each dilution of the test compound with the bacterial suspension in a 96-well microtiter plate.

    • Include positive (no compound) and negative (no bacteria) controls.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results:

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (bacterial growth).

MIC_Test_Diagram a1 128 a2 64 a3 32 a4 16 a5 8 a6 4 a7 2 a8 1 b1 b2 b3 b4 b5 b6 b7 b8 label_mic MIC = 8 µg/mL

Illustrative result of a broth microdilution MIC assay.

Concluding Remarks and Future Directions

While direct experimental evidence for the therapeutic potential of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is currently lacking, a logical and compelling case can be made for its investigation based on the activities of its structural analogs. The presence of the sulfone group in the tetrahydrothiopyran ring, combined with the aminomethyl side chain, offers a unique combination of physicochemical properties that could be advantageous in drug design.

Future research should focus on the synthesis of this molecule and its evaluation in the biological assays outlined in this guide. A systematic exploration of its activity against mTOR, PDE10A, and a panel of pathogenic bacteria would provide the foundational data needed to determine its most promising therapeutic applications. Further derivatization of the aminomethyl group could also lead to the discovery of compounds with enhanced potency and optimized pharmacokinetic profiles. The journey to unlocking the full potential of this intriguing scaffold has just begun.

References

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

  • Chemsrc. (2023). CAS#:879514-92-8 | 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2023). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 28(14), 5369.
  • RongNa Biotechnology Co., Ltd. (n.d.). 4-(aminomethyl)tetrahydro-2h-thiopyran-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylicacidhydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Singh, U., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

  • MDPI. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

  • PubMed. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Retrieved from [Link]

  • Journal of King Saud University - Science. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • ResearchGate. (2023). Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically active thiopyran derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • AMiner. (n.d.). Sulfoxide and Sulfone Synthesis Via Electrochemical Oxidation of Sulfides. Retrieved from [Link]

  • PubMed. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the use of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a compound of interest in contemporary research. By providing a framework for best practices in personal protective equipment (PPE) and disposal, this document aims to foster a culture of safety and responsibility in the laboratory.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide was not publicly available. The following recommendations are synthesized from safety data for structurally analogous compounds, including cyclic amines and sulfones. It is imperative that laboratory personnel consult the substance-specific SDS upon its availability and conduct a thorough risk assessment before commencing any handling procedures.

Understanding the Hazard Landscape: Inferences from Analogous Compounds

The molecular structure of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, featuring a primary amine and a sulfone group on a thiopyran ring, suggests potential hazards that warrant rigorous safety precautions. Analogous compounds are known to cause skin and eye irritation, and in some cases, more severe corrosive damage.[1][2] Inhalation of aerosols or dust may also lead to respiratory irritation.[2] Therefore, a comprehensive PPE strategy is not merely recommended but essential.

Core Personal Protective Equipment (PPE) Directives

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shield.[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]Laboratory coat.Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an appropriate cartridge.[1]
Solution Preparation/Mixing Chemical safety goggles.[2]Chemical-resistant gloves.[1]Laboratory coat.Not generally required if performed in a well-ventilated area or a chemical fume hood.[3]
Running Reactions (closed system) Safety glasses.Chemical-resistant gloves.[1]Laboratory coat.Not generally required.
Work-up/Extraction Chemical safety goggles or a face shield.[2]Chemical-resistant gloves.[1]Chemical-resistant apron over a laboratory coat.Recommended to be performed in a chemical fume hood.[3]
Spill Cleanup Chemical safety goggles and a face shield.[2]Heavy-duty, chemical-resistant gloves.[1]Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an appropriate cartridge is required.[4]
Procedural Guidance for Donning and Doffing PPE: A Self-Validating System

The efficacy of PPE is contingent upon its correct usage. The following workflow ensures a self-validating system for PPE protocols, minimizing the risk of contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat/Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat/Apron (inside-out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Start Before Entering Lab HandWash1 Wash Hands Start->HandWash1 End After Exiting Lab cluster_Donning cluster_Donning HandWash1->cluster_Donning HandWash2 Wash Hands Thoroughly HandWash2->End cluster_Doffing cluster_Doffing cluster_Doffing->HandWash2

Caption: PPE Donning and Doffing Workflow

The causality behind this sequence is critical: donning proceeds from the "cleanest" to the "most contaminated" potential items, while doffing is the reverse, minimizing cross-contamination. Always inspect gloves for any signs of degradation or puncture before use.

Operational Plans: Handling and Storage

Handling:

  • All manipulations of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Avoid direct contact with skin and eyes.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide and its contaminated materials must adhere to local, state, and federal regulations.

Waste Collection and Segregation:

  • Collect waste material in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams.

Disposal Methodology:

  • Chemical waste should be disposed of through a licensed and approved waste disposal company.[1]

  • For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

Emergency Procedures: Preparedness is Key

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[4]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing personal and environmental safety.

References

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. Retrieved from [Link]

  • Shanghai Finechem Biotechnology Co., Ltd. (n.d.). 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 116529-31-8. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.